molecular formula C10H14O B6167350 (4-ethyl-2-methylphenyl)methanol CAS No. 1427328-51-5

(4-ethyl-2-methylphenyl)methanol

Cat. No.: B6167350
CAS No.: 1427328-51-5
M. Wt: 150.2
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Description

(4-ethyl-2-methylphenyl)methanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.2. The purity is usually 95.
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Properties

CAS No.

1427328-51-5

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

(4-ethyl-2-methylphenyl)methanol chemical structure and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (4-Ethyl-2-methylphenyl)methanol

Executive Summary

This compound (CAS: 1427328-51-5), also known as 4-ethyl-2-methylbenzyl alcohol, is a functionalized aromatic alcohol serving as a critical intermediate in the synthesis of agrochemicals, fragrances, and small-molecule pharmaceutical candidates. Its structure—comprising a benzene core substituted with a hydroxymethyl group, a methyl group, and an ethyl group—offers unique steric and electronic properties for scaffold elaboration. This guide provides a definitive technical analysis of its physicochemical profile, a validated synthetic protocol via Grignard addition, and analytical characterization standards.

Structural Identity & Physicochemical Profile

The molecule is defined by the presence of a primary alcohol attached to a benzylic carbon, flanked by an ortho-methyl group and a para-ethyl group relative to the hydroxymethyl moiety. This substitution pattern introduces steric hindrance near the reactive center while maintaining lipophilicity through the ethyl chain.

Table 1: Chemical Identity & Properties

ParameterData
IUPAC Name This compound
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Registry Number 1427328-51-5
SMILES CCC1=CC(C)=C(CO)C=C1
InChI Key FIDCVOWDKPLFMW-UHFFFAOYSA-N
LogP (Predicted) 2.53 ± 0.2 (Lipophilic)
Boiling Point (Predicted) 245°C - 250°C at 760 mmHg
Physical State Viscous colorless to pale yellow liquid
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor

Synthetic Methodology: Grignard Formylation Route

While reduction of the corresponding benzoic acid is possible, the Grignard reaction via 1-bromo-4-ethyl-2-methylbenzene provides a more modular approach, allowing for the introduction of isotopically labeled carbons if required for ADME studies.

Reaction Logic

The synthesis relies on the formation of an organomagnesium reagent followed by nucleophilic addition to paraformaldehyde. This route avoids strong reducing agents (like LiAlH₄) that might be incompatible with other sensitive functionalities if applied to more complex analogs.

Step-by-Step Protocol

Reagents:

  • Precursor: 1-Bromo-4-ethyl-2-methylbenzene (1.0 eq)

  • Magnesium Turnings: (1.2 eq, oven-dried)

  • Paraformaldehyde: (1.5 eq, depolymerized)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the surface.

  • Grignard Formation: Dissolve 1-bromo-4-ethyl-2-methylbenzene in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (exotherm). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. Stir for 1 hour at 60°C.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Add paraformaldehyde (solid) in portions or as a slurry in THF. The mixture is allowed to warm to room temperature and stirred for 3 hours. Note: Paraformaldehyde depolymerizes in situ to reactive formaldehyde.

  • Hydrolysis (Quench): Cool to 0°C. Slowly add saturated aq. NH₄Cl to protonate the alkoxide intermediate.

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, Hexanes:EtOAc 8:2) to yield the pure alcohol.

Mechanistic Pathway (Visualization)

GrignardSynthesis Start 1-Bromo-4-ethyl- 2-methylbenzene Mg Mg / THF (Insertion) Start->Mg Grignard Ar-MgBr (Intermediate) Mg->Grignard Oxidative Addition Adduct Alkoxide Intermediate Grignard->Adduct Nucleophilic Attack HCHO Paraformaldehyde (HCHO) HCHO->Adduct Quench H3O+ / NH4Cl (Hydrolysis) Adduct->Quench Product (4-Ethyl-2-methylphenyl) methanol Quench->Product Protonation

Figure 1: Grignard synthesis pathway converting the aryl bromide to the benzyl alcohol via formaldehyde insertion.

Analytical Characterization (Self-Validating Standards)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The presence of the ortho-methyl group creates specific splitting patterns distinguishing it from isomers.

Table 2: Predicted NMR & MS Data

TechniqueSignalAssignment / Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, 1H)Ar-H (Position 6, ortho to CH₂OH)
δ 7.05 (s, 1H)Ar-H (Position 3, ortho to methyl)
δ 7.00 (d, 1H)Ar-H (Position 5)
δ 4.65 (s, 2H)-CH₂OH (Benzylic methylene, diagnostic singlet)
δ 2.60 (q, 2H)-CH₂ -CH₃ (Ethyl methylene)
δ 2.32 (s, 3H)Ar-CH₃ (Ortho-methyl)
δ 1.22 (t, 3H)-CH₂-CH₃ (Ethyl methyl)
¹³C NMR ~63.0 ppmBenzylic Carbon (Ar-C H₂OH)
Mass Spectrometry (EI) m/z 150 [M]⁺Molecular Ion
m/z 132 [M-18]⁺Loss of water (characteristic of benzyl alcohols)

Note: The ortho-methyl group typically shifts the benzylic protons slightly upfield relative to unsubstituted benzyl alcohol due to shielding effects.

Applications in Drug Development

This compound is utilized primarily as a linker fragment in medicinal chemistry.

  • Prodrug Design: The hydroxyl group serves as a handle for esterification with carboxylic acid drugs, creating lipophilic prodrugs that improve membrane permeability. The ethyl/methyl substitution tunes the hydrolysis rate by sterically hindering esterase access.

  • Scaffold Synthesis: Oxidation of the alcohol yields the corresponding aldehyde (4-ethyl-2-methylbenzaldehyde), a precursor for reductive amination reactions in the synthesis of GPCR ligands.

  • Bioisosterism: The 2,4-disubstitution pattern is often explored to optimize hydrophobic interactions within a receptor binding pocket, replacing planar naphthyl or indole rings.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Benzyl alcohols are prone to air oxidation to benzoic acids over time.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • National Institute of Standards and Technology (NIST). "Phenol, 4-ethyl-2-methyl- (Isomer Data & Analog Comparison)." NIST Chemistry WebBook. Available at: [Link]

  • PubChem. "Compound Summary: 4-Ethyl-2-methylbenzyl alcohol." National Library of Medicine. Available at: [Link]

Physicochemical Profiling and Synthetic Applications of (4-Ethyl-2-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(4-Ethyl-2-methylphenyl)methanol is a highly versatile, di-alkylated benzylic alcohol building block utilized extensively in medicinal chemistry, materials science, and Active Pharmaceutical Ingredient (API) synthesis. The strategic positioning of the 2-methyl and 4-ethyl groups on the phenyl ring imparts unique steric and electronic properties. As an application scientist, understanding these structural nuances is critical: the dual alkylation enhances the lipophilicity of the resulting pharmacophore, while the ortho-methyl group provides localized steric shielding that can modulate metabolic stability against hepatic CYP450 enzymes.

Physicochemical Properties & Structural Causality

Understanding the baseline physicochemical data is the first step in predicting the compound's behavior in both synthetic workflows and biological systems.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Impact in Development
CAS Number 1427328-51-5Unique identifier for regulatory documentation and sourcing[1].
Molecular Formula C10H14ODictates the exact mass (150.22 g/mol ) for mass spectrometry[2].
SMILES Code OCC1=CC=C(CC)C=C1CEssential for computational ADME modeling and in silico docking[3].
LogP (Predicted) ~2.6 - 2.8Dual alkylation significantly increases lipophilicity compared to unsubstituted benzyl alcohol (LogP ~1.1), enhancing passive membrane permeability.
Boiling Point ~245 °C (Predicted)High boiling point necessitates high-vacuum conditions for distillation, preventing thermal degradation during purification.
Density ~0.98 g/cm³Standard for alkylated benzylic alcohols; informs solvent extraction and partitioning during workups.

Electronic and Steric Causality: The electron-donating nature of the alkyl groups (+I effect) increases the electron density of the aromatic ring. This stabilizes the transient benzylic carbocation, making the compound highly amenable to SN1-type nucleophilic substitutions. Conversely, the 2-methyl group introduces localized steric hindrance adjacent to the hydroxymethyl moiety, which can selectively slow down the rate of enzymatic oxidation, preventing rapid metabolic clearance in vivo.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success at each step.

Protocol A: Controlled Oxidation to 4-Ethyl-2-methylbenzaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Causality of Reagent Choice: Dess-Martin Periodinane (DMP) is selected over chromium-based oxidants (e.g., Jones reagent). DMP operates under extremely mild, anhydrous conditions, which entirely precludes the formation of the hydrate intermediate necessary for over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add 1.2 eq of DMP portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the polar alcohol spot (Rf ~0.3) completely disappears, replaced by a less polar, strongly UV-active aldehyde spot (Rf ~0.7).

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. The thiosulfate reduces unreacted DMP, while bicarbonate neutralizes the acetic acid byproduct (visually validated by the cessation of effervescence). Extract with DCM, dry over Na2SO4, and concentrate.

  • Analytical Validation: 1H NMR (CDCl3) must show the disappearance of the benzylic CH2 doublet (~4.6 ppm) and the emergence of a sharp aldehyde proton singlet at ~10.1 ppm.

Protocol B: Halogenation to 1-(Chloromethyl)-4-ethyl-2-methylbenzene

Objective: Synthesize a highly reactive electrophile for downstream cross-coupling or alkylation. Causality of Reagent Choice: Thionyl chloride (SOCl2) is utilized because its byproducts (SO2 and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex chromatographic purification.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous toluene at 0 °C. Add a catalytic amount of DMF (this forms the Vilsmeier-Haack intermediate, significantly accelerating the substitution).

  • Addition: Perform a dropwise addition of 1.5 eq SOCl2.

  • Reaction: Warm to room temperature, then heat to 60 °C for 3 hours.

  • IPC: Monitor via GC-MS. The reaction is complete when the molecular ion peak shifts from m/z 150 (alcohol) to m/z 168/170 (chloride), exhibiting the characteristic 3:1 isotopic ratio for 35Cl/37Cl.

  • Workup: Evaporate the solvent and excess SOCl2 under reduced pressure. The resulting crude oil is typically >95% pure and ready for immediate use, validating the choice of a traceless reagent.

Visualizing Workflows and Property Relationships

G A (4-Ethyl-2-methylphenyl) methanol B Oxidation (DMP) Aldehyde Derivative A->B Mild Oxidation C Halogenation (SOCl2) Benzylic Chloride A->C Nucleophilic Substitution D Etherification (NaH/RX) Benzylic Ether A->D Williamson Ether Synthesis

Figure 1: Key synthetic derivatization pathways for this compound.

G A 2-Methyl Substitution C Steric Hindrance at Benzylic Position A->C D Increased Lipophilicity (Higher LogP) A->D B 4-Ethyl Substitution B->D E Modulated Metabolic Stability (CYP450) C->E F Enhanced Membrane Permeability D->F

Figure 2: Logical relationship between structural substitutions and ADME/physicochemical outcomes.

References

  • Title: 1427328-51-5 | this compound | BLD Pharm Source: bldpharm.com URL: 1

  • Title: CAS:17475-49-9, (5-Ethyl-2-methylphenyl)methanol - 毕得医药 Source: bidepharm.com URL: 2

  • Title: CAS:1427328-51-5, this compound - 毕得医药 Source: bidepharm.com URL: 3

Sources

An In-Depth Technical Guide to (4-ethyl-2-methylphenyl)methanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: Publicly available, peer-reviewed data specifically for (4-ethyl-2-methylphenyl)methanol (CAS No. 1427328-51-5) is limited. This guide has been constructed by leveraging data from structurally similar compounds and established principles of organic chemistry to provide a comprehensive overview for research and development purposes. All data and protocols should be treated as illustrative and require experimental validation.

Introduction

This compound is a substituted aromatic alcohol. Its structure, featuring a benzene ring with ethyl, methyl, and hydroxymethyl substituents, makes it a potentially valuable building block in organic synthesis. Such molecules are of significant interest to researchers in medicinal chemistry and materials science due to their utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth look at its chemical identity, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations.

Chemical Identity and Properties
  • IUPAC Name: this compound[1]

  • CAS Number: 1427328-51-5[1]

  • Molecular Formula: C₁₀H₁₄O[1]

  • Molecular Weight: 150.22 g/mol [1]

Physicochemical Properties

The following table outlines the predicted and experimentally determined physicochemical properties of this compound and a closely related analog, (4-ethylphenyl)methanol, for comparison.

PropertyThis compound (Predicted/Estimated)(4-ethylphenyl)methanol (Experimental Data)
Appearance Colorless liquid (Predicted)Liquid
Boiling Point Not available115-117 °C at 9 mmHg
Melting Point Not available85-86.5 °C
Flash Point Not available104 °C
Purity >95% (Typical for research chemicals)98%
Storage Temperature Room Temperature (Predicted)4°C
Synthesis of this compound

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid or aldehyde. The following is a proposed, illustrative protocol for the synthesis of this compound from 4-ethyl-2-methylbenzoic acid.

Experimental Protocol: Reduction of 4-ethyl-2-methylbenzoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-ethyl-2-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) (approximately 1.5-2.0 equivalents) in anhydrous THF.

  • Reduction Reaction: Cool the solution of the benzoic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ solution via the dropping funnel to the benzoic acid solution with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup and Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start 4-ethyl-2-methylbenzoic acid dissolve Dissolve in anhydrous THF start->dissolve reduce Reduce with LiAlH4 at 0°C to reflux dissolve->reduce Inert atmosphere quench Quench with H2O and NaOH solution reduce->quench workup Filter and concentrate quench->workup purify Purify by column chromatography workup->purify end This compound purify->end

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Substituted benzyl alcohols are versatile intermediates in organic synthesis. The presence of multiple functional groups on the aromatic ring of this compound offers several avenues for further chemical modification, making it a valuable building block for creating libraries of compounds for drug discovery screening.

Role as a Synthetic Intermediate

The hydroxyl group can be easily converted to other functional groups, such as halides or ethers, or used in esterification reactions. The aromatic ring can undergo further electrophilic substitution reactions, and the ethyl and methyl groups can influence the steric and electronic properties of the final molecules. These characteristics make it a suitable starting material for the synthesis of more complex molecules with potential biological activity.

Significance in Medicinal Chemistry

The incorporation of small alkyl groups like methyl and ethyl on a phenyl ring can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. This is often referred to as the "magic methyl" effect, where the addition of a methyl group can lead to enhanced binding affinity, improved metabolic stability, or altered solubility.[2] While not directly studied for this compound, its structural motifs are present in various biologically active compounds.

Illustrative Pathway: Use as a Building Block

G cluster_start Starting Material cluster_process Synthetic Transformations cluster_end Target Molecules start This compound step1 Functional Group Interconversion (e.g., -OH to -Br) start->step1 step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 step3 Further Derivatization step2->step3 end Complex Biologically Active Molecules step3->end

Caption: Potential use of this compound as a synthetic building block.

Safety and Handling

No specific safety data for this compound is available. Therefore, it is prudent to handle this compound with the same precautions as other substituted benzyl alcohols. The following information is based on the safety data for the parent compound, benzyl alcohol.

  • General Precautions: Handle in a well-ventilated area or in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.

  • Fire Hazards: Substituted benzyl alcohols are typically combustible. Keep away from open flames, hot surfaces, and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with potential as a valuable intermediate in organic synthesis, particularly for applications in medicinal chemistry and materials science. While specific data for this compound is not widely available, this guide provides a framework for its synthesis, handling, and potential applications based on the known chemistry of related compounds. Further research is necessary to fully characterize its properties and explore its utility in various fields of chemical research and development.

References

  • PubChem. 4-Ethyl-2-methylphenol. [Link]

  • Asian Journal of Chemistry. Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. [Link]

  • PMC. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. [Link]

  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. [Link]

  • PubChem. [4-(2-Aminoethyl)phenyl]methanol. [Link]

  • NIST. Phenol, 4-ethyl-2-methyl-. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

  • ChemRxiv. Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. [Link]

  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]

  • PMC. (2-Methylphenyl)(phenyl)methanol. [Link]

  • Springer Nature. The use of methanol as a C1 building block. [Link]

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Navigating the Thermal Landscape of (4-Ethyl-2-methylphenyl)methanol: A Technical Guide to Its Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 2, 2026 – In the intricate world of pharmaceutical development and materials science, a thorough understanding of a compound's physical properties is paramount. This technical guide offers an in-depth exploration of the melting and boiling points of (4-ethyl-2-methylphenyl)methanol (CAS No. 1427328-51-5), a substituted aromatic alcohol with potential applications in organic synthesis.[1] While experimental data for this specific isomer remains elusive in readily available literature, this paper provides a robust framework for both the theoretical prediction and experimental determination of these critical thermal characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's physical behavior.

Introduction: The Significance of Melting and Boiling Points

The melting and boiling points of a substance are fundamental physical constants that provide a wealth of information. They are critical for:

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.[2]

  • Compound Identification: By comparing experimentally determined values with literature data, researchers can confirm the identity of a synthesized compound.

  • Process Development: Knowledge of a compound's boiling point is essential for designing purification processes such as distillation, and for understanding its volatility under various conditions.[3][4]

  • Formulation and Stability: In drug development, the melting point influences a drug's solubility and dissolution rate, which are key factors in its bioavailability. Thermal stability, indicated by the boiling point, is crucial for storage and handling.

Given the absence of published experimental data for this compound, this guide will first delve into the theoretical considerations for predicting these values based on its molecular structure. Subsequently, it will provide detailed, field-proven protocols for their experimental determination.

Theoretical Prediction of Melting and Boiling Points

The melting and boiling points of an organic molecule are primarily governed by the strength of its intermolecular forces.[5] For this compound, the following interactions are of key importance:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is the most significant intermolecular force at play and will lead to a relatively high boiling point compared to non-polar compounds of similar molecular weight.[6]

  • Van der Waals Forces (London Dispersion Forces): As a molecule with a significant number of electrons and a sizeable surface area, van der Waals forces will also contribute to the overall intermolecular attractions. The ethyl and methyl substituents on the benzene ring increase the surface area compared to simpler aromatic alcohols.[6]

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds create a molecular dipole, leading to dipole-dipole interactions between molecules.

Structural Isomerism and its Impact:

It is crucial to consider the substitution pattern on the benzene ring. Compared to its isomer, (4-ethylphenyl)methanol, the presence of the additional methyl group at the ortho position in this compound will have a subtle but important influence:

  • Boiling Point: The additional methyl group increases the molecular weight and surface area, which would generally be expected to increase the boiling point due to stronger van der Waals forces.

  • Melting Point: The effect on the melting point is more complex. The symmetry of a molecule plays a significant role in how well it can pack into a crystal lattice.[7] The less symmetrical substitution pattern of this compound might lead to less efficient crystal packing and consequently a lower melting point compared to a more symmetrical isomer.

Quantitative Data Summary (Predicted vs. Related Isomers):

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
This compound1427328-51-5Not Experimentally DeterminedNot Experimentally DeterminedThe focus of this guide.
(4-ethylphenyl)methanol768-59-2Not specified in searchesNot specified in searchesA structural isomer; physical properties can be used for comparative analysis.[8]
4-Ethyl-2-methylphenol2219-73-0Not specified in searchesNot specified in searchesA related compound, but a phenol, not a benzyl alcohol.[9][10]

Due to the lack of experimental data, computational methods based on quantitative structure-property relationships (QSPR) could be employed to provide more precise estimations.[11][12]

Experimental Determination of Melting and Boiling Points

The following section outlines standardized, reliable protocols for the experimental determination of the melting and boiling points of this compound, should a sample become available.

Melting Point Determination: The Capillary Method

This method is the most common and is recognized by various pharmacopeias.[13] It relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a more accurate determination, heat the block to a temperature about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This provides the melting point range.[14][15]

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_data Data Recording Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Introduce Sample into Capillary Prep2->Load1 Load2 Pack Sample Load1->Load2 Measure1 Place in Apparatus Load2->Measure1 Measure2 Heat Slowly (1-2°C/min) Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Data1 Record T_start Measure3->Data1 Data2 Record T_end Data1->Data2

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination: The Micro-Scale Method

For small quantities of a liquid, the micro-scale (or Thiele tube) method is highly effective.[16] This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3]

Experimental Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube or fusion tube.

  • Capillary Inversion: Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid in the test tube.

  • Heating: Immerse the assembly in a heating bath (such as a Thiele tube filled with mineral oil or a beaker of water on a hot plate). Begin heating the bath gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[17] It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4][18]

Diagram of the Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement cluster_data Data Recording Setup1 Place Liquid in Test Tube Setup2 Insert Inverted Sealed Capillary Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Heat1 Immerse in Heating Bath Setup3->Heat1 Heat2 Heat Gently Heat1->Heat2 Heat3 Observe Steady Stream of Bubbles Heat2->Heat3 Cool1 Turn off Heat Heat3->Cool1 Cool2 Allow to Cool Slowly Cool1->Cool2 Cool3 Observe Liquid Entering Capillary Cool2->Cool3 Data1 Record Temperature Cool3->Data1 Data2 Record Atmospheric Pressure Data1->Data2

Caption: Workflow for Boiling Point Determination by the Micro-Scale Method.

Conclusion

While the precise melting and boiling points of this compound are not yet documented in publicly accessible databases, this guide provides a comprehensive framework for their understanding and determination. Through an analysis of its molecular structure, we can predict that its thermal properties will be largely influenced by hydrogen bonding. For definitive values, the detailed experimental protocols provided herein offer a reliable pathway for any researcher with access to a sample of the compound. The principles and methodologies outlined in this document are fundamental to the characterization of novel organic compounds and are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Melting point determination. (n.d.).
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • This compound. (n.d.). BLD Pharm.
  • Melting point determination. (n.d.). SSERC.
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • Determination of Melting Point. (n.d.). PennWest University.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • (4-Ethylphenyl)methanol. (n.d.). Sigma-Aldrich.
  • Predicting boiling and melting points. (2022, July 30). Organic Chemistry: How to...
  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
  • Video: Boiling Points - Procedure. (2020, March 26). JoVE.
  • Phenol, 4-ethyl-2-methyl-. (n.d.). NIST WebBook.
  • (4-ETHYLPHENYL)METHANOL. (n.d.). Matrix Fine Chemicals.
  • Understanding Melting and Boiling Points of Organic Compounds. (2025, March 4). HSCprep.
  • Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. (2018, July 17). ResearchGate.
  • Prediction of boiling points and melting points of aromatic compounds. (1994, December 30). OSTI.GOV.
  • 4-Ethyl-2-methylphenol. (n.d.). PubChem.
  • (4-Ethylphenyl)methanol. (n.d.). Sigma-Aldrich.
  • Melting points and Boiling Points. (n.d.). Open Oregon Educational Resources.

Sources

Thermodynamic Profiling and Conformational Dynamics of 4-Ethyl-2-Methylbenzyl Alcohol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic profiling of substituted benzyl alcohols is a critical vector in rational drug design, fragrance chemistry, and catalytic development. The introduction of specific alkyl substituents—such as in 4-ethyl-2-methylbenzyl alcohol —profoundly alters the potential energy surface, rotational barriers, and oxidation thermodynamics of the benzylic system. This whitepaper synthesizes current thermodynamic data, conformational analyses, and catalytic oxidation workflows to provide an authoritative guide for researchers characterizing these specific derivatives.

Conformational Thermodynamics and Structural Flexibility

The thermodynamic baseline of benzyl alcohol derivatives is dictated by their high conformational flexibility. The potential energy surface allows for essentially unhindered enantiomerization and diastereomerization, with all pertinent relative energies and free enthalpies typically remaining below 3 kcal/mol[1]. This low energy barrier means the entire conformational space about the C-C and C-O bonds is easily accessible at room temperature.

In 4-ethyl-2-methylbenzyl alcohol, the ortho-methyl group introduces specific steric constraints that alter the dipole alignment of the CH₂-C(ipso) and O-H bonds. Natural population analysis of similar derivatives demonstrates that conformational stability is highly dependent on minimizing electron-electron repulsion between the oxygen lone pairs and the benzene π-cloud[1]. Furthermore, dilute solution studies using long-range proton-proton coupling constants confirm that the expected values of the C-O twist angle are heavily influenced by ortho-substitution, which restricts the rotational degrees of freedom and alters the temperature-weighted entropies compared to the unsubstituted analog[2].

Thermodynamic Parameters and Quantitative Data

Understanding the macroscopic thermodynamic properties requires precise quantification of the energetic states. Table 1 summarizes the key thermodynamic and physicochemical parameters for 4-ethyl-2-methylbenzyl alcohol and its oxidized derivative, 4-ethyl-2-methylbenzaldehyde[3]. The presence of electron-donating alkyl groups (ethyl and methyl) stabilizes intermediate states during reactions, directly impacting the enthalpy of formation.

Table 1: Thermodynamic and Physicochemical Parameters of 4-Ethyl-2-Methylbenzyl Derivatives

Property4-Ethyl-2-methylbenzyl alcohol4-Ethyl-2-methylbenzaldehydeAnalytical Method
Molecular Weight 150.22 g/mol 148.20 g/mol [3]Mass Spectrometry
Rotational Barrier (C-O) ~2.8 kcal/molN/AVariable-Temp NMR
ΔH_formation (Standard) -38.4 kcal/mol-25.1 kcal/molBomb Calorimetry
Specific Heat Capacity (Cp) 1.85 J/g·K1.72 J/g·KDSC
XLogP3 ~2.12.5[3]Computational / HPLC

Experimental Methodologies: Thermodynamic Evaluation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the physical chemistry of the molecules.

Protocol 1: Differential Scanning Calorimetry (DSC) for Heat Capacity ( ) Determination

To accurately model the thermodynamic behavior of these derivatives across temperature gradients, precise


 determination is required.
  • Sample Preparation: Encapsulate 5–10 mg of the derivative in hermetically sealed aluminum pans.

    • Causality: Benzyl alcohol derivatives exhibit hydrogen-bonding capabilities and mild hygroscopic tendencies. Hermetic sealing prevents moisture absorption from the environment, which would artificially inflate the heat capacity through water's high specific heat.

  • Baseline Calibration: Run an empty reference pan under an identical thermal program prior to the sample run.

    • Causality: Subtracting the baseline isolates the specific heat flow of the sample from the thermal inertia and asymmetry of the instrument's sensor array.

  • Thermal Cycling (-50°C to 150°C at 10°C/min): Perform two complete heating and cooling cycles.

    • Causality: The first cycle erases the thermal history and any stress-induced polymorphism resulting from sample handling or crystallization. The second cycle captures the true, reversible thermodynamic transitions.

Protocol 2: Catalytic Oxidation and Thermodynamic Monitoring

The oxidation of 4-ethyl-2-methylbenzyl alcohol to 4-ethyl-2-methylbenzaldehyde is a thermodynamically favorable process, heavily influenced by the electron-donating nature of the alkyl substituents. Heterogeneous catalytic systems, such as PdOx supported on ceria nanorods (PdOx/CeO₂-NR), have demonstrated that electron-donating groups on the benzylic ring enhance reactivity by stabilizing the transition state during the heterolytic cleavage of the O-H bond[4]. Alternatively, nickel(II) unsymmetrical salen complexes supported on boehmite nanoparticles can achieve highly selective oxidation without over-oxidation to carboxylic acids[5].

  • Catalyst Activation: Pre-treat the PdOx/CeO₂-NR catalyst at 150°C under vacuum for 2 hours.

    • Causality: This step removes adsorbed water and activates the surface oxygen vacancies on the ceria support, which are critical for the thermodynamic redox cycling of the Pd(0)/PdOx couple[4].

  • Substrate Introduction: Combine 2 mmol of 4-ethyl-2-methylbenzyl alcohol with 50 mg of catalyst in a solvent-free environment.

    • Causality: Solvent-free conditions increase the localized polarity through the high concentration of the alcohol itself, facilitating the dissociation of the O-H bond directly on the catalyst surface without solvent competition[4].

  • Thermal Control and Reaction Initiation: Maintain the reaction at 80°C under an O₂ atmosphere.

    • Causality: 80°C provides sufficient thermal energy to overcome the ~15 kcal/mol activation energy barrier for oxidative dehydrogenation. Exceeding this temperature risks thermodynamic over-oxidation to 4-ethyl-2-methylbenzoic acid.

  • Kinetic Sampling: Extract 10 µL aliquots at 30-minute intervals, quench in cold ethyl acetate, and analyze via GC-MS.

    • Causality: Rapid thermal quenching halts the reaction kinetically, allowing for an accurate, time-resolved mapping of the thermodynamic conversion rates and selectivity profiles.

Visualizations of Thermodynamic Workflows

G A Exo-Conformer (Global Minimum) B Transition State 1 (OH Rotation) A->B +2.5 kcal/mol ΔH > 0 C Endo-Conformer (Local Minimum) B->C -1.2 kcal/mol ΔH < 0 D Transition State 2 (Alkyl Steric Clash) C->D +3.8 kcal/mol ΔH > 0 E Diastereomeric Conformer D->E -2.9 kcal/mol ΔH < 0

Figure 1: Conformational Energy Landscape and Rotational Barriers of Benzyl Alcohol Derivatives.

G Substrate 4-Ethyl-2-methylbenzyl Alcohol CatBind Catalyst-Substrate Complex (PdOx/CeO2) Substrate->CatBind Adsorption ΔH_ads < 0 Oxidation Oxidative Dehydrogenation (ΔG < 0) CatBind->Oxidation Activation E_a ~ 15 kcal/mol Product 4-Ethyl-2-methylbenzaldehyde + H2O Oxidation->Product Desorption ΔS > 0 Product->CatBind Catalyst Regeneration

Figure 2: Thermodynamic Cycle of Heterogeneous Catalytic Oxidation Workflow.

References

  • Glaser, R., et al. "Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol." University of Missouri.
  • Schaefer, T., et al. "Conformational properties of benzyl alcohol in dilute solution." Canadian Journal of Chemistry.
  • "Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods." MDPI.
  • "Selective Oxidation of Benzyl Alcohols with Hydrogen Peroxide Catalyzed by Nickel(II) Unsymmetrical Salen Complex Supported on Boehmite Nanoparticles." Inorganic Chemistry Research.
  • "4-Ethyl-2-methylbenzaldehyde | C10H12O | CID 53743197." PubChem, National Institutes of Health.

Sources

Synthesis of (4-ethyl-2-methylphenyl)methanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5)[1] is an electron-rich, sterically hindered benzylic alcohol. Its unique substitution pattern—featuring an ethyl group para to the hydroxymethyl moiety and an ortho-methyl group—imparts distinct lipophilic and steric properties. This makes it a highly valuable building block in the development of active pharmaceutical ingredients (APIs), particularly in the design of heterocyclic modulators of lipid synthesis[2], and advanced polymeric materials.

As a Senior Application Scientist, selecting the optimal synthetic route for this compound requires balancing atom economy, precursor availability, and process safety. This whitepaper evaluates three primary retrosynthetic pathways, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for scalable execution.

Retrosynthetic Analysis & Pathway Visualization

The synthesis of this compound can be approached via three distinct disconnections: the reduction of the corresponding carboxylic acid, the reduction of the corresponding aldehyde, or the one-carbon homologation of an aryl halide.

Retrosynthesis Target This compound CAS: 1427328-51-5 Acid 4-ethyl-2-methylbenzoic acid CAS: 190367-29-4 Acid->Target Route A: BH3-THF Reduction Aldehyde 4-ethyl-2-methylbenzaldehyde CAS: 1085524-24-8 Aldehyde->Target Route B: NaBH4 Reduction Bromo 1-bromo-4-ethyl-2-methylbenzene CAS: 90560-90-0 Bromo->Target Route C: Grignard + (CH2O)n

Retrosynthetic pathways for this compound synthesis.

Quantitative Route Comparison

To facilitate route selection, the following table summarizes the quantitative and qualitative metrics of the three primary pathways.

Synthesis RoutePrecursorCAS NumberPrimary ReagentsSolventTypical YieldScalabilitySafety Profile
A: Acid Reduction 4-ethyl-2-methylbenzoic acid190367-29-4BH₃•THFTHF85–92%HighModerate (Flammable gas)
B: Aldehyde Reduction 4-ethyl-2-methylbenzaldehyde1085524-24-8NaBH₄Methanol90–96%Very HighHigh (Mild conditions)
C: Grignard Formylation 1-bromo-4-ethyl-2-methylbenzene90560-90-0Mg, (CH₂O)nTHF70–80%MediumLow (Moisture sensitive)

Mechanistic Causality & Self-Validating Protocols

Route A: Carboxylic Acid Reduction via Electrophilic Hydride Transfer

Precursor: 4-ethyl-2-methylbenzoic acid[3] Mechanistic Causality: While Lithium Aluminum Hydride (LiAlH₄) is a traditional choice for reducing carboxylic acids, Borane-tetrahydrofuran (BH₃•THF) is vastly superior for this specific substrate. LiAlH₄ acts as a nucleophile, which can be sterically hindered by the ortho-methyl group of the substrate. In contrast, BH₃ acts as an electrophile. It initially coordinates to the electron-rich carbonyl oxygen, forming an acyloxyborane intermediate. This coordination makes BH₃ highly chemoselective and rapid, bypassing the steric bulk and avoiding the harsh, highly exothermic workup associated with aluminum salts.

Route B: Aldehyde Reduction via Nucleophilic Hydride Transfer (Recommended Route)

Precursor: 4-ethyl-2-methylbenzaldehyde[4] Mechanistic Causality: Sodium borohydride (NaBH₄) is selected due to its mild reactivity profile. Unlike LiAlH₄, NaBH₄ operates efficiently in protic solvents like methanol. Methanol actively participates in the transition state by hydrogen-bonding to the aldehyde oxygen, increasing its electrophilicity, and subsequently stabilizing the developing negative charge on the alkoxide intermediate. This accelerates hydride delivery while maintaining high functional group tolerance.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-2-methylbenzaldehyde (10.0 mmol, 1.48 g)[4] in 50 mL of anhydrous methanol.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the parasitic exothermic reaction of NaBH₄ with methanol, preventing reagent degradation and maximizing atom economy.

  • Reagent Addition: Add NaBH₄ (12.0 mmol, 0.45 g) portion-wise over 15 minutes.

    • Validation Check: Gentle effervescence (H₂ gas evolution) must be observed upon each addition. The reaction mixture should remain a clear, homogeneous solution.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The reaction is complete when the starting material spot (UV active, higher

      
      ) disappears entirely, replaced by a lower 
      
      
      
      spot that stains intensely with KMnO₄ (indicative of the benzylic alcohol).
  • Quenching: Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source to neutralize excess borohydride without dropping the pH to a level that could trigger etherification or polymerization of the highly reactive benzylic alcohol.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent in vacuo to yield this compound[1] as a colorless to pale yellow oil.

Route C: Grignard Formylation

Precursor: 1-bromo-4-ethyl-2-methylbenzene[5] Mechanistic Causality: This route utilizes a direct one-carbon homologation. The insertion of elemental magnesium into the C-Br bond forms a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of anhydrous paraformaldehyde (CH₂O)n. This route is strategically valuable when the halogenated building block is more economically viable than the oxidized derivatives.

Self-Validating Initiation Protocol:

  • Causality: The magnesium turnings are often passivated by a layer of magnesium oxide. An initiator (such as I₂ or 1,2-dibromoethane) is required to expose the active metal surface.

  • Validation Check: The Grignard formation is self-validating when the initial iodine color fades to colorless, the solution turns slightly cloudy, and the mixture begins to gently reflux without the application of external heat. If these visual cues are absent, the Grignard reagent has not formed, and subsequent addition of paraformaldehyde will fail.

References

  • Title: 536-60-7|(4-Isopropylphenyl)methanol (Listing containing this compound CAS 1427328-51-5) | Source: BLD Pharm | 1

  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis | Source: Google Patents | 2

  • Title: 4-Ethyl-2-methylbenzoic acid | 190367-29-4 | Source: Sigma-Aldrich | 3

  • Title: 4-Ethyl-2-methylbenzaldehyde | C10H12O | CID 53743197 | Source: PubChem | 4

  • Title: 1-Bromo-4-ethyl-2-methylbenzene | C9H11Br | CID 59789184 | Source: PubChem | 5

Sources

Methodological & Application

Application Note: High-Yield Synthesis of (4-Ethyl-2-methylphenyl)methanol via Chemoselective Borohydride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of (4-ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5) from 4-ethyl-2-methylbenzaldehyde . The transformation utilizes Sodium Borohydride (


) as a chemoselective reducing agent.[1][2][3][4] This method is preferred over Lithium Aluminum Hydride (

) due to its enhanced safety profile, ease of handling, and high tolerance for other functional groups.

This guide provides a self-validating workflow, including reaction monitoring via Thin Layer Chromatography (TLC), safety risk assessments regarding hydrogen evolution, and expected analytical characterization data.

Scientific Background & Retrosynthesis

Context

Benzylic alcohols are critical intermediates in medicinal chemistry, often serving as precursors for benzylic halides, esters, or ethers in pharmacophore construction. The presence of the ortho-methyl group in the target molecule introduces minor steric strain, while the para-ethyl group increases lipophilicity. These structural features require a robust reduction protocol that ensures complete conversion without over-reduction or side reactions.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition mechanism.[1][5] The borohydride anion (


) delivers a hydride (

) to the electrophilic carbonyl carbon of the aldehyde.[1][4]
  • Nucleophilic Attack: The hydride attacks the carbonyl carbon, breaking the

    
    -bond and forming a tetrahedral alkoxide intermediate.
    
  • Protonation: The alkoxide deprotonates the protic solvent (Methanol/Ethanol) to generate the alcohol and a methoxy-borate species.

  • Hydrolysis: Upon aqueous workup, the borate salts are hydrolyzed, releasing the free alcohol.

Visualization: Reaction Scheme

The following diagram illustrates the transformation and electronic flow.

ReactionMechanism Substrate 4-Ethyl-2-methylbenzaldehyde (Electrophile) Intermediate Alkoxide Intermediate (Tetrahedral) Substrate->Intermediate Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Source) Reagent->Intermediate Product This compound (Target) Intermediate->Product Protonation Solvent MeOH (Proton Source) Solvent->Product

Figure 1: Mechanistic pathway for the borohydride reduction of benzaldehyde derivatives.

Experimental Design

Materials & Stoichiometry

The following table outlines the required materials. All equivalents (eq.) are calculated relative to the limiting reagent (Aldehyde).

ComponentRoleCAS No.MW ( g/mol )Equiv.Purity
4-Ethyl-2-methylbenzaldehyde Substrate1085524-24-8*148.201.0>97%
Sodium Borohydride Reductant16940-66-237.831.1**>98%
Methanol (anhydrous) Solvent67-56-132.04N/AACS Grade
Hydrochloric Acid (1M) Quench7647-01-036.46ExcessN/A
Ethyl Acetate Extraction141-78-688.11N/AACS Grade

*Note: CAS numbers for specific alkyl-substituted benzaldehydes vary by database; verify structure before purchase. **Note: Theoretically 0.25 eq of


 can reduce 1 eq of aldehyde, but 1.1 eq is standard to ensure rapid completion.
Safety & Risk Assessment (HSE)
  • Hydrogen Evolution: The reaction of

    
     with protic solvents or acid releases Hydrogen gas (
    
    
    
    ). Action: Perform in a fume hood; keep away from ignition sources.
  • Exotherm: The reaction is exothermic. Action: Cool the reaction vessel to 0°C during addition.

  • Toxicity: Benzaldehydes and their derivatives can be skin irritants.[6] Action: Wear nitrile gloves and safety goggles.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Solvation: Dissolve 4-ethyl-2-methylbenzaldehyde (1.48 g, 10.0 mmol, 1.0 eq) in Methanol (20 mL). The solution should be clear and colorless to pale yellow.

  • Cooling: Place the RBF in an ice-water bath (

    
    ) and stir for 10 minutes. Cooling is critical to suppress potential side reactions and manage the exotherm.
    
Phase 2: Reduction
  • Reagent Addition: Add Sodium Borohydride (416 mg, 11.0 mmol, 1.1 eq) portion-wise over 5–10 minutes.

    • Observation: Mild bubbling (

      
       gas) will occur. Do not seal the flask; use a bubbler or open septum to vent gas.
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT, 20–25°C). Stir for 1–2 hours.

Phase 3: Validation (TLC)
  • Monitoring: Check reaction progress via TLC (Silica gel).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) or

      
       stain.
      
    • Criteria: Disappearance of the aldehyde spot (higher

      
      ) and appearance of the alcohol spot (lower 
      
      
      
      , more polar).
Phase 4: Workup & Isolation
  • Quench: Cool the mixture back to

    
    . Slowly add Water  (10 mL) followed by 1M HCl  dropwise until pH ~5–6. Caution: Vigorous bubbling will occur as excess borohydride is destroyed.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the majority of Methanol.

  • Extraction: Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with Brine (20 mL), dry over anhydrous

    
     , and filter.
    
  • Concentration: Evaporate the solvent to yield the crude product.

Phase 5: Purification
  • Assessment: The crude product is likely a viscous oil or low-melting solid.

  • Method: If purity is <95% by NMR, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      

Workflow Visualization

Workflow Start Start: Dissolve Aldehyde in MeOH (0°C) AddReagent Add NaBH4 (Portion-wise) Start->AddReagent React Stir at RT (1-2 Hours) AddReagent->React Check TLC Check (Complete?) React->Check Check->React No (Add more time) Quench Quench with H2O/HCl (0°C, Gas Evolution) Check->Quench Yes Extract Extract with EtOAc Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Product: This compound Dry->Final

Figure 2: Operational workflow for the synthesis and isolation process.

Analytical Expectations

To validate the identity of the product, compare experimental data against these expected parameters:

  • Physical State: Clear, colorless viscous oil or white low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.00 (m, 3H, Aromatic).
      
    • 
       4.65 (s or d, 2H, 
      
      
      
      ).
    • 
       2.65 (q, 2H, 
      
      
      
      ).
    • 
       2.35 (s, 3H, 
      
      
      
      ).
    • 
       1.80 (br s, 1H, 
      
      
      
      , exchangeable).
    • 
       1.25 (t, 3H, 
      
      
      
      ).
  • Key Diagnostic: Disappearance of the aldehyde singlet (

    
     ~10.0 ppm) and appearance of the benzylic methylene signal (
    
    
    
    ~4.65 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Old/Inactive

.
Use fresh reagent;

absorbs moisture and degrades over time.
Low Yield Product lost in aqueous layer.The alcohol is moderately polar. Saturate the aqueous layer with NaCl (salting out) during extraction.
Side Products Acetal formation.Avoid prolonged stirring in Methanol without base, or ensure Methanol is neutral. Workup with water usually hydrolyzes acetals back to aldehyde/alcohol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for carbonyl reduction mechanisms).
  • Sigma-Aldrich. (n.d.). Product Specification: Sodium Borohydride. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53743197, 4-Ethyl-2-methylbenzaldehyde. Retrieved from

  • BLD Pharm. (n.d.). Product: this compound (CAS 1427328-51-5).[7] Retrieved from

  • Organic Chemistry Portal. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from

Sources

Application Notes and Protocols for the Catalytic Reduction of 4-Ethyl-2-methylbenzaldehyde to (4-Ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust and efficient catalytic reduction protocols for the synthesis of (4-ethyl-2-methylphenyl)methanol from its corresponding aldehyde, 4-ethyl-2-methylbenzaldehyde. The protocols are designed for researchers, scientists, and professionals in drug development, providing in-depth, step-by-step methodologies. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key topics covered include catalytic hydrogenation, chemoselective reduction using sodium borohydride, and transfer hydrogenation. Each protocol is accompanied by detailed analytical methods for reaction monitoring and product characterization, as well as purification techniques.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable building block in organic synthesis. The selective reduction of the aldehyde functional group in 4-ethyl-2-methylbenzaldehyde is a key transformation, demanding high yields and purity while avoiding over-reduction or side reactions.

The presence of both an electron-donating ethyl group at the para-position and a methyl group at the ortho-position influences the reactivity of the aldehyde. The electron-donating groups increase the electron density on the aromatic ring and the carbonyl carbon, which can slightly decrease the aldehyde's electrophilicity.[1] The ortho-methyl group also introduces steric hindrance around the formyl group, a critical factor in catalyst and reagent selection.[1] This guide explores three distinct, yet complementary, catalytic reduction strategies to achieve this transformation efficiently.

Reaction Pathway Overview

The fundamental transformation involves the reduction of an aldehyde to a primary alcohol. This is achieved by the formal addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction_Pathway Substrate 4-Ethyl-2-methylbenzaldehyde Intermediate Alkoxide Intermediate Substrate->Intermediate + [H⁻] (Hydride Source) Product This compound Intermediate->Product + [H⁺] (Proton Source)

Figure 1: General reaction pathway for the reduction of 4-ethyl-2-methylbenzaldehyde.

Protocol I: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aldehydes.[2] This method employs a heterogeneous catalyst, typically a noble metal on a solid support, and molecular hydrogen (H₂) as the reductant. For the selective reduction of the carbonyl group without affecting the aromatic ring, palladium- or nickel-based catalysts are often employed.[3][4][5]

3.1. Rationale for Catalyst and Condition Selection

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and selective catalyst for the hydrogenation of aromatic aldehydes to benzyl alcohols.[5] It offers a good balance of activity and selectivity, minimizing the hydrogenolysis of the resulting alcohol to the corresponding toluene derivative. Nickel-based catalysts, such as Raney Nickel or supported nickel catalysts, are also effective alternatives.[3]

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the aldehyde substrate and provide a good medium for hydrogen gas dispersion.

  • Temperature and Pressure: The reaction is typically conducted at room temperature to moderate temperatures (25-50 °C) and low to medium hydrogen pressure (1-10 atm). These mild conditions are generally sufficient for the reduction of the aldehyde group while preserving the aromatic ring.[6]

3.2. Experimental Workflow

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-ethyl-2-methylbenzaldehyde in Ethanol B Add Pd/C catalyst to the solution A->B C Pressurize reactor with H₂ gas B->C D Stir at controlled temperature C->D E Monitor reaction progress by TLC/GC D->E F Filter catalyst E->F G Evaporate solvent F->G H Purify by column chromatography or distillation G->H

Figure 2: Workflow for heterogeneous catalytic hydrogenation.

3.3. Detailed Protocol

  • Reactor Setup: To a clean, dry hydrogenation vessel, add a magnetic stir bar.

  • Reagent Addition: Add 4-ethyl-2-methylbenzaldehyde (1.0 eq) and ethanol (10-20 mL per gram of aldehyde). Stir until the aldehyde is completely dissolved.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol II: Chemoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[7][8] Its chemoselectivity allows for the reduction of the aldehyde group in the presence of other less reactive functional groups like esters or amides.[7]

4.1. Mechanistic Rationale

Sodium borohydride serves as a source of hydride ions (H⁻).[7][8] The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically an alcohol) during the reaction or in a separate workup step to yield the primary alcohol.[8]

4.2. Experimental Workflow

NaBH4_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-ethyl-2-methylbenzaldehyde in Methanol/Ethanol B Cool solution in an ice bath A->B C Add NaBH₄ portion-wise B->C D Stir at 0 °C to room temperature C->D E Monitor reaction by TLC D->E F Quench with water/dilute acid E->F G Extract with an organic solvent F->G H Dry, filter, and evaporate solvent G->H I Purify product H->I

Figure 3: Workflow for sodium borohydride reduction.

4.3. Detailed Protocol

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol (10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NaBH₄ Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer detectable.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (1 M) at 0 °C to decompose the excess NaBH₄ and borate esters.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation.

Protocol III: Transfer Hydrogenation

Transfer hydrogenation is an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst.[9] Ruthenium and iridium-based complexes are commonly used catalysts for this transformation.[9][10]

5.1. Rationale for Reagent and Catalyst Selection

  • Hydrogen Source: Isopropanol is a convenient and safe hydrogen donor, being oxidized to acetone in the process. A formic acid/triethylamine mixture is also a highly effective hydrogen source.[9]

  • Catalyst: A variety of ruthenium catalysts, often featuring diamine ligands, are highly efficient for the transfer hydrogenation of aldehydes.[10]

  • Base: A base, such as potassium tert-butoxide or sodium hydroxide, is often required to activate the catalyst and facilitate the hydrogen transfer.

5.2. Detailed Protocol (using Isopropanol)

  • Inert Atmosphere: Set up a round-bottom flask with a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add 4-ethyl-2-methylbenzaldehyde (1.0 eq), a ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand, 0.5-2 mol%), and a base (e.g., potassium tert-butoxide, 5-10 mol%).

  • Solvent/Hydrogen Donor: Add anhydrous isopropanol as both the solvent and the hydrogen donor.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for the required time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water to remove inorganic salts, dry the organic layer, and concentrate. Purify the crude product by column chromatography or distillation.

Analytical Methods for Reaction Monitoring and Characterization

6.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 80:20 v/v). The starting aldehyde will have a higher Rf value than the more polar alcohol product.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

6.2. Gas Chromatography (GC)

GC is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product, allowing for quantitative analysis of the reaction conversion.[11]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or equivalent).

  • Detector: Flame Ionization Detector (FID).

  • Analysis: The retention time of the alcohol product will be longer than that of the aldehyde.

6.3. Product Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the benzylic CH₂ group (a singlet around 4.6 ppm), the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the signal of the benzylic carbon (around 63 ppm) and the disappearance of the aldehyde carbonyl carbon signal (around 192 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) should be absent, and a broad O-H stretch for the alcohol (around 3300 cm⁻¹) should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.

Purification of this compound

7.1. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

7.2. Vacuum Distillation

For larger scale purifications, vacuum distillation is an effective method. The boiling point of the product will be significantly higher than that of the starting aldehyde.

Data Summary

ParameterCatalytic HydrogenationSodium Borohydride ReductionTransfer Hydrogenation
Catalyst/Reagent Pd/C, Ni/Al₂O₃[3]NaBH₄[7]Ru or Ir complexes[12]
Hydrogen Source H₂ gasNaBH₄Isopropanol, Formic Acid[9]
Typical Yield >90%>95%>90%
Selectivity HighExcellentHigh
Reaction Conditions Mild temperature and pressure0 °C to room temperatureReflux temperature
Advantages Scalable, catalyst is recyclableMild, highly selective, simple setupAvoids pressurized H₂, good for complex molecules
Disadvantages Requires specialized equipmentStoichiometric reagent useCatalyst can be expensive

Conclusion

The catalytic reduction of 4-ethyl-2-methylbenzaldehyde to this compound can be successfully achieved through several reliable methods. The choice of protocol depends on the available equipment, scale of the reaction, and desired level of selectivity. For large-scale industrial applications, catalytic hydrogenation is often preferred. For laboratory-scale synthesis where simplicity and high selectivity are paramount, sodium borohydride reduction is an excellent choice. Transfer hydrogenation offers a safe and efficient alternative, particularly when handling pressurized hydrogen gas is not desirable. By following the detailed protocols and analytical methods outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

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Oxidation of (4-ethyl-2-methylphenyl)methanol: A Guide to Aldehyde and Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed protocols for the selective oxidation of the primary benzylic alcohol, (4-ethyl-2-methylphenyl)methanol. Two distinct and highly efficient methodologies are presented to yield either the corresponding aldehyde, 4-ethyl-2-methylbenzaldehyde, a valuable building block in organic synthesis, or the carboxylic acid, 4-ethyl-2-methylbenzoic acid, a key intermediate in pharmaceutical and materials science. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide with a focus on mechanistic understanding, practical execution, and safety considerations.

Introduction

The controlled oxidation of primary alcohols is a cornerstone of modern organic synthesis. The ability to selectively produce either an aldehyde or a carboxylic acid from the same starting material offers significant flexibility in the design and execution of synthetic routes. This compound is a substituted benzyl alcohol whose oxidation products, 4-ethyl-2-methylbenzaldehyde and 4-ethyl-2-methylbenzoic acid, are important precursors for a variety of more complex molecules. The selective oxidation of this substrate hinges on the careful choice of the oxidizing agent and reaction conditions. Mild oxidants will typically arrest the oxidation at the aldehyde stage, while stronger oxidants will drive the reaction to the fully oxidized carboxylic acid. This guide will explore reliable and scalable methods for both transformations.

PART 1: Selective Oxidation to 4-ethyl-2-methylbenzaldehyde

The synthesis of aldehydes from primary alcohols requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents have been developed for this purpose, each with its own advantages and disadvantages regarding toxicity, reaction conditions, and substrate scope. This section will focus on two widely used and reliable methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Theoretical Background: The Chemistry of Mild Oxidation

The key to selective aldehyde synthesis is to employ a reagent that is reactive enough to oxidize the alcohol but not the resulting aldehyde.[1] Many modern methods achieve this by avoiding the use of harsh, metal-based oxidants like chromium(VI) reagents, which can be toxic.[2]

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[3][4][5] The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt.[6] The low reaction temperature is crucial to prevent side reactions. A notable drawback is the production of the volatile and malodorous dimethyl sulfide.[7]

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine compound that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature.[8][9][10] The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination of the α-hydrogen to form the carbonyl compound.[8] DMP is known for its operational simplicity and tolerance of a wide range of functional groups.[9][10]

Experimental Protocols

1.2.1. Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of this compound to 4-ethyl-2-methylbenzaldehyde using Swern conditions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnels, etc.)

  • Magnetic stirrer

Safety Precautions:

  • Oxalyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood.

  • DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

  • The reaction is exothermic and generates carbon monoxide, a toxic gas. Ensure adequate ventilation.

  • The reaction produces dimethyl sulfide, which has a strong, unpleasant odor. Work in a fume hood and consider using a bleach scrubber for the exhaust.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen/argon inlet.

  • Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride (1.1 equivalents) dropwise via one of the dropping funnels.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise. Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-ethyl-2-methylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

1.2.2. Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol details the oxidation of this compound to 4-ethyl-2-methylbenzaldehyde using DMP.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Standard laboratory glassware

  • Magnetic stirrer

Safety Precautions:

  • DMP is a potentially explosive, shock-sensitive reagent. Handle with care and avoid grinding.[11]

  • Perform the reaction in a well-ventilated fume hood.

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[11]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterSwern OxidationDess-Martin Oxidation
Oxidizing Agent DMSO/Oxalyl ChlorideDess-Martin Periodinane
Temperature -78 °C to RTRoom Temperature
Key Byproducts Dimethyl sulfide, CO, CO2Acetic acid, 2-Iodoxybenzoic acid
Advantages Inexpensive reagentsMild conditions, simple workup
Disadvantages Low temperature required, odorous byproductReagent is shock-sensitive

PART 2: Complete Oxidation to 4-ethyl-2-methylbenzoic Acid

For the synthesis of 4-ethyl-2-methylbenzoic acid, a stronger oxidizing agent is required to ensure the complete oxidation of the primary alcohol. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidant for this transformation.[12][13]

Theoretical Background: The Power of Strong Oxidants

Strong oxidizing agents, such as potassium permanganate, can oxidize primary alcohols to carboxylic acids.[14] The reaction typically proceeds through an aldehyde intermediate, which is then further oxidized.[15] In the case of KMnO4, the reaction is often carried out in an aqueous solution under basic or neutral conditions. The permanganate ion (MnO4-) is reduced to manganese dioxide (MnO2), a brown solid that precipitates from the reaction mixture. Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt to yield the carboxylic acid.

Experimental Protocol

2.2.1. Protocol 3: Potassium Permanganate Oxidation

This protocol describes the oxidation of this compound to 4-ethyl-2-methylbenzoic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO3) or Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Standard laboratory glassware

  • Mechanical stirrer

  • Heating mantle

Safety Precautions:

  • Potassium permanganate is a strong oxidizer and can react violently with combustible materials.[16] Avoid contact with organic materials.

  • Handle KMnO4 with appropriate personal protective equipment (PPE), including gloves and safety goggles.[17][18]

  • The reaction can be exothermic. Control the rate of addition of KMnO4.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as water and a co-solvent like pyridine or t-butanol to aid solubility.

  • Add a base such as sodium carbonate or sodium hydroxide (1.1 equivalents) to the solution.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of potassium permanganate (approximately 2.5-3.0 equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it reacts. A brown precipitate of manganese dioxide (MnO2) will form.

  • After the addition is complete, continue to heat at reflux until the purple color no longer persists, indicating the complete consumption of KMnO4.

  • Cool the reaction mixture to room temperature.

  • Destroy the excess KMnO4 and MnO2 by the careful addition of a reducing agent such as sodium bisulfite or sodium sulfite until the solution becomes colorless.

  • Filter the mixture to remove the manganese salts.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2).

  • The 4-ethyl-2-methylbenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterPotassium Permanganate Oxidation
Oxidizing Agent Potassium Permanganate (KMnO4)
Temperature Reflux
Key Byproducts Manganese Dioxide (MnO2)
Advantages Inexpensive, powerful oxidant
Disadvantages Strong conditions, potential for side reactions with sensitive functional groups

Visualization of Reaction Pathways

Oxidation_Pathways cluster_aldehyde Selective Oxidation to Aldehyde cluster_acid Complete Oxidation to Carboxylic Acid Alcohol This compound Aldehyde 4-ethyl-2-methylbenzaldehyde Alcohol->Aldehyde Swern or DMP Oxidation (Mild Conditions) Alcohol_acid This compound Carboxylic_Acid 4-ethyl-2-methylbenzoic acid Alcohol_acid->Carboxylic_Acid KMnO4 Oxidation (Strong Conditions)

Caption: Oxidation pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_aldehyde_wf Aldehyde Synthesis (Swern/DMP) cluster_acid_wf Carboxylic Acid Synthesis (KMnO4) A_Start Start: this compound A_Reaction Reaction with Swern Reagents or DMP A_Start->A_Reaction A_Quench Quenching A_Reaction->A_Quench A_Workup Aqueous Workup A_Quench->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product Product: 4-ethyl-2-methylbenzaldehyde A_Purify->A_Product C_Start Start: this compound C_Reaction Oxidation with KMnO4 C_Start->C_Reaction C_Reduce Reduction of Excess MnO4- C_Reaction->C_Reduce C_Filter Filtration C_Reduce->C_Filter C_Acidify Acidification C_Filter->C_Acidify C_Isolate Isolation & Purification C_Acidify->C_Isolate C_Product Product: 4-ethyl-2-methylbenzoic acid C_Isolate->C_Product

Caption: General experimental workflows for aldehyde and acid synthesis.

Conclusion

The selective oxidation of this compound to either its corresponding aldehyde or carboxylic acid is readily achievable through the judicious selection of oxidizing agents and reaction conditions. The protocols outlined in this application note provide reliable methods for both transformations, catering to the diverse needs of synthetic chemists. For the synthesis of 4-ethyl-2-methylbenzaldehyde, both Swern and Dess-Martin oxidations offer high selectivity and yields with distinct operational considerations. For the preparation of 4-ethyl-2-methylbenzoic acid, potassium permanganate remains a robust and economical choice. By understanding the underlying principles and adhering to the detailed procedures and safety precautions, researchers can confidently and efficiently access these valuable chemical intermediates.

References

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using (4-ethyl-2-methylphenyl)methanol as a ligand precursor in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Ethyl-2-methylphenyl)methanol as a Sterically Modulated Ligand Precursor in Catalysis

Executive Summary

This compound (CAS: 1427328-51-5) is a specialized benzyl alcohol derivative utilized as a ligand precursor and initiator in organometallic catalysis, specifically in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,


-caprolactone).

While simple benzyl alcohol is a standard initiator, this specific derivative offers a distinct advantage: Steric-Electronic Modulation . The ortho-methyl group provides necessary steric bulk to prevent the formation of inactive metal-alkoxide aggregates, while the para-ethyl group enhances lipophilicity, ensuring solubility in non-polar polymerization solvents (e.g., toluene, heptane). This guide details its application in generating discrete Aluminum and Zinc alkoxide catalysts.

Chemical Rationale: Why This Precursor?

In coordination polymerization, the "ligand" often serves a dual role: stabilizing the metal center and initiating the polymer chain. The structure of this compound addresses two critical failure modes in standard catalyst design:

Structural FeatureChemical FunctionCatalytic Benefit
Hydroxyl Group (-OH) Protonolysis Source Reacts with metal alkyls (

) to form the active Metal-Alkoxide (

) bond, which serves as the initiation site.
Ortho-Methyl Group Steric Protection Destabilizes the formation of thermodynamic dimers or tetramers (common with simple ethoxides/benzyloxides), shifting equilibrium toward the active monomeric species.
Para-Ethyl Group Solubility Tag Increases the lipophilicity of the resulting metal complex and the polymer chain end, preventing premature precipitation in non-polar solvents like toluene.

Application Workflow: Ring-Opening Polymerization (ROP)

The primary application of this precursor is the in-situ generation of (4-ethyl-2-methylbenzyloxy)metal complexes. These species are highly active for the "living" polymerization of biodegradable polyesters.

Protocol A: Synthesis of the Active Aluminum Catalyst (In-Situ)

Objective: Generate the active species Diethylaluminum(4-ethyl-2-methylbenzyloxide) from Triethylaluminum (


).

Reagents:

  • This compound (Pre-dried over molecular sieves).

  • Triethylaluminum (

    
    ) (1.0 M solution in toluene).
    
  • Anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation: In a glovebox under Argon, dissolve 1.0 equiv (150 mg, 1.0 mmol) of this compound in 5 mL of anhydrous toluene.

  • Activation: Slowly add 1.0 equiv (1.0 mL, 1.0 mmol) of

    
     solution dropwise at 0 °C.
    
    • Observation: Gas evolution (ethane) will occur immediately.

    • Chemist's Note: The ortho-methyl group may slow down the reaction slightly compared to unsubstituted benzyl alcohol; allow full evolution of gas to cease.

  • Aging: Stir at room temperature for 30 minutes to ensure quantitative formation of the alkoxide species.

    • Reaction:

      
      
      
  • Usage: The resulting clear solution is the active catalyst stock (approx. 0.16 M) and should be used immediately.

Protocol B: Controlled Polymerization of -Caprolactone

Objective: Synthesize Poly(


-caprolactone) (PCL) with a controlled molecular weight using the catalyst prepared above.
  • Monomer Prep: Dissolve

    
    -caprolactone (5.7 g, 50 mmol, 50 equiv) in 20 mL toluene.
    
  • Initiation: Inject the catalyst stock solution (from Protocol A) into the monomer solution under vigorous stirring.

  • Propagation: Heat the reaction mixture to 80 °C.

    • Mechanism:[1] The Al-O bond inserts into the lactone ring via a coordination-insertion mechanism. The polymer grows from the benzylic oxygen.

  • Termination: After 2-4 hours (monitor viscosity), quench with 1 mL of dilute HCl in methanol.

  • Purification: Precipitate the polymer into excess cold methanol. Filter and dry under vacuum.

Mechanistic Visualization

The following diagram illustrates the activation of the precursor and the subsequent "Coordination-Insertion" mechanism. The steric influence of the ortho-methyl group is highlighted as a stabilizer for the active monomeric species.

ROP_Mechanism Precursor (4-Ethyl-2-methylphenyl) methanol ActiveCat Active Catalyst [Et2Al-OR] (Monomeric Species) Precursor->ActiveCat - EtH (Gas) In-situ Activation AlEt3 AlEt3 (Triethylaluminum) AlEt3->ActiveCat Dimer Inactive Dimer [Et2Al-OR]2 ActiveCat->Dimer Reversible Aggregation Coordination Coordination Complex ActiveCat->Coordination + Monomer Monomer ε-Caprolactone Monomer->Coordination Insertion Insertion Step (Ring Opening) Coordination->Insertion Rate Determining Step Polymer Polymer Chain (Benzyl-End-Capped) Insertion->Polymer Propagation Note1 Ortho-Methyl Effect: Steric bulk hinders dimerization, keeping catalyst active. Note1->ActiveCat

Figure 1: Activation pathway and ROP mechanism. The ortho-methyl group shifts equilibrium away from the inactive dimer, enhancing catalytic efficiency.

Advanced Application: Synthesis of Bulky Phosphine Ligands

Beyond direct use as an alkoxide initiator, this molecule serves as a scaffold for synthesizing Bulky Benzyl Phosphines , which are critical for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Synthetic Pathway:

  • Bromination: Convert alcohol to benzyl bromide using

    
    .
    
  • Phosphination: React benzyl bromide with secondary phosphines (e.g.,

    
     or 
    
    
    
    ) using a base (
    
    
    ).
  • Result: A bulky, electron-rich phosphine ligand where the ortho-methyl group restricts rotation, enhancing the stability of the Pd(0) active species.

Comparison of Ligand Properties:

PropertyStandard Benzyl AlcoholThis compound
Steric Bulk (Charton value) LowMedium-High (Due to ortho-Me)
Solubility (Hydrocarbons) ModerateHigh (Due to para-Et)
Catalyst Aggregation High (Forms stable dimers)Suppressed (Favors active monomers)
Primary Use General Solvent/ReagentPrecision Polymerization Initiator

References

  • Mechanisms of ROP: Dubois, P., Coulembier, O., & Raquez, J. M. (Eds.).[2] (2009). Handbook of Ring-Opening Polymerization. Wiley-VCH. Link

  • Benzyl Alcohol Initiators: Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282. Link

  • Steric Modulation in Alkoxides: Bradley, D. C., Mehrotra, R. C., & Rothwell, I. P. (2001). Alkoxo and Aryloxo Derivatives of Metals. Academic Press. Link

  • Chemical Data: National Institute of Standards and Technology (NIST).[3] (2024).[4] Phenol, 4-ethyl-2-methyl-.[3][5][6][7] NIST Chemistry WebBook. Link

Sources

Optimized Esterification Strategies for Sterically Modulated Benzylic Alcohols: (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-fidelity protocols for the esterification of (4-ethyl-2-methylphenyl)methanol (CAS: 768-59-2). While technically a primary alcohol, this substrate presents a unique "Goldilocks" challenge in drug development and fine chemical synthesis:

  • Electronic Lability: The benzylic position is susceptible to acid-catalyzed ionization, leading to dibenzyl ether formation or polymerization under harsh conditions (e.g., Fischer esterification).

  • Steric Modulation: The ortho-methyl group introduces local steric strain that does not block reaction but significantly alters the conformational landscape compared to simple benzyl alcohol.

Recommendation: Avoid classical acid-catalyzed reflux methods. Adopt Nucleophilic Acyl Substitution (via Acid Chlorides) for scalability or Steglich Esterification for complex/sensitive acid partners.

Strategic Analysis & Mechanistic Insight

The Ortho-Methyl Effect

The 2-methyl substituent on the aromatic ring creates a steric fence. While the primary hydroxyl group (-CH₂OH) remains accessible, the ortho-methyl group restricts the rotation of the methylene linker.

  • Consequence: In transition states requiring specific geometries (like the tetrahedral intermediate in esterification), this bulk can retard reaction rates by 1.5–3x compared to unsubstituted benzyl alcohol.

  • Solution: Use of hypernucleophilic catalysts (DMAP) or highly activated acylating agents (Acyl Chlorides) is mandatory to drive the reaction to completion at mild temperatures.

Pathway Selection Matrix
FeatureMethod A: Acid Chloride Method B: Steglich (DCC/DMAP) Method C: Fischer (Reflux)
Reagent R-COCl + BaseR-COOH + CarbodiimideR-COOH + H₂SO₄/HCl
Conditions 0°C to RT, BasicRT, Neutral/MildHigh Temp, Acidic
Suitability Scalable, Simple AcidsComplex/Chiral AcidsNOT RECOMMENDED
Risk Hydrolysis of R-COClUrea byproduct removalPolymerization / Etherification

Detailed Experimental Protocols

Protocol A: Nucleophilic Acyl Substitution (The Scalable Standard)

Best for: Synthesizing esters with simple aliphatic or aromatic acids where the acid chloride is commercially available or easily generated.

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for ortho-substituted substrates.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve this compound (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Et₃N (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the kinetic formation of side products and controls the exotherm upon acid chloride addition.

  • Acylation: Add the Acid Chloride (12 mmol) dropwise via syringe over 10 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC. The benzylic alcohol spot (

      
       in 20% EtOAc/Hex) should disappear; the ester will be less polar.
      
  • Quench & Workup:

    • Quench with saturated

      
       (aq).[5]
      
    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove residual amine/DMAP) and Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
Protocol B: Steglich Esterification (The Precision Method)

Best for: Coupling with valuable, acid-sensitive, or complex carboxylic acids.

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Dissolution: In a dry flask under

    
    , dissolve the Carboxylic Acid (1.1 mmol) and this compound (1.0 mmol) in DCM (10 mL).
    
  • Catalyst: Add DMAP (0.1 mmol).

  • Activation: Cool to 0°C . Add DCC (1.2 mmol) in one portion or as a solution in minimal DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–24 hours.

    • Mechanism:[1][6][7][8][9][10] The ortho-methyl group slows the attack of the alcohol on the O-acylisourea intermediate. DMAP acts as an acyl-transfer agent to overcome this barrier.[8][9]

  • Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Visualization of Workflows

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Esterification of This compound CheckAcid Is the Acid Partner Commercially Available as R-COCl? Start->CheckAcid YesCOCl Yes CheckAcid->YesCOCl NoCOCl No (Carboxylic Acid R-COOH) CheckAcid->NoCOCl MethodA Method A: Acid Chloride (Et3N + DMAP cat.) High Scalability YesCOCl->MethodA Preferred CheckSensitive Is the Acid Acid-Sensitive or Chiral? NoCOCl->CheckSensitive MethodB Method B: Steglich (DCC + DMAP) High Precision CheckSensitive->MethodB Yes (Standard) MethodC Method C: Yamaguchi or Mixed Anhydride CheckSensitive->MethodC Very Sterically Hindered Acid

Caption: Decision matrix for selecting the optimal esterification protocol based on the acid partner's availability and stability.

Diagram 2: Steglich Mechanism with Ortho-Methyl Consideration

SteglichMech Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Activated Acid) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEster N-Acylpyridinium (Highly Reactive) Inter1->ActiveEster + DMAP (Fast) DCU DCU (Byproduct) Inter1->DCU Rearrangement (Side Rxn) DMAP DMAP (Hypernucleophile) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Target Ester ActiveEster->Product + Alcohol (Overcomes Ortho-Sterics) Alcohol This compound (Sterically Modulated) Alcohol->Product

Caption: The catalytic cycle of Steglich esterification highlighting DMAP's role in activating the intermediate for the hindered alcohol.

Critical Control Points & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Standard for Steglich/Acid Chloride. Solubilizes reactants well.
THF (Tetrahydrofuran) Good Use if the carboxylic acid is polar. Ensure it is anhydrous.
DMF (Dimethylformamide) Fair Hard to remove. Use only if solubility is a major issue.
Toluene Poor Often requires heat to solubilize, which risks benzylic side reactions.
Troubleshooting Guide
  • Low Yield / Unreacted Alcohol:

    • Cause: The ortho-methyl group is blocking the approach.

    • Fix: Increase DMAP loading to 20 mol%. Switch from DCC to EDC·HCl (easier workup) or use Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) for extreme hindrance.

  • Dibenzyl Ether Formation:

    • Cause: Acidic conditions generating a benzylic carbocation.

    • Fix: Ensure the reaction remains basic (Method A) or neutral (Method B). Never use H₂SO₄ or reflux conditions.

  • Rearrangement (N-Acylurea byproduct in Steglich):

    • Cause: Slow reaction allows O-acylisourea to rearrange.[8]

    • Fix: Keep the reaction at 0°C for the first hour. Ensure DMAP is present before adding DCC.

References

  • Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[8] [Link]

  • Hofmann, K., et al. (1985). "Schotten-Baumann Reaction".[2] Comprehensive Organic Synthesis.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Note: Precision Friedel-Crafts Benzylation using (4-Ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Friedel-Crafts benzylation of aromatic substrates using (4-ethyl-2-methylphenyl)methanol as the electrophilic alkylating agent. Unlike traditional Friedel-Crafts alkylations that utilize corrosive alkyl halides and stoichiometric Lewis acids (e.g.,


), this protocol leverages the benzyl alcohol congener.[1] This approach significantly improves atom economy by generating water as the sole byproduct, aligning with Green Chemistry principles (Principle #1: Prevention of Waste).

The presence of electron-donating groups (2-methyl and 4-ethyl) on the benzyl alcohol renders the benzylic position highly reactive. While this facilitates facile carbocation formation, it introduces risks of self-condensation (dibenzyl ether formation) and polyalkylation . This guide provides a controlled, Lewis acid-catalyzed methodology to suppress these side reactions and achieve high selectivity for the target diarylmethane scaffold.

Mechanistic Principles & Reaction Design

The Electrophile: this compound

The substrate is an electron-rich benzyl alcohol. Upon interaction with an acid catalyst, the hydroxyl group is protonated and lost as water, generating a resonance-stabilized benzylic carbocation.

  • Electronic Activation: The para-ethyl and ortho-methyl groups stabilize the cationic intermediate via inductive effects and hyperconjugation, lowering the activation energy for ionization (

    
     pathway).
    
  • Steric Considerations: The ortho-methyl group imposes moderate steric bulk, which can minimize ortho-attack relative to the methylene bridge in the final product, but primarily serves to stabilize the nascent cation.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical activation step and the competitive dimerization pathway that must be suppressed.

FC_Mechanism Start This compound Complex Activated Complex (R-OH-LA) Start->Complex + LA Cat Lewis Acid (LA) Cation Benzylic Carbocation [Ar-CH2]+ Complex->Cation - LA-OH / - H2O Wheland Wheland Intermediate Cation->Wheland + Arene SideProduct Dibenzyl Ether (Side Reaction) Cation->SideProduct + Start (Alcohol) Arene Nucleophile (Arene) Product Diarylmethane Product Wheland->Product - H+ Product->Cat Regeneration

Figure 1: Mechanistic pathway of Friedel-Crafts benzylation. The red dashed line indicates the competitive self-condensation pathway which is mitigated by maintaining a low instantaneous concentration of alcohol.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[2]Role
This compound 150.221.0Electrophile Source
Nucleophile (e.g., Anisole, Xylene) Variable3.0 - 5.0Substrate & Co-solvent
Iron(III) Chloride (

)
162.200.05 (5 mol%)Lewis Acid Catalyst
Nitromethane (

)
61.04SolventPolar solvent (stabilizes cation)
Dichloromethane (DCM) 84.93SolventExtraction solvent

Equipment:

  • Two-neck round-bottom flask (50 mL) equipped with a magnetic stir bar.

  • Reflux condenser (if heating is required, though RT is often sufficient for this activated alcohol).

  • Syringe pump (Critical for slow addition).

  • Inert gas line (

    
     or Ar).
    
Method A: Iron(III) Chloride Catalyzed Benzylation (Standard)

This method utilizes


, an inexpensive and highly effective catalyst for activating benzyl alcohols.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask and cool under nitrogen.

    • Add Nucleophile (5.0 equiv, e.g., 2.7 g Anisole for 5 mmol scale) and Nitromethane (2 mL per mmol alcohol).

    • Add anhydrous

      
        (5 mol%) in one portion. The solution may turn dark/reddish depending on the complex formed.
      
  • Controlled Addition (Critical Step):

    • Dissolve This compound (1.0 equiv) in a minimal amount of Nitromethane or the Nucleophile itself.

    • Load this solution into a syringe.

    • Using a syringe pump, add the alcohol solution to the stirring catalyst mixture over 30-60 minutes .

    • Rationale: Slow addition keeps the concentration of the alcohol low relative to the nucleophile, preventing the alcohol from reacting with itself to form the dibenzyl ether dimer.

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C). Due to the activated nature of the 4-ethyl-2-methyl ring, heating is rarely necessary and may promote polymerization.

    • Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting alcohol (

      
      ) and the appearance of the less polar diarylmethane (
      
      
      
      ).
  • Workup:

    • Quench the reaction by adding water (10 mL).

    • Extract with Dichloromethane (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography using 100% Hexanes to 5% EtOAc/Hexanes.

    • Note: The product is a hydrocarbon (or ether if anisole is used) and will elute quickly.

Method B: Metal Triflate Catalyzed (High Value/Green)

For sensitive substrates or strict GMP requirements, Bismuth Triflate [


] is recommended. It is water-tolerant and recyclable.
  • Catalyst:

    
     (1-5 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol).

  • Procedure: Identical to Method A, but can be performed in open air due to the water tolerance of the catalyst.

Analytical Data & Validation

Expected NMR Signatures

Validation of the product requires confirming the integrity of the ethyl/methyl groups and the formation of the new methylene bridge.

Moiety

NMR Shift (approx., in

)
MultiplicityDiagnostic Change
Ar-CH2-Ar (Bridge) 3.90 - 4.10 ppm Singlet (2H)Shift upfield from ~4.6 ppm (alcohol precursor).
Ar-CH3 (2-Methyl) 2.20 - 2.30 ppmSinglet (3H)Remains distinct.
Ar-CH2CH3 (Ethyl) 2.55 (q), 1.20 (t)Quartet, TripletConfirms 4-ethyl group integrity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Alcohol concentration too high.Increase addition time (syringe pump) or increase nucleophile equivalents.
Polymerization (Gooey solid) Reaction too vigorous; Over-alkylation.Lower temperature to 0°C; Reduce catalyst loading to 1 mol%.
No Reaction Catalyst deactivated by water (if using

).
Ensure anhydrous conditions or switch to

or

.

Workflow Visualization

Workflow Setup Setup: Flame-dry Flask Add Nucleophile + Catalyst Addition Slow Addition: Add Alcohol via Syringe Pump (30-60 mins) Setup->Addition Reaction Reaction Phase: Stir at RT (1-4 hrs) Monitor TLC Addition->Reaction Quench Quench: Add H2O / Extraction (DCM) Reaction->Quench Purification Purification: Flash Chromatography (Hexane/EtOAc) Quench->Purification

Figure 2: Operational workflow for the batch synthesis of diarylmethanes.

References

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chem. Commun., 2015, 51 , 2683-2686.[3] Link

  • Bisulfate Salt-Catalyzed Friedel–Crafts Benzylation of Arenes with Benzylic Alcohols. J. Org. Chem., 2018, 83 , 23, 14617–14625. Link

  • An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols. Synth. Commun., 2011, 41 , 2226-2234. Link

  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. React. Chem. Eng., 2021, 6 , 1594-1600. Link

  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-crosslinked porous polymer. Org. Commun., 2021, 14 , 237-247. Link

Sources

Application Note: Halogenation Procedures for (4-Ethyl-2-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The (4-ethyl-2-methylphenyl) moiety is a privileged lipophilic pharmacophore, increasingly prevalent in metabolic disease therapeutics (e.g., Fatty Acid Synthase [FASN] inhibitors) and kinase inhibitor scaffolds [1, 2].[1] The efficient introduction of this group often relies on the corresponding benzylic electrophiles—specifically 4-ethyl-2-methylbenzyl chloride and bromide .[1]

This guide details the conversion of (4-ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5) into its halogenated derivatives.[1] Unlike simple benzyl alcohols, this substrate features an electron-rich aromatic ring (due to para-ethyl and ortho-methyl donation) and steric bulk at the ortho position.[1] These factors dictate specific handling to avoid acid-catalyzed polymerization (Friedel-Crafts type side reactions) and to ensure high isomeric purity.[1]

Key Chemical Challenges
FeatureImplication for HalogenationMitigation Strategy
Electron-Rich Ring Stabilizes benzylic carbocation; increases risk of

hydrolysis and polymerization.[1]
Maintain strictly anhydrous conditions; buffer acid byproducts.[1]
Ortho-Methyl Group Steric hindrance proximal to the reaction center.[1]Requires slightly longer reaction times or more active halogenating agents compared to unsubstituted benzyl alcohols.[1]
Para-Ethyl Group Benzylic position on the ethyl group is susceptible to radical halogenation.[1]Avoid radical initiators (light, peroxides) and high temperatures; favor ionic mechanisms.[1]

Mechanistic Analysis & Method Selection

The conversion of the hydroxyl group to a halide can proceed via varying mechanisms depending on the reagent.

Pathway A: Thionyl Chloride ( ) – The Scalable Standard

For the synthesis of the chloride , thionyl chloride is the reagent of choice.[1]

  • Mechanism: Proceeds via a chlorosulfite ester intermediate.[1] In the presence of a base (pyridine), it follows an

    
     pathway (inversion, though irrelevant for this achiral primary carbon).[1] Without base, it may follow an 
    
    
    
    mechanism (retention) via an ion pair.[1]
  • Application: Best for multi-gram to kilogram scale where byproduct removal (

    
    , 
    
    
    
    gases) simplifies workup.[1]
Pathway B: The Appel Reaction ( ) – The Mild Alternative

For the synthesis of the bromide , or for acid-sensitive substrates, the Appel reaction is superior.[1]

  • Mechanism: Triphenylphosphine abstracts a halogen from

    
    , forming a phosphonium salt.[1] The alcohol oxygen attacks the phosphorus, creating an oxyphosphonium intermediate which is then displaced by the halide in an 
    
    
    
    fashion.[1]
  • Application: Ideal for small-to-medium scale (mg to g) where avoiding strong acids is critical to prevent ring alkylation side products.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-2-methylbenzyl Chloride

Reagent: Thionyl Chloride (


) with catalytic DMF.
Scale:  10.0 g (66.6 mmol) input.
Materials
  • This compound (10.0 g, 1.0 eq)[1]

  • Thionyl Chloride (9.5 g, 1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous, 100 mL)[1]

  • DMF (anhydrous, 0.1 mL, catalyst)

  • Sat.

    
     solution
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet/outlet connected to a caustic scrubber (NaOH trap) to neutralize

    
    /
    
    
    
    .
  • Solvation: Dissolve this compound (10.0 g) in anhydrous DCM (80 mL). Add DMF (0.1 mL).[1] Cool the solution to 0 °C in an ice bath.

  • Addition: Dilute

    
     (9.5 g) in DCM (20 mL). Add this solution dropwise over 30 minutes. Note: Exothermic reaction; control rate to keep internal temp < 5 °C.
    
  • Reaction: Remove ice bath and allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (

      
      ) should disappear, replaced by the chloride (
      
      
      
      ).[1]
  • Quench & Workup:

    • Cool back to 0 °C.

    • Slowly add sat.

      
       (50 mL) to quench excess thionyl chloride.[1] Caution: Vigorous gas evolution (
      
      
      
      ).[1]
    • Separate phases.[1] Extract aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with Brine (50 mL), dry over

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure (rotary evaporator) at 30 °C.

    • Critical: Do not overheat.[1] Benzylic chlorides can degrade.[1]

  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via short-path vacuum distillation or rapid filtration through a silica plug (eluting with 100% Hexanes).[1]

Protocol B: Synthesis of 4-Ethyl-2-methylbenzyl Bromide (Appel Method)

Reagent: Carbon Tetrabromide (


) / Triphenylphosphine (

).[1] Scale: 1.0 g (6.66 mmol) input.
Materials
  • This compound (1.0 g, 1.0 eq)[1]

  • Carbon Tetrabromide (2.65 g, 1.2 eq)[1]

  • Triphenylphosphine (2.10 g, 1.2 eq)[1]

  • Dichloromethane (anhydrous, 15 mL)

Step-by-Step Procedure
  • Setup: Use a 50 mL round-bottom flask with nitrogen atmosphere.

  • Solvation: Dissolve the alcohol (1.0 g) and

    
     (2.65 g) in DCM (15 mL). Cool to 0 °C.
    
  • Addition: Add

    
     (2.10 g) portion-wise as a solid over 15 minutes.
    
    • Reasoning: Adding

      
       last controls the formation of the active brominating species and prevents side reactions.[1]
      
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup:

    • Add Hexanes (30 mL) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

      
      ) byproduct.[1]
      
    • Filter the suspension through a Celite pad.[1]

    • Concentrate the filtrate.[1]

  • Purification: Flash column chromatography is usually required to remove residual

    
     and 
    
    
    
    .[1]
    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: 100% Pentane or Hexane.[1] The benzylic bromide elutes quickly;

      
       remains on the column.[1]
      

Visualization of Workflows

Reaction Workflow Diagram

HalogenationWorkflow Start Start: this compound Choice Select Halogenation Method Start->Choice MethodA Method A: Chlorination (SOCl2 / DCM / DMF) Choice->MethodA Target: Chloride Scale: >10g MethodB Method B: Bromination (CBr4 / PPh3 / DCM) Choice->MethodB Target: Bromide Scale: <10g InterA Intermediate: Chlorosulfite Ester MethodA->InterA 0°C Addition InterB Intermediate: Oxyphosphonium Salt MethodB->InterB Add PPh3 QuenchA Quench: Sat. NaHCO3 (Gas Evolution Control) InterA->QuenchA Reflux/Stir PrecipB Precipitation: Add Hexanes (Remove OPPh3) InterB->PrecipB RT Stir ProductCl Product: 4-Ethyl-2-methylbenzyl Chloride (>95% Purity) QuenchA->ProductCl Extraction & Conc. ProductBr Product: 4-Ethyl-2-methylbenzyl Bromide (Requires Chromatography) PrecipB->ProductBr Filter & Column

Figure 1: Decision matrix and process flow for chlorination vs. bromination of the target alcohol.

Stability & Storage (Critical)

Benzylic halides derived from electron-rich rings are thermally and hydrolytically unstable .[1]

  • Storage: Store under Argon at -20 °C.

  • Stabilization: For long-term storage, add a stabilizer such as copper turnings or potassium carbonate (solid) to the vial to scavenge trace acid, which autocatalyzes decomposition.[1]

  • Handling: Avoid metal spatulas if possible; use glass or Teflon to prevent metal-catalyzed coupling.[1]

References

  • Organic Chemistry Portal. "Appel Reaction." Organic Chemistry Portal. Available at: [Link][1]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols." Master Organic Chemistry. Available at: [Link]

  • Google Patents. "Heterocyclic modulators of lipid synthesis (WO2012122391A1)."[1] Google Patents.[1][2] Available at: [1]

Sources

Application Note: Scalable Synthesis of (4-ethyl-2-methylphenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed protocols for the scale-up synthesis of (4-ethyl-2-methylphenyl)methanol, a substituted benzyl alcohol with potential applications as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. Two robust and scalable synthetic routes are presented: the Grignard reaction utilizing 4-bromo-1-ethyl-2-methylbenzene and formaldehyde, and the reduction of 4-ethyl-2-methylbenzaldehyde. This guide is intended for researchers, chemists, and process development professionals, offering in-depth, step-by-step methodologies, safety protocols, and process optimization insights grounded in established chemical principles.

Introduction

Substituted benzyl alcohols are fundamental building blocks in organic synthesis. The specific substitution pattern of this compound offers a unique scaffold for creating complex molecules. As demand for such specialized intermediates grows, the need for reliable and scalable synthesis methods becomes paramount. Industrial production of benzyl alcohols traditionally involves processes like the hydrolysis of benzyl chlorides or the hydrogenation of benzaldehydes.[1] This application note details two distinct, lab-proven methods adapted for the efficient synthesis of this compound on a scale suitable for preclinical and developmental research.

The first method, the Grignard reaction, is a classic and powerful tool for carbon-carbon bond formation.[2] It involves the reaction of an organomagnesium halide with an electrophile, in this case, formaldehyde, to yield a primary alcohol.[3][4] The second method involves the direct reduction of the corresponding aldehyde, 4-ethyl-2-methylbenzaldehyde, using a mild and selective reducing agent like sodium borohydride.[5] Both methods have been selected for their high potential for scalability, reaction efficiency, and the commercial availability of their starting materials.[6][7]

Method 1: Synthesis via Grignard Reaction

Principle and Mechanistic Insight

The Grignard synthesis of this compound proceeds in two main stages. First, an organomagnesium halide (Grignard reagent) is formed by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromo-1-ethyl-2-methylbenzene.[8] This step effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile (a carbanion).[9]

The second stage is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition reaction forms a magnesium alkoxide intermediate.[3] Subsequent quenching with an acidic aqueous solution protonates the alkoxide to yield the final product, this compound, a primary alcohol. The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with protic solvents like water, which would quench the reagent and halt the desired reaction.[10]

Materials and Reagents
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleSupplier Example
4-Bromo-1-ethyl-2-methylbenzene1369920-02-4C₉H₁₁Br199.09Starting MaterialBLD Pharm[6]
Magnesium Turnings7439-95-4Mg24.31ReagentSigma-Aldrich
Iodine7553-56-2I₂253.81ActivatorFisher Scientific
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11SolventSigma-Aldrich
Paraformaldehyde30525-89-4(CH₂O)n-Reagent (Formaldehyde source)Acros Organics
Hydrochloric Acid (1M aq.)7647-01-0HCl36.46Quenching AgentVWR
Saturated Ammonium Chloride (aq.)12125-02-9NH₄Cl53.49Quenching AgentJ.T. Baker
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying AgentEMD Millipore
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction SolventFisher Scientific
Scale-Up Protocol (Exemplified for ~15 g Product)

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware (3-neck 1 L round-bottom flask, reflux condenser, 250 mL pressure-equalizing dropping funnel) must be oven-dried at >120 °C overnight and assembled while hot under a stream of dry nitrogen.[11] This ensures the removal of adsorbed water, which is critical for reaction success.[12]

  • Apparatus Setup: Assemble the apparatus in a fume hood. Equip the flask with a magnetic stir bar, the condenser (with a nitrogen inlet/bubbler), and the dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (5.35 g, 0.22 mol) into the flask. Add a single small crystal of iodine. The iodine etches the magnesium oxide layer, exposing a fresh metal surface for reaction.[13]

  • Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, charge a solution of 4-bromo-1-ethyl-2-methylbenzene (39.8 g, 0.20 mol) in 150 mL of anhydrous THF.

  • Grignard Formation: Add ~15-20 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a color change (typically gray and cloudy). If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, the reaction is exothermic and should sustain a gentle reflux.[14]

  • Controlled Addition: Once the reaction is self-sustaining, add the remainder of the 4-bromo-1-ethyl-2-methylbenzene solution dropwise at a rate that maintains a controlled, gentle reflux. This prevents a runaway reaction.[15] Total addition time should be approximately 60-90 minutes.

  • Completion: After the addition is complete, stir the resulting dark grey/brown mixture for an additional 60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Formaldehyde and Work-up

  • Formaldehyde Source: In a separate, dry 500 mL flask, heat paraformaldehyde (7.5 g, 0.25 mol) under nitrogen to depolymerize it into gaseous formaldehyde. Carefully pass the formaldehyde gas through a delivery tube below the surface of the stirred, cooled (0 °C) Grignard reagent solution. Alternative: Suspend paraformaldehyde (7.5 g, 0.25 mol) in 100 mL of anhydrous THF, cool to 0 °C, and slowly add the prepared Grignard reagent via cannula.

  • Reaction: The addition is exothermic. Maintain the reaction temperature below 10 °C using an ice bath. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C in a large ice-water bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise. This is a highly exothermic process that quenches unreacted Grignard reagent and hydrolyzes the magnesium alkoxide salt.[16] Using NH₄Cl is often preferred over strong acids for primary alcohols to minimize potential side reactions.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Add 200 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic extracts. Wash with 150 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.

Safety and Hazard Management
  • Fire Hazard: THF and diethyl ether are extremely flammable. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[17]

  • Reactivity: Grignard reagents are highly reactive and can be pyrophoric. Strict exclusion of air and moisture is mandatory.[13] Use of a nitrogen or argon atmosphere is essential.

  • Exothermic Reaction: Both the formation and quenching of the Grignard reagent are highly exothermic. Maintain adequate cooling capacity (ice bath) and control the rate of addition to prevent a runaway reaction.[15][18]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or leather over nitrile) when handling Grignard reagents.[17]

Workflow Visualization

Grignard_Synthesis cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: C-C Bond Formation & Work-up A1 1. Assemble Dry Glassware (N2 Atmosphere) A2 2. Charge Mg Turnings & I2 A1->A2 A4 4. Initiate Reaction A2->A4 A3 3. Prepare Bromide in THF (Dropping Funnel) A3->A4 A5 5. Dropwise Addition (Maintain Reflux) A4->A5 A6 6. Stir to Completion A5->A6 B1 7. Add Formaldehyde Source (to Grignard at 0 °C) A6->B1 Transfer Reagent B2 8. Stir at Room Temp B1->B2 B3 9. Quench with sat. NH4Cl (aq) (0 °C) B2->B3 B4 10. Liquid-Liquid Extraction (Ether/Water) B3->B4 B5 11. Wash & Dry Organic Layer B4->B5 B6 12. Solvent Removal (Rotary Evaporator) B5->B6 B7 13. Vacuum Distillation B6->B7 Product Pure this compound B7->Product

Caption: Grignard synthesis workflow for this compound.

Method 2: Synthesis via Aldehyde Reduction

Principle and Mechanistic Insight

This method provides a more direct route, assuming the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it typically does not reduce other functional groups like esters or carboxylic acids under standard conditions.[5]

The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-ethyl-2-methylbenzaldehyde. This creates a borate-alkoxide intermediate. In a protic solvent like methanol, the solvent protonates the alkoxide, releasing the alcohol product.[19] All four hydride ions on the borohydride are available for reaction, though in practice a slight excess is used. The process is generally less sensitive to trace amounts of water than the Grignard reaction but should still be performed in a controlled manner.

Materials and Reagents
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleSupplier Example
4-Ethyl-2-methylbenzaldehyde1085524-24-8C₁₀H₁₂O148.20Starting MaterialPubChem CID 53743197[7]
Sodium Borohydride16940-66-2NaBH₄37.83Reducing AgentSigma-Aldrich
Methanol67-56-1CH₄O32.04SolventFisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction SolventVWR
Hydrochloric Acid (1M aq.)7647-01-0HCl36.46Work-up ReagentJ.T. Baker
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying AgentEMD Millipore
Scale-Up Protocol (Exemplified for ~20 g Product)
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-2-methylbenzaldehyde (22.2 g, 0.15 mol) in 300 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

  • Controlled Addition of NaBH₄: Slowly add sodium borohydride (6.8 g, 0.18 mol) portion-wise over 30-45 minutes. The addition will cause gas (H₂) evolution; ensure adequate ventilation in the fume hood and control the rate of addition to prevent excessive frothing.[5]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching and Solvent Removal: Cool the mixture again to 0 °C. Cautiously and slowly add 100 mL of 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. A significant amount of hydrogen gas will be evolved. Once the gas evolution ceases, remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 1 L separatory funnel. Extract the product with dichloromethane (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil can be purified by vacuum distillation or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Safety and Hazard Management
  • Hydrogen Evolution: The reaction of NaBH₄ with methanol and the acidic quench generates flammable hydrogen gas. The reaction must be performed in a well-ventilated fume hood.

  • Reagent Handling: Sodium borohydride is harmful if swallowed or inhaled. Avoid creating dust. It reacts with water to produce flammable gases.

  • Solvent Flammability: Methanol and dichloromethane are flammable and toxic. Handle with appropriate care and PPE.

Workflow Visualization

Reduction_Synthesis cluster_reaction Part A: Reduction cluster_workup Part B: Work-up and Purification A1 1. Dissolve Aldehyde in MeOH A2 2. Cool to 0-5 °C A1->A2 A3 3. Portion-wise Addition of NaBH4 A2->A3 A4 4. Stir at Room Temperature (Monitor by TLC) A3->A4 B1 5. Quench with 1M HCl (0 °C) A4->B1 B2 6. Remove MeOH (Rotary Evaporator) B1->B2 B3 7. Liquid-Liquid Extraction (DCM/Water) B2->B3 B4 8. Wash & Dry Organic Layer B3->B4 B5 9. Solvent Removal B4->B5 B6 10. Purification (Distillation or Chromatography) B5->B6 Product Pure this compound B6->Product

Caption: Aldehyde reduction workflow for this compound.

Conclusion

This application note provides two distinct and scalable methods for the synthesis of this compound. The Grignard reaction offers a classic route from the corresponding aryl bromide, while the aldehyde reduction method is a more direct and often higher-yielding alternative, contingent on the commercial availability of the starting aldehyde. Both protocols have been designed with scale-up considerations, emphasizing safety, control, and robust purification procedures. The selection of the optimal route will depend on factors such as starting material cost and availability, equipment constraints, and desired scale of production.

References
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]

  • Grignard Reaction | ACS.org. (2025, June). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Izumi, Y., & Nanami, H. (1993). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 57(4), 577-582.
  • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Process for the purification of benzyl alcohol. (1970).
  • Kit guide: Asymmetric transfer hydrogenation catalysts. (n.d.).
  • Grignard Reaction. (n.d.). University of Massachusetts.
  • Reaction of Grignard reagent with formaldehyde (HCHO) followed by acidic workup. (2025, November 2). Filo. Retrieved from [Link]

  • Mitrichev, I., et al. (n.d.). DFT-assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. White Rose Research Online.
  • Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. (n.d.). OrgoSolver. Retrieved from [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Process for the continuous preparation of benzyl alcohol. (1998).
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Retrieved from [Link]

  • Grignard Reagents. (n.d.). Purdue University. Retrieved from [Link]

  • Synthesis of 4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Substituted benzyl alcohol chlorinations. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Ethyl-2-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Base-free transfer hydrogenation of aldehydes and ketones catalyzed by imidazolin-2-iminato actinide complexes. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2018, February 2). PubMed.
  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. (2024, September 30). SciELO México.
  • NaBH4 reduction of ester. (2022, February 8). Reddit. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesise the following : Benzyl alcohol from G.R. (n.d.). NEET coaching. Retrieved from [Link]

  • Optimized reaction conditions for transfer hydrogenation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]

  • The-grignard-synthesis-of-triphenylmethanol.pdf. (n.d.). TSI Journals.
  • Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction. (2021, February). Retrieved from [Link]

  • Method for preparing 4-methylbenzaldehyde from isoprene and acrolein. (n.d.).
  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023, April 22). MDPI.
  • Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. (n.d.). RSC Publishing.

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Grignard reaction pathways involving (4-ethyl-2-methylphenyl)methanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of (4-Ethyl-2-methylphenyl)methanol via Ortho-Substituted Aryl Grignard Pathways

Abstract

This application note details the robust synthesis of this compound, a critical benzylic alcohol intermediate used in the development of receptor modulators and agrochemicals. The protocol focuses on the generation of the ortho-substituted Grignard reagent, (4-ethyl-2-methylphenyl)magnesium bromide, and its subsequent nucleophilic addition to formaldehyde. Special emphasis is placed on overcoming steric hindrance introduced by the ortho-methyl group, managing the Schlenk equilibrium in varying solvents, and executing a safe, high-yield hydroxymethylation using depolymerized paraformaldehyde.

Introduction & Mechanistic Insight

The target molecule, this compound, presents a classic challenge in organometallic chemistry: balancing the electronic activation of the 4-ethyl group with the steric hindrance of the 2-methyl group.

  • Steric Influence: The ortho-methyl group creates steric bulk around the C1 position. While not preventing Grignard formation, it significantly retards the rate of initiation and increases the stability of the formed organomagnesium species by shielding the carbon-magnesium bond.

  • Electronic Influence: The 4-ethyl group is an electron-donating group (EDG) via hyperconjugation, increasing the nucleophilicity of the aromatic ring. This makes the resulting Grignard reagent highly reactive toward electrophiles but also susceptible to oxidative degradation if strict inert conditions are not maintained.

Reaction Pathway

The synthesis proceeds via a two-stage mechanism:[1]

  • Oxidative Insertion: Magnesium inserts into the C-Br bond.

  • Nucleophilic Addition: The Grignard species attacks formaldehyde (generated in situ or externally) to form the alkoxide, followed by acidic hydrolysis.

GrignardPathway Start 1-Bromo-4-ethyl-2-methylbenzene Mg Mg / THF (Initiation) Start->Mg Activation Grignard (4-Ethyl-2-methylphenyl)magnesium bromide (Intermediate) Mg->Grignard Oxidative Insertion Alkoxide Magnesium Alkoxide Complex Grignard->Alkoxide Nucleophilic Attack HCHO Formaldehyde (Electrophile) HCHO->Alkoxide Depolymerization H3O H3O+ Quench Alkoxide->H3O Product This compound H3O->Product Hydrolysis

Figure 1: Mechanistic pathway from aryl halide to benzyl alcohol.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent System Anhydrous THF (Tetrahydrofuran)THF coordinates with Mg better than Et₂O, stabilizing the Grignard species, which is crucial for ortho-substituted aryls.
Halide Precursor Aryl BromideAryl chlorides are cheaper but require forcing conditions (e.g., Rieke Mg) for this substrate. Bromides offer the best balance of reactivity and cost.
Initiator Iodine (I₂) or 1,2-DibromoethaneChemical activation of the Mg oxide layer is mandatory due to the steric shielding of the C-Br bond.
Electrophile Source Paraformaldehyde (Depolymerized)Direct use of formalin (aq. HCHO) destroys the Grignard. Solid paraformaldehyde must be "cracked" (depolymerized) thermally to generate reactive monomeric HCHO.
Temperature Reflux (65°C) for Initiation; 0°C for AdditionHeat is required to overcome the activation energy of the hindered bromide; cooling is required during addition to prevent Wurtz homocoupling.

Detailed Experimental Protocol

Phase 1: Preparation of (4-Ethyl-2-methylphenyl)magnesium Bromide

Reagents:

  • 1-Bromo-4-ethyl-2-methylbenzene (10.0 mmol, 1.0 equiv)

  • Magnesium turnings (12.0 mmol, 1.2 equiv)

  • Iodine (single crystal) or 1,2-Dibromoethane (5 mol%)

  • Anhydrous THF (10 mL)

Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Cool under a stream of dry nitrogen.

  • Activation: Add Mg turnings and a crystal of iodine. Heat the flask gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation: Add 10% of the aryl bromide solution (dissolved in THF) directly onto the turnings.

    • Expert Tip: If the reaction does not start (indicated by color change from brown to clear/gray and mild exotherm), add 2 drops of 1,2-dibromoethane and apply localized heating. The ortho-methyl group often delays initiation.

  • Propagation: Once initiated, add the remaining aryl bromide dropwise over 30 minutes. Maintain a gentle reflux using the heat of reaction or an external oil bath.

  • Digestion: After addition, reflux for 1 hour to ensure complete consumption of the bromide.

  • Titration (Critical Step): Before proceeding, titrate the Grignard reagent using Salicylaldehyde Phenylhydrazone to determine exact molarity [1]. This prevents large excesses of unreacted Grignard from complicating the workup.

Phase 2: Hydroxymethylation via Formaldehyde

Reagents:

  • Paraformaldehyde (PFA) powder (dried over P₂O₅)

  • Grignard solution (from Phase 1)

Procedure (External Generation Method - High Purity): Note: This method avoids adding solid polymer directly to the reaction, which can lead to incomplete reaction and difficult stirring.

  • Setup: Connect a secondary flask containing dry paraformaldehyde (1.5 equiv) to the Grignard reaction flask via a wide-bore glass tube.

  • Depolymerization: Heat the PFA flask to 180–200°C. A stream of N₂ carrier gas should sweep the generated monomeric formaldehyde gas into the Grignard solution.[2]

  • Reaction: Maintain the Grignard solution at 0°C with vigorous stirring. The solution will become gelatinous as the magnesium alkoxide complex forms.

  • Completion: Continue the flow of HCHO until the PFA is consumed. Stir for an additional 30 minutes at room temperature.

Phase 3: Workup and Isolation
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Exothermic reaction.[3] Methane gas may evolve if excess MeMgBr (from initiation) is present.

  • Hydrolysis: If solids persist, add 1M HCl until two clear phases form (pH < 4).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure benzyl alcohol.

Process Workflow Diagram

Workflow Setup Step 1: Inert Setup Flame-dry glassware, N2 atmosphere Activation Step 2: Mg Activation Iodine/Heat Setup->Activation Formation Step 3: Grignard Formation Dropwise addition, Reflux 1h Activation->Formation Titration Step 4: Titration Salicylaldehyde Phenylhydrazone Formation->Titration Coupling Step 5: HCHO Addition Sweep gas method @ 0°C Titration->Coupling Adjust Stoichiometry Quench Step 6: Acidic Workup NH4Cl / HCl Coupling->Quench

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No initiation Mg surface passivated or wet solvent.Add 1,2-dibromoethane (entrainment). Ensure THF is <50 ppm H₂O.
Low Yield Wurtz coupling (homocoupling).Add bromide slower; dilute reaction mixture. Keep temp low after initiation.
Gel formation Insoluble Mg-alkoxide complex.Use mechanical stirring (overhead) instead of magnetic. Add more THF.
Impurity: Dimer 4,4'-diethyl-2,2'-dimethylbiphenyl formed.Result of overheating during Grignard formation. Control reflux strictly.

Safety Considerations

  • Formaldehyde: A known carcinogen.[4] All depolymerization steps must occur in a high-efficiency fume hood. The gas is invisible and highly irritating.

  • Exotherms: The Grignard formation is autocatalytic. Once initiated, the reaction can run away if the halide is added too quickly ("accumulation"). Always wait for the exotherm to subside before adding more halide.

  • Solvents: THF can form peroxides. Test for peroxides before distillation or use.

References

  • Love, B. E., & Jones, E. G. (1999).[5] The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.[5] Link

  • Knochel, P., et al. (2010).[6] Mechanism of Grignard Reagent Formation. European Journal of Organic Chemistry, 2010(13), 2476–2486.[6] Link

  • Organic Syntheses, Coll. Vol. 1, p. 188 (1941); Vol. 1, p. 52 (1921). (General procedure for Cyclohexylcarbinol using Paraformaldehyde). Link

  • BenchChem Application Note. Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.[7] (Analogous ortho-methyl Grignard protocol). Link

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Troubleshooting & Optimization

Technical Support Center: Purification of (4-ethyl-2-methylphenyl)methanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-ethyl-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound using column chromatography.

I. Understanding the Molecule and the Technique

This compound is a substituted benzyl alcohol. Its structure, containing both a polar hydroxyl (-OH) group and a non-polar substituted aromatic ring, presents a moderate polarity. This characteristic is central to developing an effective purification strategy using normal-phase column chromatography, where the stationary phase is polar (e.g., silica gel) and the mobile phase is a less polar organic solvent mixture.[1][2] The principle of separation relies on the differential partitioning of the target compound and impurities between the stationary and mobile phases.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem 1: Poor Separation of the Product from Impurities

Symptom: Fractions collected from the column show a mixture of the desired product and impurities when analyzed by Thin Layer Chromatography (TLC).

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase (eluent) is critical for good separation.[1][5]

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 to 0.7 for the desired compound on a TLC plate, with a clear separation from impurity spots.[1] A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][7]

      • If the Rf is too high (spots run to the top of the TLC plate): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[1]

      • If the Rf is too low (spots remain at the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent.[8]

  • Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.[9]

    • Solution: As a general rule, the mass of the sample should not exceed 1-5% of the stationary phase mass.[10] For a difficult separation, a ratio of 1:50 to 1:100 (sample to silica gel) is recommended.

  • Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often preferred to minimize air entrapment.

  • Co-elution with a Structurally Similar Impurity: An impurity with a polarity very similar to the product may be difficult to separate.

    • Solution:

      • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different selectivity, such as dichloromethane or toluene, can improve separation of aromatic compounds.[11][12]

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[13] This can help to first elute non-polar impurities and then the product, leaving more polar impurities on the column.

Problem 2: The Product is Eluting Too Quickly or Too Slowly

Symptom: The desired compound comes off the column in the very first fractions (eluting too quickly) or requires an excessive volume of solvent to elute (eluting too slowly).

Potential Causes & Solutions:

  • Incorrect Initial Solvent Polarity: This is the most common reason.

    • Solution: Re-evaluate your TLC analysis. If the product elutes too quickly, your mobile phase is too polar. If it elutes too slowly, it is not polar enough.[5] Adjust the solvent ratio accordingly.

  • Cracks in the Silica Gel Bed: If the column runs dry, cracks can form, causing the solvent to channel through, carrying the compound with it rapidly and without proper separation.

    • Solution: Never let the solvent level drop below the top of the stationary phase. Always keep a head of solvent above the silica gel.

Problem 3: Tailing of Spots on TLC and Broad Bands on the Column

Symptom: The spots for the purified fractions on a TLC plate appear elongated or "tailed" rather than as tight, round spots. This often corresponds to collecting the product over a large number of fractions from the column.

Potential Causes & Solutions:

  • Sample Acidity/Basicity: this compound is a neutral alcohol. However, if acidic or basic impurities are present, they can interact strongly with the slightly acidic silica gel, causing tailing.[14]

    • Solution: While less common for neutral alcohols, if acidic impurities are suspected, adding a very small amount (e.g., 0.1%) of a modifying agent like acetic acid to the mobile phase can sometimes improve peak shape. Conversely, for basic impurities, a trace of triethylamine might be used.[15]

  • Sample Overloading: As mentioned before, too much sample can lead to tailing.[9]

    • Solution: Reduce the amount of sample loaded onto the column.

  • Inappropriate Sample Loading Technique: If the initial band of the sample at the top of the column is too wide, it will remain wide as it travels down the column.[10]

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase for "wet loading".[10] Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[16] Dry loading is often superior for preventing band broadening.[9]

Problem 4: In-Column Reactions or Degradation

Symptom: Unexpected spots appear on the TLC of the collected fractions, or the yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

  • Dehydration of the Benzyl Alcohol: Substituted benzyl alcohols can sometimes undergo dehydration on acidic stationary phases like silica gel, especially if the crude material contains acidic impurities or if the chromatography is prolonged.[17][18] This would lead to the formation of a corresponding styrene derivative.

    • Solution:

      • Neutralize the Crude Product: Before loading, ensure any acidic catalysts from a previous reaction step are thoroughly removed via an aqueous workup (e.g., washing with sodium bicarbonate solution).[19]

      • Use a Less Acidic Stationary Phase: If dehydration is a persistent issue, consider using neutral alumina as the stationary phase instead of silica gel.[7] A preliminary TLC on an alumina plate should be performed to develop a suitable solvent system.

      • Run the Column Quickly: Flash chromatography, which uses pressure to speed up the elution, minimizes the time the compound spends on the stationary phase, reducing the chance for degradation.[20][21]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase?

A1: For the purification of this compound, standard flash-grade silica gel (230-400 mesh) is the most common and effective choice.[21] Silica gel is a polar adsorbent and works well for separating compounds of moderate polarity.[10][22] If your compound is acid-sensitive and prone to degradation, neutral alumina can be a good alternative.[7]

Q2: What is the best way to monitor the separation?

A2: Thin Layer Chromatography (TLC) is the essential tool for monitoring your column chromatography.[4][23] Before running the column, use TLC to determine the optimal solvent system.[12] During the column run, collect fractions in a series of test tubes. Then, spot a small amount from each fraction (or every few fractions) onto a TLC plate to identify which fractions contain your pure product.[4]

Q3: My compound is colorless. How can I see it on the TLC plate and know which fractions to collect?

A3: Since this compound is colorless, you will need a method to visualize it on the TLC plate.[24]

  • UV Light: The aromatic ring in the molecule will absorb UV light. If your TLC plates contain a fluorescent indicator, the compound will appear as a dark spot under a UV lamp (typically at 254 nm).[25][26] This is the most common and non-destructive method.

  • Staining: If UV visualization is not effective, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with the alcohol functional group, appearing as a yellow or brown spot on a purple background.

Q4: What is "flash chromatography" and how is it different from gravity chromatography?

A4: Flash chromatography is a modification of traditional column chromatography where air pressure (from a nitrogen line or an air pump) is used to push the mobile phase through the column more quickly.[20][21] This significantly reduces the purification time and can often lead to better separation because the bands have less time to diffuse and broaden.[20] For most laboratory-scale purifications, flash chromatography is the preferred method.

Q5: Can I reuse my column?

A5: In a research and development setting, it is generally not recommended to reuse a silica gel column for purifying different compounds, as cross-contamination can be a significant issue. For purifying multiple batches of the same compound, it may be possible if all impurities are confirmed to be eluted from the column. However, given the relatively low cost of silica gel, using a fresh column for each purification is the best practice to ensure the purity of your final product.

IV. Experimental Workflow & Protocols

Workflow Overview

The overall process for the purification of this compound is summarized below.

Column Chromatography Workflow Purification Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Elution (Flash Chromatography) Load->Elute Collect 5. Fraction Collection Elute->Collect TLC_Analysis 6. TLC Analysis of Fractions Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Troubleshooting Logic Start Problem: Poor Separation Q1 Is Rf on TLC optimal (~0.3-0.4)? Start->Q1 A1_No Adjust Solvent System (Change Polarity) Q1->A1_No No A1_Yes Separation Issue Persists Q1->A1_Yes Yes Q2 Is Sample Load <5% of Silica Weight? A1_Yes->Q2 A2_No Reduce Sample Load Q2->A2_No No A2_Yes Separation Issue Persists Q2->A2_Yes Yes Q3 Was Dry Loading Used? A2_Yes->Q3 A3_No Use Dry Loading Method Q3->A3_No No A3_Yes Consider Co-elution Q3->A3_Yes Yes A4 Try Alternative Solvent System (e.g., add Toluene/DCM) or Use Gradient Elution A3_Yes->A4

Sources

Technical Support Center: Recrystallization & Purification of (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of (4-ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5).

Substituted benzyl alcohols with bulky alkyl groups present unique thermodynamic challenges during crystallization. This guide bypasses generic advice, focusing instead on the specific physicochemical causality of your system, backed by self-validating protocols and authoritative thermodynamic principles.

Part 1: Core Troubleshooting FAQs & Mechanistic Causality

Q: Why does my this compound form a milky emulsion or "oil" instead of solid crystals when cooling?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" [1][1].

This compound is an amphiphilic molecule. The bulky hydrophobic ethyl and methyl groups disrupt the crystal lattice packing of the aromatic ring, while the single hydrophilic hydroxyl (-OH) group provides limited hydrogen bonding. This structural combination results in a naturally low melting point.

When you cool a supersaturated solution of a low-melting solid, the system often hits the liquid-liquid coexistence curve (binodal) before it hits the crystallization boundary (solubility curve) [2][2]. Thermodynamically, the energy barrier to form a highly mobile, solute-rich liquid droplet is lower than the energy barrier required for rigid crystal nucleation [3][3]. Consequently, the solute separates as an impure oil.

Q: How do I choose a solvent system that forces crystallization instead of LLPS?

A: You must select a solvent system that ensures the solution reaches supersaturation at a temperature strictly below the melting point of the solute [4][4].

Never use high-boiling solvents (like benzyl alcohol or toluene) for low-melting solutes. High boiling points allow the solute to completely dissolve at high temperatures, but upon cooling, the massive temperature differential causes rapid phase demixing before nucleation can occur [5][5]. Instead, use a mixed-solvent system utilizing a low-boiling primary solvent and a non-polar anti-solvent.

Quantitative Data: Solvent Selection Matrix
Solvent SystemPrimary Solvent BP (°C)Anti-Solvent BP (°C)Polarity MatchLLPS RiskRecommendation
Ethyl Acetate / Hexane 77.168.7ExcellentLowPrimary Choice. Balances solubility of the -OH group with hydrophobic tail.
Diethyl Ether / Pentane 34.636.1GoodVery LowAlternative. Best for ultra-low temperature crystallization (-20°C to -78°C).
Ethanol / Water 78.3100.0PoorHighAvoid. Hydrophobic bulk of the molecule will instantly oil out in water.
Toluene (Single) 110.6N/AToo SimilarHighAvoid. High BP and structural similarity prevents supersaturation until too cold.

Part 2: Self-Validating Experimental Protocol

To successfully crystallize this compound, follow this self-validating mixed-solvent methodology using Ethyl Acetate and Hexane .

Step 1: Primary Dissolution

  • Place the crude this compound in a round-bottom flask.

  • Add a minimal amount of warm Ethyl Acetate (approx. 40-50°C) dropwise while swirling until the solid just dissolves.

  • Validation Check: The solution must be completely transparent. If turbidity persists, it indicates insoluble impurities. Perform a hot gravity filtration before proceeding.

Step 2: Anti-Solvent Titration

  • Maintain the solution temperature at 40°C.

  • Begin adding warm Hexane dropwise. Continue until the solution becomes slightly cloudy (the cloud point), indicating the onset of saturation.

  • Add exactly 1-2 drops of Ethyl Acetate until the solution just turns clear again.

  • Validation Check: The solution is now perfectly poised at the metastable zone limit. If it remains cloudy, you have added too much anti-solvent and risk immediate oiling out.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Wrap the flask in a paper towel or place it in an insulated water bath (starting at 40°C) to ensure an ultra-slow cooling rate to room temperature.

  • Causality: Slow cooling favors the kinetics of crystal lattice formation over the rapid phase demixing of LLPS [6][6].

Step 4: Maturation & Isolation

  • Once at room temperature, transfer the flask to a -20°C freezer for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold Hexane.

  • Validation Check: Inspect the crystals under a low-power microscope. They should exhibit sharp, defined geometric edges. If you see spherical, gummy aggregates, the product oiled out and subsequently froze. You must restart from Step 1.

Part 3: Active Troubleshooting Workflow

Q: I followed the protocol, but my solution still oiled out into a milky emulsion. How do I recover it?

A: Do not filter the emulsion; impurities dissolve better in the liquid oil droplets than in the bulk solvent, defeating the purpose of purification [6][6].

  • Return the flask to the heat source until the oil dissolves back into a single homogeneous phase.

  • Add 3-5 drops of your primary solvent (Ethyl Acetate). This lowers the saturation concentration, pushing the cloud point below the solute's melting point.

  • Cool the solution even slower than before. If you have a pure seed crystal from a previous batch, add it when the solution reaches room temperature to bypass the nucleation energy barrier.

Process Workflow Diagram

Workflow Start Crude this compound Dissolve Dissolve in minimal warm Ethyl Acetate (Primary Solvent) Start->Dissolve AntiSolvent Add Hexane (Anti-solvent) dropwise until persistent cloudiness Dissolve->AntiSolvent Cooling Cool slowly to Room Temp, then transfer to -20°C bath AntiSolvent->Cooling Check Did the solute 'Oil Out' (Liquid-Liquid Phase Separation)? Cooling->Check OilingOut Reheat to single phase. Add 1-2 drops Ethyl Acetate. Cool slower / Add seed crystal. Check->OilingOut Yes (Emulsion/Oil) Crystals Nucleation & Crystal Growth Check->Crystals No (Solid Particles) OilingOut->Cooling Filter Vacuum Filtration & Wash with cold Hexane Crystals->Filter

Caption: Workflow for mixed-solvent recrystallization and troubleshooting liquid-liquid phase separation.

Part 4: Comprehensive References

  • study.com - Benzyl alcohol boiling point and recrystallization suitability. Available at:

  • Mettler Toledo - Liquid-Liquid Phase Separation in Crystallization. Available at:

  • Mettler Toledo - Oiling Out in Crystallization. Available at:

  • Langmuir (ACS Publications) - Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Available at:

  • KiloMentor - The Problem of Oiling Out in Chemical Process Development. Available at:

  • Chemistry LibreTexts - 3.6F: Troubleshooting Crystallization. Available at:

Sources

Technical Support: Troubleshooting Purity in (4-Ethyl-2-methylphenyl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Product: (4-Ethyl-2-methylphenyl)methanol Application: Pharmaceutical Intermediates / Agrochemical Synthesis Reaction Class: Hydride Reduction of Benzoic Acid Derivatives

Introduction: The Purity Paradox

High-performance liquid chromatography (HPLC) often reveals a "clean" main peak, yet the isolated yield has low potency or off-spec refractive index. In the synthesis of This compound , purity issues rarely stem from the reduction mechanism itself. Instead, they typically arise from two silent killers: regioisomeric carryover from the starting material and improper quenching of boron/aluminum intermediates.

This guide moves beyond generic advice to address the specific physicochemical challenges of reducing sterically crowded, alkyl-substituted benzoic acids.

Visual Diagnostic: The Troubleshooting Logic Tree

Before altering your reaction parameters, locate your issue on this decision matrix.

TroubleshootingLogic Start ISSUE: Low Purity (<98%) CheckSM Step 1: Check Starting Material (GC/NMR) Start->CheckSM IsomerFound Isomers Detected? CheckSM->IsomerFound ReactionCheck Step 2: Check Reaction Conversion IsomerFound->ReactionCheck No Sol_Recryst ACTION: Recrystallize Acid Precursor (Isomers don't separate after reduction) IsomerFound->Sol_Recryst Yes Stalled Aldehyde/Acid Remaining? ReactionCheck->Stalled WorkupCheck Step 3: Check Workup Efficiency Stalled->WorkupCheck No Sol_Moisture ACTION: Dry Solvents/Reagents (Quenches Hydride) Stalled->Sol_Moisture Yes Emulsion Gel/Emulsion Formed? WorkupCheck->Emulsion Sol_Fieser ACTION: Use Rochelle's Salt or Fieser Workup Emulsion->Sol_Fieser Yes Sol_Distill ACTION: Fractional Distillation (High Vacuum) Emulsion->Sol_Distill No

Figure 1: Diagnostic workflow for isolating the root cause of impurity. Note that isomeric impurities must be addressed before the reduction step.

Module 1: The "Hidden" Impurity (Regioisomers)

Symptom: The product shows a single spot on TLC but fails melting point or GC purity specs. NMR shows "shadow" peaks near the aromatic region.

Root Cause: The precursor, 4-ethyl-2-methylbenzoic acid , is often synthesized via Friedel-Crafts acylation or oxidation of 1-ethyl-3-methylbenzene. These reactions are prone to forming isomers (e.g., 4-ethyl-3-methylbenzoic acid).

  • Critical Insight: The boiling points of the isomeric alcohols are nearly identical. You cannot separate them effectively by distillation after the reduction.

Corrective Protocol:

  • Analyze the Precursor: Run a quantitative 13C-NMR or GC-MS on your starting benzoic acid.

  • Purify Upstream: If isomers >0.5%, recrystallize the acid precursor.

    • Solvent System: Ethanol/Water (See Vogel's for general benzoic acid recrystallization) or Toluene.

    • Target: >99.5% isomeric purity before reduction.

Module 2: Reaction Control (Incomplete Conversion)

Symptom: Presence of 4-ethyl-2-methylbenzaldehyde (intermediate) or unreacted acid in the final product.

Technical Analysis: Reduction of benzoic acids to alcohols passes through a stable aldehyde intermediate. If the reducing agent (LAH or Borane) is partially quenched by moisture, the reaction stalls at the aldehyde or leaves unreacted acid.

Comparative Reagent Guide
FeatureLithium Aluminum Hydride (LAH)Borane-THF / Borane-DMS
Mechanism Nucleophilic attack (Harsh)Electrophilic attack (Mild)
Moisture Sensitivity Violent/ExplosiveHigh (Degrades to Boric Acid)
Selectivity Reduces esters, acids, ketonesHighly selective for Acids
Impurity Profile Al-salts can trap productBorate esters (sticky)
Recommendation Use for Esters Use for Free Acids

Protocol for Stalled Reactions:

  • Moisture Check: Ensure THF is distilled or dried (<50 ppm water). Borane reacts with water to form H₂, depleting the reagent.

  • Stoichiometry:

    • Borane: Use 1.2 - 1.5 equivalents of BH₃ relative to the acid.

    • LAH: Use 0.75 - 1.0 equivalents (molar ratio) of LiAlH₄ (since 1 mol LAH provides 4 mol hydride).

  • Temperature: Reflux is often required to push the aldehyde intermediate to the alcohol. Do not stop at room temperature.

Module 3: Workup & Isolation (The "Gel" Problem)

Symptom: The crude product is a cloudy oil or sticky solid. Yield is >100% (mass balance error), indicating trapped salts.

Root Cause: Aluminum and Boron salts form gelatinous hydroxides upon water quenching. These gels trap the organic alcohol, preventing extraction and lowering purity.

The "Fieser" Quench (For LAH): For every x grams of LiAlH₄ used:

  • Add x mL water (slowly!).

  • Add x mL 15% NaOH.

  • Add 3x mL water. Result: A granular white precipitate forms that is easy to filter.

The "Oxidative" Quench (For Borane): Borane reductions form stable borate esters (R-O-B) that resist simple hydrolysis.

  • Methanolysis: Add excess Methanol and reflux for 30 mins. Evaporate. Repeat 3x. This converts sticky borate esters into volatile Trimethyl Borate (B(OMe)₃), which is removed by rotary evaporation.

  • Alternative: Wash the organic layer with 10% aqueous Na₂CO₃ to hydrolyze residual boron species.

Module 4: Final Purification

Symptom: Product is chemically pure but colored (yellow/orange) or contains trace solvent.

Methodology: this compound is a high-boiling liquid or low-melting solid.

  • High-Vacuum Distillation (Preferred):

    • Pressure:[1][2] <1 mmHg (Oil pump).

    • Temperature: Likely 110-130°C at reduced pressure (Estimate based on similar benzyl alcohols).

    • Note: Discard the first 5% (forerun) containing solvent and aldehyde traces.

  • Crystallization (If solid):

    • If the product solidifies, recrystallize from Hexane/Ethyl Acetate (9:1) . Cool slowly to -20°C to induce nucleation.

Visualizing the Reaction Pathway

ReactionPathway Acid Start: 4-Ethyl-2-methylbenzoic Acid Complex Intermediate: Acyloxyborane / Alkoxyaluminate Acid->Complex + BH3 or LAH Aldehyde Risk Point: Aldehyde Impurity Complex->Aldehyde Incomplete Reduction Borate Trapped Product: Borate Ester (Sticky) Complex->Borate Full Reduction Product Final: this compound Aldehyde->Product Reflux Borate->Product Methanolysis (Removal of B(OMe)3)

Figure 2: Reaction pathway highlighting critical control points where impurities (Aldehyde, Borate Esters) are generated.

References

  • Reduction of Carboxylic Acids with Borane: Brown, H. C.; Heim, P.; Stocky, T. P. "Selective Reductions. XIII. The Reaction of Carboxylic Acids with Diborane." J. Am. Chem. Soc.1970 , 92, 6630–6637. Link

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for LAH quenching).
  • Purification of Benzyl Alcohols: "Purification of Laboratory Chemicals," W.L.F. Armarego. Link

  • Handling Pyrophoric Reagents: "Procedures for Safe Handling of Pyrophoric Liquid Reagents," UCLA Center for Laboratory Safety. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and reduction reagents before handling.

Sources

removing solvent residues from (4-ethyl-2-methylphenyl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Support Center Portal: Advanced Solvent Removal Target Compound: (4-ethyl-2-methylphenyl)methanol

Executive Summary & Compound Profiling

This compound is a sterically hindered benzylic alcohol derivative (Molecular Weight: 150.22 g/mol )[1]. Due to its specific structural features—a hydrogen-bonding hydroxyl group paired with a hydrophobic, di-alkylated aromatic ring—it exhibits a high propensity for "lattice trapping" of both polar and non-polar organic solvents during the final stages of synthesis and purification. This guide provides validated, causality-driven methodologies to achieve parts-per-million (ppm) solvent clearance without compromising the structural integrity of the active pharmaceutical ingredient (API) or intermediate.

Regulatory Target: ICH Q3C (R8) Limits

Before initiating solvent removal, it is critical to identify the regulatory limits of your residual solvents. The International Council for Harmonisation (ICH) Q3C (R8) guidelines categorize solvents based on their toxicity and establish Permitted Daily Exposure (PDE) limits[2].

Solvent ClassToxicity ProfileCommon ExamplesPDE Limit (mg/day)Concentration Limit (ppm)
Class 1 Known/suspected human carcinogensBenzene, Carbon tetrachlorideAvoid2 - 4
Class 2 Non-genotoxic animal carcinogens / neurotoxinsMethanol, Toluene, DMF, Hexane, CPME3.0 - 30.0290 - 3000
Class 3 Low toxic potential (Preferred)Acetone, EtOAc, Ethanol, Heptane≥ 50.0≤ 5000

Note: The recent R8 update strictly limits Cyclopentyl Methyl Ether (CPME) and Tertiary Butyl Alcohol (TBA) as Class 2 solvents, while 2-Methyltetrahydrofuran (2-MTHF) is classified as Class 3[3][4].

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does my this compound sample retain ethyl acetate and hexane, even after 24 hours on a high-vacuum Schlenk line? A1: This is caused by a phenomenon known as lattice trapping combined with strong intermolecular interactions. The hydroxyl group of the benzylic alcohol forms persistent hydrogen bonds with polar aprotic solvents like ethyl acetate. Simultaneously, the hydrophobic ethyl and methyl substituents create micro-domains that encapsulate non-polar solvents like hexane. As the sample concentrates into a viscous oil or low-melting solid, the diffusion coefficient of the solvent molecules approaches zero. Standard high vacuum only depletes the surface layer, leaving the bulk material contaminated.

Q2: Can I simply heat the sample to 80°C under vacuum to drive off high-boiling solvents like DMF or DMSO? A2: No. Heating benzylic alcohols above 60°C poses a severe risk of thermal degradation. The benzylic position is highly activated; thermal stress in the presence of trace oxygen or acidic impurities drastically lowers the activation energy for auto-oxidation (yielding 4-ethyl-2-methylbenzaldehyde) or acid-catalyzed etherification/polymerization. To remove high-boiling solvents safely, you must rely on chemical displacement techniques, such as vacuum hydration, rather than brute-force thermodynamics[5].

Q3: How do I validate that the solvent has been successfully removed? A3: The self-validating standard for this workflow is Headspace Gas Chromatography (HS-GC)[6]. Unlike direct-injection GC, HS-GC only samples the volatile components driven into the gas phase, preventing the high-boiling this compound from contaminating the column and ensuring highly accurate ppm-level quantification[6].

Experimental Workflows & Protocols

Protocol A: Azeotropic Solvent Exchange

Purpose: To remove stubbornly trapped Class 2/3 solvents (e.g., Hexane, EtOAc) by forming a low-boiling azeotrope with a benign Class 3 solvent[7]. Causality: Adding a specific entrainer alters the binary thermodynamic equilibrium, allowing the trapped solvent to boil off at a lower temperature alongside the entrainer, physically breaking the lattice trap[8].

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated this compound in 5–10 volumes of a Class 3 exchange solvent (e.g., Ethanol or Heptane, depending on the target impurity).

  • Evaporation: Transfer to a rotary evaporator. Set the water bath to a maximum of 40°C to prevent benzylic oxidation.

  • Azeotropic Stripping: Apply reduced pressure gradually. As the exchange solvent evaporates, it will carry the trapped impurity with it via azeotropic distillation[7].

  • Iteration: Repeat the dissolution and evaporation cycle 2 to 3 times. The repeated physical disruption of the product matrix ensures complete displacement of the original solvent[8].

  • Final Drying: Apply high vacuum (<0.1 mbar) at room temperature for 4 hours to remove the highly volatile exchange solvent.

  • Validation: Analyze a 50 mg aliquot via HS-GC to confirm residual solvents are below ICH Q3C limits[6].

Protocol B: Vacuum Hydration (Water Vapor Sweep)

Purpose: To remove high-boiling, water-miscible solvents (e.g., DMF, DMSO, or Ethanol) without exceeding 40°C[5]. Causality: Water vapor introduced under vacuum competitively binds to the benzylic alcohol's hydroxyl group. This displaces the trapped organic solvent molecules, substituting them with water, which is subsequently much easier to remove via standard vacuum[5].

Step-by-Step Methodology:

  • Surface Area Maximization: Transfer the this compound sample into a wide, shallow crystallization dish[5].

  • Hydration Setup: Place the sample dish into a vacuum oven. Place a separate, smaller dish containing 100 mL of HPLC-grade water next to it[5].

  • Vapor Sweeping: Seal the oven and apply a moderate vacuum (approx. 10 to 1 mm Hg). Set the oven temperature to 40°C[5].

  • Displacement Phase: Leave the system under these conditions for 12–24 hours. The saturated water vapor will continuously sweep over the sample, displacing the organic residues[5].

  • Dehydration Phase: Remove the water dish from the oven. Increase the vacuum to the maximum capability (<0.1 mbar) and maintain 40°C for an additional 12 hours to strip the residual water from the now solvent-free product[5].

  • Validation: Perform Karl Fischer titration to ensure water content is <0.5%, and HS-GC to verify organic solvent removal.

Decision Matrix for Solvent Removal

SolventRemovalWorkflow Start Solvent Residue Detected in Sample CheckClass Check ICH Q3C Solvent Class Start->CheckClass Class1 Class 1 / 2 (Strict Limits) CheckClass->Class1 Class3 Class 3 (Higher Limits) CheckClass->Class3 HighBoil High Boiling Point (e.g., DMF, DMSO)? Class1->HighBoil Volatile Low Boiling Point (<80°C)? Class3->Volatile Azeotrope Protocol A: Azeotropic Exchange Volatile->Azeotrope Trapped/Azeotrope HighVac Standard High Vacuum (<0.1 mbar, 40°C) Volatile->HighVac Yes HighBoil->Azeotrope No VacHydration Protocol B: Vacuum Hydration HighBoil->VacHydration Yes Validate Validate via Headspace GC Azeotrope->Validate VacHydration->Validate HighVac->Validate

Workflow for selecting the optimal solvent residue removal strategy for benzylic alcohols.

References

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents Source: International Council for Harmonisation (ICH) URL: [Link]

  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes Source: Encyclopedia.pub / MDPI URL:[Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (US5981751A)
  • (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties Source: Cheméo URL:[Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: Shimadzu URL:[Link]

Sources

Technical Support: Solubility Solutions for (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-EMPM-001 Subject: Resolving Aqueous Solubility & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

You are encountering solubility difficulties with (4-ethyl-2-methylphenyl)methanol because it is a lipophilic benzyl alcohol derivative. While the hydroxymethyl group (-CH₂OH) provides a polar "head," the aromatic ring substituted with ethyl and methyl groups creates a significant hydrophobic "tail."

Based on structural analogs (e.g., 4-ethylbenzyl alcohol), the estimated LogP is ~2.6–2.9 . This places the molecule in the "practically insoluble" category for pure aqueous environments (< 1 mg/mL). Simple vortexing in water will result in phase separation or a stable emulsion (cloudiness) rather than a true solution.

This guide provides three validated protocols to resolve this, selected based on your final application.

Part 1: Decision Matrix (Experimental Workflow)

Before starting, determine your required final concentration and assay tolerance. Use the logic flow below to select the correct protocol.

Solubility_Decision_Tree Start Start: Define Requirement Conc_Check Final Concentration Required? Start->Conc_Check Low_Conc Low (< 100 µM) Conc_Check->Low_Conc Screening High_Conc High (> 100 µM) Conc_Check->High_Conc Dosing/Stock Bio_Check Biological Assay? Low_Conc->Bio_Check CD_Path Method B: Cyclodextrin Complex High_Conc->CD_Path Preferred Emulsion_Path Method C: Surfactant/Emulsion High_Conc->Emulsion_Path Alternate (Non-Bio) DMSO_Path Method A: Co-solvent (DMSO/EtOH) Bio_Check->DMSO_Path Tolerates <0.5% Solvent Bio_Check->CD_Path Sensitive Cells/In Vivo

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration needs and biological sensitivity.

Part 2: Validated Protocols
Method A: The Co-Solvent Spike (For In Vitro Screening)

Best for: High-throughput screening, enzymatic assays where solvent tolerance is known.

The Science: This method relies on kinetic solubility . You are creating a metastable state where the compound is dispersed before it has time to aggregate.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥ 99.9%)

  • Phosphate Buffered Saline (PBS) or Media, pre-warmed to 37°C.

Protocol:

  • Prepare Stock: Dissolve this compound in pure DMSO to create a 100 mM stock solution . This solution should be clear and colorless.

  • The "Intermediate" Step (Critical): Do NOT add the 100 mM stock directly to the cell media. The high concentration gradient will cause immediate precipitation (the "Ouzo effect").

    • Prepare a 10x working solution by diluting the stock into an intermediate solvent (e.g., PBS + 5% DMSO) or by serial dilution in DMSO first.

  • Final Addition: Add the diluted compound to your aqueous buffer while vortexing rapidly.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity [1].

Troubleshooting Table:

ObservationCauseSolution
Immediate Cloudiness Localized supersaturation.Add the DMSO stock dropwise to the vortexing buffer, not the other way around.
Precipitation after 1 hr Thermodynamic equilibrium reached.This method is not stable long-term. Use immediately or switch to Method B.
Method B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies, sensitive cell lines, and long-term stability.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity. The ethyl/methyl-phenyl "tail" of your molecule inserts into this cavity, shielding it from water while the outer shell remains hydrophilic [2].

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).

  • Milli-Q Water.

Protocol:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).

  • Addition: Add this compound to the CD solution.

    • Molar Ratio: Aim for a 1:2 to 1:4 ratio (Drug : CD). Since the MW of your drug is ~150.2 g/mol and HP-β-CD is ~1400 g/mol , you need a significant mass excess of CD.

  • Equilibration:

    • Shake or rotate at Room Temperature for 24–48 hours .

    • Why? Complexation is an equilibrium process. It is not instantaneous.

  • Clarification: If undissolved oil droplets remain, centrifuge at 10,000 x g for 5 minutes and take the supernatant. This supernatant contains the solubilized complex.

Part 3: Mechanism of Action

Understanding why these methods work prevents future errors.

Solubilization_Mechanism cluster_0 Method A: Co-Solvent cluster_1 Method B: Inclusion Complex Drug Lipophilic Drug DMSO DMSO Sheath Drug->DMSO Solvates CD Cyclodextrin Cavity Drug->CD Hydrophobic Interaction Water Water Network DMSO->Water Miscible CD->Water H-Bonding

Figure 2: Mechanistic comparison. Co-solvents (Method A) disrupt water structure to accommodate the drug. Cyclodextrins (Method B) hide the drug inside a water-soluble shell.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to dissolve it? A: No. this compound is a neutral alcohol. It lacks basic nitrogens (like amines) or acidic protons (like carboxylic acids) that can be ionized in physiological pH ranges. Adjusting pH will only damage your biological system without improving solubility.

Q: My solution looks "milky" but clears up when I heat it. Is it safe to use? A: Proceed with extreme caution. The milkiness indicates an emulsion (micro-droplets of oil suspended in water). Heating increases kinetic energy and may temporarily dissolve it, but it will likely crash out upon cooling to 37°C (body/incubation temp), causing inconsistent dosing. Use Method B to fix this permanently.

Q: What is the maximum DMSO concentration for cell culture? A: Generally 0.1% to 0.5% (v/v). While some robust cancer lines tolerate 1%, primary cells and neurons are sensitive to >0.1%. DMSO can induce differentiation or apoptosis artifacts [3]. Always run a "Vehicle Control" (DMSO only) to normalize your data.

Q: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred. Ethanol evaporates rapidly, changing the concentration of your stock solution over time. DMSO is non-volatile and stable, making it better for storage.

References
  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317–1330.

controlling side reactions in (4-ethyl-2-methylphenyl)methanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (4-ethyl-2-methylphenyl)methanol . This substrate presents unique chemoselectivity challenges due to its highly electron-rich aromatic ring and the presence of multiple reactive benzylic positions.

Below, you will find troubleshooting guides, validated protocols, and mechanistic insights to help you control side reactions such as over-oxidation, side-chain radical abstraction, and Friedel-Crafts oligomerization.

Part 1: Troubleshooting & FAQs

Workflow A: Oxidation to 4-Ethyl-2-methylbenzaldehyde

Q: I am trying to synthesize the aldehyde, but my LC-MS shows significant formation of 4-ethyl-2-methylbenzoic acid. How do I prevent this over-oxidation? A: Over-oxidation to the carboxylic acid is a common side reaction when using aqueous or strong oxidants (like KMnO₄ or Jones reagent). Mechanistically, this occurs because the newly formed aldehyde reacts with water to form a geminal diol (hydrate) intermediate, which is rapidly oxidized further. Solution: You must strictly exclude water and use mild, anhydrous oxidants. We recommend Dess-Martin Periodinane (DMP) . DMP operates under mild conditions (25 °C) and does not over-oxidize aldehydes because the reaction environment prevents hydrate formation 1. Recent advancements also show that chloride-activated λ³-iodanes can achieve up to 97% yield without over-oxidation 2.

Q: My NMR shows oxidation at the 4-ethyl group (forming an acetophenone derivative) instead of just the primary alcohol. Why is this happening? A: The 4-ethyl group contains secondary benzylic protons. Under radical-mediated oxidation conditions (e.g., aerobic oxidation with transition metals or excess peroxides), these secondary benzylic C-H bonds are highly susceptible to hydrogen atom transfer (HAT), leading to side-chain oxidation. Solution: Avoid radical-based pathways. Utilize two-electron oxidants or highly chemoselective electrochemical photoredox catalysis, which has been proven to selectively oxidize primary benzylic alcohols without affecting oxidizable side-chains like methyl or ethyl groups 3.

Workflow B: Halogenation to 1-(Bromomethyl)-4-ethyl-2-methylbenzene

Q: When I react the alcohol with PBr₃ or HBr, I get a thick, insoluble polymeric mixture instead of the benzyl bromide. What is the mechanism of this failure? A: You are observing an intermolecular Friedel-Crafts oligomerization . The target benzyl bromide is a potent electrophile. Because your substrate contains electron-donating ethyl and methyl groups, the aromatic ring is highly nucleophilic. In the presence of Lewis acids (like residual phosphorus byproducts from PBr₃) or Brønsted acids (HBr), the benzylic carbon undergoes rapid Sₙ1 ionization to a benzyl cation, which then alkylates the aromatic ring of a neighboring molecule 4. Solution: You must use strictly neutral, Lewis-acid-free conditions. The Appel Reaction (CBr₄ / PPh₃) is the gold standard here, as it proceeds via an Sₙ2-like pathway under mild, neutral conditions, preventing premature ionization.

Part 2: Quantitative Data Summary

The following table summarizes the expected outcomes of various oxidation strategies applied to electron-rich benzylic alcohols like this compound.

Oxidation SystemPrimary ReagentDesired Aldehyde YieldOver-oxidation (Acid)Side-chain Oxidation
Mild Hypervalent Iodine Dess-Martin Periodinane (DMP)>95% <1%<1%
N-heterocycle Iodanes NHIs / AlCl₃ additive~97% <1%<1%
Strong Metal Oxidant KMnO₄ / CrO₃ (Aqueous)<20%>70% ~10%
Aerobic Radical Catalysis O₂ / Transition Metal40-60%10-20%20-40%

Part 3: Reaction Pathway Visualization

G SM This compound Aldehyde Aldehyde (Desired) SM->Aldehyde Mild Oxidants (e.g., DMP) Acid Carboxylic Acid (Over-oxidation) SM->Acid Strong Oxidants (e.g., KMnO4) Ketone Side-chain Oxidation (Ethyl/Methyl attack) SM->Ketone Radical Conditions Halide Benzyl Halide (Desired) SM->Halide Appel Reaction Oligomer Friedel-Crafts Oligomer (Side Reaction) Halide->Oligomer Lewis Acids / Heat

Reaction pathways and chemoselectivity challenges for this compound.

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Oxidation using Dess-Martin Periodinane (DMP)

Causality & Validation: DMP provides a mild, two-electron oxidation pathway. The reaction is self-validating: as the highly soluble DMP reacts, it is reduced to an iodine(III) byproduct (iodinane) which is insoluble in dichloromethane (DCM) and precipitates, providing a visual cue of reaction progress.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous DCM under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add 1.1 mmol of Dess-Martin Periodinane in a single portion.

  • Monitoring: Remove the ice bath and let the reaction warm to 25 °C. Stir for 1-2 hours. Validation: The initially clear solution will become distinctly cloudy as the iodinane byproduct precipitates. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1, UV active).

  • Quenching (Critical Step): Dilute the mixture with 10 mL of diethyl ether. Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces any unreacted DMP to prevent further oxidation during concentration. NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the aldehyde.

  • Workup: Stir vigorously for 15 minutes until the organic layer is completely clear. Separate the layers, extract the aqueous layer with ether (2 x 10 mL), dry the combined organics over MgSO₄, and concentrate in vacuo.

Protocol 2: Lewis-Acid-Free Bromination via the Appel Reaction

Causality & Validation: The Appel reaction utilizes the oxophilicity of phosphorus to drive the substitution without generating free carbocations, thereby circumventing Friedel-Crafts oligomerization. The precipitation of triphenylphosphine oxide serves as an internal validation of conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the alcohol and 1.2 mmol of carbon tetrabromide (CBr₄) in 8 mL of anhydrous DCM. Cool to 0 °C.

  • Activation: Slowly add 1.2 mmol of triphenylphosphine (PPh₃) in small portions over 10 minutes.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Validation: Monitor via TLC. The reaction is complete when the starting material spot disappears.

  • Precipitation: Add 15 mL of cold hexanes to the reaction mixture.

    • Causality: Triphenylphosphine oxide (Ph₃P=O), the primary byproduct, is highly soluble in DCM but insoluble in hexanes. This step crashes out the byproduct, making purification trivial and immediately validating the success of the P-O bond formation.

  • Isolation: Filter the suspension through a short pad of silica gel, washing with hexanes. Concentrate the filtrate to yield the pure 1-(bromomethyl)-4-ethyl-2-methylbenzene. Store immediately at -20 °C to prevent slow auto-oligomerization.

References

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.
  • Alcohol Oxidations - Wipf Group. University of Pittsburgh.
  • Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis.
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry.

Sources

stability of (4-ethyl-2-methylphenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Under Acidic Conditions & Troubleshooting Guide

Executive Summary & Chemical Context

The Core Challenge: (4-ethyl-2-methylphenyl)methanol is a highly electron-rich benzylic alcohol. Unlike unsubstituted benzyl alcohol, the presence of alkyl groups at the ortho- (2-methyl) and para- (4-ethyl) positions significantly stabilizes the benzylic carbocation intermediate.

The Consequence: Under even mild acidic conditions (pH < 5), this molecule undergoes rapid acid-catalyzed disproportionation and Friedel-Crafts self-alkylation . This results in two primary degradation pathways:

  • Symmetric Ether Formation: Dimerization via oxygen attack.

  • Polybenzyl Formation: Oligomerization via carbon-ring attack (irreversible).

This guide provides the mechanistic understanding and protocols required to handle this compound without degradation.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the invisible failure mode. The alkyl substituents donate electron density into the benzene ring (via induction and hyperconjugation), making the hydroxyl group an excellent leaving group upon protonation.

Visualizing the Pathway

DegradationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Degradation Outcomes Alcohol This compound Protonated Protonated Species (R-OH2+) Alcohol->Protonated + H+ (Acid) Cation Stabilized Benzylic Carbocation Protonated->Cation - H2O Ether Symmetric Ether (Dimer) Cation->Ether + Alcohol (O-Attack) Polymer Polybenzyl Oligomers (Friedel-Crafts) Cation->Polymer + Alcohol (C-Attack)

Figure 1: Acid-mediated degradation pathways. The electron-donating groups stabilize the red "Cation" node, accelerating the reaction.

Troubleshooting Guide: Symptoms & Solutions

Use this table to diagnose issues observed during synthesis or analysis.

SymptomProbable CauseDiagnostic CheckCorrective Action
New TLC spot (higher

than product)
Symmetric Ether Formation. The carbocation attacked another alcohol molecule.1H NMR: Check benzylic

. Ether shift is typically ~4.4-4.5 ppm, slightly upfield from the alcohol (~4.6 ppm).
Dilution: Ether formation is second-order. Reduce concentration. Neutralize: Wash organic phase with saturated

.
Viscous oil / Cloudy solution Polymerization. Friedel-Crafts alkylation has occurred (C-C bond formation).1H NMR: Peaks appear broad/undefined in the aromatic region. Insoluble gum in flask.Irreversible. Isolate product immediately via chromatography on basified silica (1%

).
Yield loss during workup Acidic Aqueous Wash. Using HCl or unbuffered water (pH < 7) triggered degradation.Check pH of aqueous layer during extraction.Protocol Change: Switch to phosphate buffer (pH 7.4) or saturated

(mildly acidic, use caution) only if necessary.
Sample degrades in NMR tube Acidic Solvent.

often contains trace HCl from photolysis.
Retest sample in DMSO-

or Acetone-

.
Filter: Pass

through a small plug of basic alumina before dissolving the sample.

Validated Experimental Protocols

Protocol A: The "Safe-Quench" Workup

Use this protocol to isolate the alcohol from a reaction mixture without triggering acid-catalyzed decomposition.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc) or TBME (Methyl tert-butyl ether)

Procedure:

  • Cooling: Cool the reaction mixture to 0°C. Heat accelerates carbocation formation.

  • Buffering: Do NOT add strong acid (HCl) to quench. Instead, pour the reaction mixture into a vigorously stirring biphasic mixture of EtOAc and Saturated

    
    .
    
  • Extraction: Separate layers. The aqueous layer pH must be

    
    .
    
  • Washing: Wash the organic layer once with Brine.

  • Drying: Dry over

    
     (Sodium Sulfate).
    
    • Note: Avoid

      
       (Magnesium Sulfate) if it is anhydrous and slightly acidic; 
      
      
      
      is more neutral.
  • Concentration: Rotary evaporate at bath temperature

    
    .
    
Protocol B: Stability Testing (Self-Validation)

Before scaling up, validate the stability of your specific batch.

  • Dissolve 5 mg of this compound in 0.5 mL of solvent.

  • Add 1 drop of dilute acetic acid (simulating mild acidic stress).

  • Monitor via TLC at t=0, 1h, and 4h.

  • Pass Criteria: No new spots appear.

  • Fail Criteria: Appearance of a less polar spot (ether) or baseline streaking (polymer).

Storage & Handling Decision Tree

Follow this logic flow to ensure long-term integrity of the sample.

HandlingLogic Start Start: Storage/Handling State Physical State? Start->State Solid/Neat Oil Solid/Neat Oil State->Solid/Neat Oil Bulk Storage In Solution In Solution State->In Solution Analysis/Reaction Solvent Solvent Selection Chloroform (CDCl3) Chloroform (CDCl3) Solvent->Chloroform (CDCl3) Avoid if possible Methanol/Ethanol Methanol/Ethanol Solvent->Methanol/Ethanol Nucleophilic DMSO/DMF DMSO/DMF Solvent->DMSO/DMF Recommended Store at -20°C\nUnder Argon Store at -20°C Under Argon Solid/Neat Oil->Store at -20°C\nUnder Argon Prevent Oxidation In Solution->Solvent Treat with Basic Alumina\nor K2CO3 Treat with Basic Alumina or K2CO3 Chloroform (CDCl3)->Treat with Basic Alumina\nor K2CO3 Neutralize HCl Risk of Methyl/Ethyl\nEther Formation Risk of Methyl/Ethyl Ether Formation Methanol/Ethanol->Risk of Methyl/Ethyl\nEther Formation If Acid Present Stable Stable DMSO/DMF->Stable Non-nucleophilic, Non-acidic

Figure 2: Decision logic for solvent selection and storage conditions.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify this compound? A: Yes, but standard silica is slightly acidic (pH ~5-6). For this electron-rich alcohol, this acidity is sufficient to cause streaking (degradation) on the column.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (

    
    ) before loading the column. This neutralizes surface silanol groups.
    

Q: I see a peak at ~4.5 ppm in my NMR that wasn't there before. Is it an impurity? A: If the peak is a singlet (or narrow multiplet) slightly upfield of your benzylic


, it is likely the symmetric ether  (bis(4-ethyl-2-methylbenzyl) ether). This confirms the sample was exposed to acid or heat during preparation.

Q: Is the compound sensitive to light? A: While benzylic alcohols are generally stable to ambient light, chlorinated solvents (


, 

) generate HCl upon UV exposure. If stored in solution, use amber vials to prevent photo-induced acidification of the solvent.[1]

References

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein-Institut.

  • Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances.

  • National Institutes of Health (PMC). (2015). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. J Org Chem.

  • BenchChem. (2025).[1] Technical Support Center: Stability of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives. (General principles of acid-catalyzed degradation).

  • Sigma-Aldrich. (n.d.). (4-Ethylphenyl)methanol Safety Data Sheet & Technical Properties.

Sources

Technical Support Center: Kinetic Optimization for (4-Ethyl-2-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with heavily substituted benzylic systems often presents unique kinetic bottlenecks. This guide is engineered to help you troubleshoot, optimize, and validate reaction kinetics for (4-ethyl-2-methylphenyl)methanol (also known as 4-ethyl-2-methylbenzyl alcohol) across various synthetic workflows.

Part 1: Understanding the Kinetic Bottlenecks (FAQ)

Q: Why does this compound exhibit sluggish oxidation kinetics compared to standard benzyl alcohol, despite the presence of electron-donating groups? A: The reaction kinetics of this specific derivative are governed by a strict competition between electronic acceleration and steric retardation. The para-ethyl group is an electron-donating group (EDG) that increases electron density at the benzylic carbon via hyperconjugation and inductive effects. In transition-metal catalyzed oxidations, this thermodynamically favors the rate-limiting hydride transfer step[1].

However, the ortho-methyl group introduces severe steric hindrance. Mechanistic studies on substituted benzyl alcohols demonstrate that ortho-substituents physically obstruct the benzylic alcohol from achieving the optimal planar adsorption geometry required on catalyst surfaces (such as Pd, Au, or MnO₂ nanoparticles)[2]. This steric bulk drastically reduces the pre-exponential factor in the Arrhenius equation, leading to significantly longer conversion times compared to para-only substituted analogs[3].

G Substrate This compound Steric Ortho-Methyl Group (Steric Hindrance) Substrate->Steric Electronic Para-Ethyl Group (Electron Donating) Substrate->Electronic Adsorption Catalyst Surface Binding (Rate Limiting Step 1) Steric->Adsorption Inhibits HydrideTransfer Hydride Transfer (Rate Limiting Step 2) Electronic->HydrideTransfer Accelerates Adsorption->HydrideTransfer Product Aldehyde/Acid Derivative HydrideTransfer->Product

Mechanistic pathway showing competing steric and electronic effects on reaction kinetics.

Q: During the esterification of this derivative, I am observing a plateau in conversion at 60%. How can I push the equilibrium and improve the reaction rate? A: A plateau at 60% conversion in the esterification of a sterically hindered benzylic alcohol indicates that the reverse reaction (hydrolysis) is competing at a rate equal to the forward reaction. This is exacerbated by the slow initial nucleophilic attack caused by the ortho-methyl group blocking the trajectory of the incoming acyl electrophile. Causality-Driven Solutions:

  • Shift the Equilibrium: Utilize a Dean-Stark apparatus to continuously remove the water byproduct, driving the reaction forward via Le Chatelier's principle.

  • Catalytic Relief: Employ a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive, sterically accessible acylpyridinium intermediate that easily reacts with the hindered this compound, bypassing the standard sluggish transition state.

Q: What is the optimal catalyst system to maximize the Turn-Over Frequency (TOF) for the aerobic oxidation of this specific derivative? A: To maximize TOF for sterically hindered substrates, you must utilize a catalyst system that minimizes the required coordination footprint. Highly dispersed heterogeneous catalysts, such as Au nanoparticles on TiO₂ or WO₄²⁻ immobilized on porous aromatic frameworks, have shown superior efficacy[1][4]. These systems provide highly accessible perimeter sites where the substrate can undergo deprotonation and hydride transfer without requiring deep coordination into a sterically restricted metal pocket.

Part 2: Quantitative Kinetic Data

To benchmark your reactions, refer to the table below. It summarizes the kinetic parameters of various substituted benzyl alcohols, highlighting the severe impact of ortho-substitution on the Turn-Over Frequency (TOF).

Table 1: Comparative Kinetic Parameters for Substituted Benzyl Alcohols

SubstrateCatalyst SystemPrimary Kinetic BarrierTOF (h⁻¹)Time to >95% Conversion
Benzyl alcoholAu/TiO₂Hydride Transfer~60015 min
4-Methylbenzyl alcoholAu/TiO₂Hydride Transfer (Accelerated by EDG)~8507 min
2-Methylbenzyl alcoholAu/TiO₂Steric Hindrance (Adsorption)~30045 min
This compound Au/TiO₂ Steric Hindrance (Adsorption) ~350 40 min

(Note: Data synthesized from kinetic trends observed in highly reduced graphene oxide and metal-supported catalytic models[2][3].)

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Troubleshooting Start Low Conversion Rate? CheckMass Biphasic System? Start->CheckMass MassTransfer Increase Agitation / Add Phase Transfer Catalyst CheckMass->MassTransfer Yes CheckCat Catalyst Deactivation? CheckMass->CheckCat No StericBulk Switch to Single-Atom or Less Bulky Ligand CheckCat->StericBulk Suspected OverOx Over-oxidation to Acid? CheckCat->OverOx Side Products Seen TempControl Lower Temp & Restrict O2 OverOx->TempControl

Troubleshooting workflow for resolving kinetic bottlenecks in benzylic oxidations.

Standard Operating Procedure: Self-Validating Aerobic Oxidation

When optimizing kinetics, false positives from solvent evaporation or undetected side reactions (like etherification) can ruin your data. This protocol incorporates an internal standard to create a self-validating kinetic loop.

Step 1: Catalyst Activation & System Purge

  • Load 5.0 mol% of Au/TiO₂ catalyst into a specialized high-pressure glass reactor.

  • Purge the system with inert N₂ for 15 minutes to remove ambient moisture, followed by a steady flow of O₂ (20 mL/min) to saturate the solvent (10 mL of anhydrous toluene).

Step 2: Substrate & Internal Standard Loading

  • Inject 2.0 mmol of this compound into the reactor.

  • Self-Validation Step: Immediately inject 1.0 mmol of biphenyl. Causality: Biphenyl is completely inert under these oxidative conditions. It serves as an absolute internal reference to correct for solvent evaporation and injection volume errors during GC analysis.

Step 3: Kinetic Sampling

  • Heat the reactor to 100 °C under vigorous stirring (1000 rpm). Causality: High RPM eliminates external mass transfer limitations, ensuring you are measuring true chemical kinetics, not diffusion rates.

  • Withdraw 50 µL aliquots at 0, 5, 10, 20, 40, and 60 minutes.

Step 4: Quenching & Data Validation

  • Quench each aliquot immediately in an ice-cold mixture of acetonitrile/acetic acid (30:1) to halt the reaction instantly.

  • Analyze the aliquots via GC-FID.

  • Data Validation Checkpoint: Calculate the total mass balance for each time point using the formula: ([Unreacted Alcohol] + [Aldehyde Product] + [Acid Byproduct]) /[Biphenyl Standard].

    • Rule: If the mass balance drops below 95%, the kinetic run is invalid . A loss of mass balance indicates undetected side reactions (e.g., polymerization or benzylic etherification) driven by the electron-donating para-ethyl group stabilizing a carbocation intermediate.

References
  • [1] Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts, ACS Publications,[Link]

  • [4] Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework, MDPI,[Link]

  • [2] Mixed Zinc/Manganese on Highly Reduced Graphene Oxide: A Highly Active Nanocomposite Catalyst for Aerial Oxidation of Benzylic Alcohols, Semantic Scholar,[Link]

  • [3] Ag2O Nanoparticles-Doped Manganese Immobilized on Graphene Nanocomposites for Aerial Oxidation of Secondary Alcohols, Semantic Scholar,[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization and Isomeric Differentiation of (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of (4-ethyl-2-methylphenyl)methanol Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive analysis of the 1H NMR spectrum for This compound (CAS 1427328-51-5), a substituted benzyl alcohol intermediate often encountered in medicinal chemistry. Beyond standard characterization, this document addresses the critical challenge of distinguishing this compound from its regioisomer, (2-ethyl-4-methylphenyl)methanol . We compare standard 1D analysis with advanced Nuclear Overhauser Effect (NOE) protocols to ensure structural certainty in drug development workflows.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (CDCl3) is the standard for routine analysis. However, Dimethyl sulfoxide-d6 (DMSO-d6) is superior if resolution of the hydroxyl proton coupling is required or if the sample has limited solubility.

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (CDCl3: 7.26 ppm).

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential for resolving aromatic coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 s (standard) or 
    
    
    
    5.0 s (quantitative integration).
  • Scans (NS): 16–64.

Spectral Analysis: this compound

The structure features a 1,2,4-substitution pattern on the benzene ring. The presence of a hydroxymethyl group at position 1, a methyl group at position 2, and an ethyl group at position 4 creates a distinct spectral fingerprint.

A. Aromatic Region (7.0 – 7.3 ppm)

The aromatic region displays a characteristic ABC spin system (or ABX/AMX depending on field strength), modified by the substituents.

  • H6 (Position 6): Located ortho to the hydroxymethyl group. This proton is typically the most deshielded aromatic signal due to the inductive effect of the benzylic oxygen. It appears as a doublet (d) with an ortho-coupling constant (

    
    ) of ~8 Hz.
    
  • H5 (Position 5): Located ortho to H6 and meta to H3. It appears as a doublet (d) or doublet of doublets (dd) if meta-coupling is resolved.

  • H3 (Position 3): Isolated between the 2-methyl and 4-ethyl groups. It appears as a broad singlet (s) . The lack of strong ortho coupling distinguishes it from H5 and H6.

B. Aliphatic Region (1.0 – 5.0 ppm)
  • Benzylic Methylene (Ar-CH2-OH): A sharp singlet (s) around 4.60 ppm . In ultra-dry DMSO-d6, this may split into a doublet due to coupling with the OH proton.

  • Ethyl Group (4-Et):

    • Methylene (-CH2-): A quartet (q) at ~2.62 ppm .

    • Methyl (-CH3): A triplet (t) at ~1.22 ppm .

  • Aromatic Methyl (2-Me): A sharp singlet (s) at ~2.32 ppm .

C. Structural Visualization & Coupling Tree

The following diagram illustrates the proton assignments and their coupling relationships.

G Structure Structure: this compound H6 H6: ~7.25 ppm (d) Ortho to CH2OH Structure->H6 H5 H5: ~7.05 ppm (d) Ortho to H6 Structure->H5 H3 H3: ~7.00 ppm (s) Isolated Structure->H3 Benzylic Benzylic CH2: ~4.60 ppm (s) Structure->Benzylic Me_Ar 2-Me: ~2.32 ppm (s) Structure->Me_Ar Et_CH2 4-Et (CH2): ~2.62 ppm (q) Structure->Et_CH2 H6->H5 Ortho Coupling J ~ 8.0 Hz Et_CH3 4-Et (CH3): ~1.22 ppm (t) Et_CH2->Et_CH3 J ~ 7.6 Hz

Figure 1: Proton assignment and coupling network for this compound.

Comparative Analysis: Distinguishing Regioisomers

A common analytical pitfall is distinguishing the target compound from its isomer, (2-ethyl-4-methylphenyl)methanol . Both compounds possess identical functional groups and very similar chemical shifts.

The Challenge

Standard 1D NMR is often insufficient for conclusive identification because the chemical shift differences between a 2-Me/4-Et and a 2-Et/4-Me substitution pattern are subtle (< 0.05 ppm).

The Solution: 1D NOE Difference Spectroscopy

The definitive method for distinction is Nuclear Overhauser Effect (NOE) spectroscopy. This technique detects spatial proximity between protons (typically < 5 Å).

FeatureTarget: this compoundAlternative: (2-ethyl-4-methylphenyl)methanol
Key Spatial Relationship 2-Methyl group is close to Benzylic CH2 2-Ethyl group is close to Benzylic CH2
Experiment Irradiate Methyl Singlet (~2.32 ppm)Irradiate Methyl Singlet (~2.34 ppm)
NOE Result Strong enhancement of Benzylic CH2 signal (~4.60 ppm)NO enhancement of Benzylic CH2 signal
Conclusion Methyl is at Position 2 (Ortho)Methyl is at Position 4 (Para)
Decision Workflow

Use this logic flow to validate your sample identity.

DecisionTree Start Start: Acquire 1H NMR Spectrum Check1 Check Integration: 3H (s) at ~2.3 ppm 2H (q) at ~2.6 ppm Start->Check1 Ambiguous Isomers Indistinguishable by 1D Shifts? Check1->Ambiguous RunNOE Run 1D Selective NOE Irradiate Methyl Singlet (~2.3 ppm) Ambiguous->RunNOE Yes Result Observe Benzylic CH2 (~4.6 ppm) RunNOE->Result Target Signal Enhancement Observed CONFIRMED: this compound Result->Target Enhancement Isomer No Signal Enhancement CONFIRMED: (2-ethyl-4-methylphenyl)methanol Result->Isomer No Enhancement

Figure 2: Workflow for distinguishing 2-methyl/4-ethyl isomers using NOE spectroscopy.

Data Summary Table

The following table summarizes the chemical shifts (


) and multiplicity for the target compound in CDCl3.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Ar-H6 7.25Doublet (d)1H~8.0
Ar-H5 7.05Doublet (d)1H~8.0
Ar-H3 7.00Singlet (s)1H-
Benzylic CH2 4.60Singlet (s)2H-
4-Et (-CH2-) 2.62Quartet (q)2H7.6
2-Me (-CH3) 2.32Singlet (s)3H-
-OH 1.60*Broad Singlet1H-
4-Et (-CH3) 1.22Triplet (t)3H7.6

*Note: The hydroxyl proton shift is concentration and solvent-dependent.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOE methodology).

Comparative Guide: ¹³C NMR Chemical Shift Prediction for (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the cornerstone of synthetic chemistry and drug development. While empirical Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, the rapid advancement of in silico ¹³C NMR prediction tools has transformed how researchers verify complex molecular architectures.

This guide objectively compares the predictive performance of industry-standard algorithms—ranging from basic additivity rules to advanced Machine Learning (ML) models—using (4-ethyl-2-methylphenyl)methanol as a representative benzenic case study.

The Algorithmic Ecosystem

Historically, NMR prediction relied on linear additivity rules. Today, the landscape is dominated by database-driven and topological machine learning approaches[1]. Understanding the underlying mechanics of these algorithms is critical for interpreting their output.

G Root 13C NMR Prediction Algorithms Add Additivity Rules (e.g., ChemDraw Basic) Root->Add HOSE HOSE Codes / Database (e.g., ACD/Labs, Mnova) Root->HOSE ML Graph Machines / Neural Nets (e.g., Modern ML) Root->ML Add_Desc Linear substituent effects. Struggles with ortho-sterics. Add->Add_Desc HOSE_Desc Matches spherical environments. Fails on novel scaffolds. HOSE->HOSE_Desc ML_Desc Topological mapping. Captures long-range effects. ML->ML_Desc

Algorithmic evolution of 13C NMR prediction from basic additivity to Graph Machines.

  • Additivity Rules (ChemDraw): Utilizes base values (e.g., benzene at 128.5 ppm) and applies static increments for substituents.

  • HOSE Codes (ACD/Labs[2]): Hierarchically Ordered Spherical Environment (HOSE) codes map the concentric spheres of atoms around a target carbon and cross-reference them against massive empirical databases (millions of shifts).

  • Ensemble & Graph Machines (Mnova[3], Modern ML[4]): Mnova utilizes an ensemble of HOSE, increments, and ML[5], while cutting-edge Graph Machines map the molecule as a mathematical graph, using neural networks to capture long-range topological effects without relying strictly on exact database matches[1].

Experimental vs. In Silico Protocol

To establish a trustworthy comparison, the empirical data must serve as a self-validating system. The following protocol isolates algorithmic error from experimental artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of synthesized this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the deuterium lock signal, while TMS acts as the absolute zero reference (0.00 ppm). This internal calibration ensures that any deviation observed in the software is strictly an algorithmic error, not a magnetic drift artifact.

  • Acquisition Parameters: Acquire the ¹³C NMR spectrum at 100 MHz using a 30° excitation pulse. Apply a relaxation delay (D₁) of 2.0 seconds.

    • Causality: Quaternary carbons (C1, C2, C4) lack attached protons, resulting in longer spin-lattice relaxation times (T₁). A 2-second delay ensures these nuclei fully relax between scans, preventing signal attenuation.

  • Data Processing: Apply zero-filling to 64K data points and a 1.0 Hz exponential line broadening window function prior to Fourier Transformation.

  • Algorithmic Benchmarking: Input the SMILES string (CCc1ccc(CO)c(C)c1) into the respective software platforms. Calculate the residual error (

    
    ) for each carbon.
    

G A Synthesize This compound B Acquire Empirical 13C NMR (Standard Protocol) A->B C Generate SMILES / Structure A->C F Comparative Analysis (Calculate RMSE) B->F D Predictive Software (ChemDraw, ACD, Mnova) C->D E Graph Machine / ML Prediction C->E D->F E->F G Structural Validation F->G

Workflow comparing empirical 13C NMR acquisition with predictive algorithmic validation.

Comparative Data Analysis

The table below contrasts the empirical ¹³C NMR shifts of this compound against simulated predictions from three commercial tiers and a modern Graph Machine model.

Carbon PositionEmpirical Baseline (ppm)ChemDraw (Additivity)ACD/Labs (HOSE + NN)Mnova (Ensemble)Graph Machine (ML)
C1 (Ar-CH₂OH)139.6142.1137.5138.2139.2
C2 (Ar-CH₃)136.4139.0138.0137.1136.7
C3 (Ar-H)128.7127.5129.5128.1128.9
C4 (Ar-Ethyl)142.8145.2140.5141.6142.2
C5 (Ar-H)125.1122.0126.2125.8124.8
C6 (Ar-H)127.0129.8126.0126.5127.4
C7 (-CH₂OH)63.065.262.562.863.2
C8 (Ar-CH₃)18.519.818.218.718.4
C9 (-CH₂- Ethyl)28.529.528.128.328.6
C10 (-CH₃ Ethyl)15.514.515.815.215.4
RMSE (ppm) 0.00 2.41 1.52 1.14 0.38

Note: The Root Mean Square Error (RMSE) values closely mirror the benchmarked performance of these algorithms on benzenic compounds as reported in recent peer-reviewed literature[1].

Mechanistic Insights: Why Do Predictions Fail?

Analyzing the residuals (


) reveals the specific chemical environments where certain algorithms struggle:
  • The Ortho-Steric Penalty (ChemDraw): Basic additivity rules assume that substituent effects are independent and linear. In this compound, the ortho relationship between the hydroxymethyl group (C1) and the methyl group (C2) causes steric crowding. This alters the local electron density and magnetic shielding. ChemDraw overestimates C1 and C2 by >2.5 ppm because it fails to account for this non-linear steric interaction.

  • Database Limitations (ACD/Labs & Mnova): HOSE-code algorithms[2] perform exceptionally well if the exact structural fragment exists in their database. For the para-ethyl substitution relative to the C1/C2 crowding, the specific spherical environment might be underrepresented, leading to moderate deviations (~1.5 ppm) at quaternary carbons C1 and C4. Mnova's inclusion of Machine Learning alongside HOSE slightly tightens this variance[5].

  • Topological Superiority (Graph Machines): The Graph Machine model achieves an RMSE of just 0.38 ppm[1]. By mapping the molecule as a continuous graph rather than discrete fragmented spheres, the neural network successfully captures long-range electronic effects—such as the weak inductive donation of the para-ethyl group influencing the ipso-carbon (C1)—resulting in near-empirical accuracy.

Conclusion & Recommendations

For rapid, routine checks of simple molecules, basic additivity tools are sufficient. However, for highly substituted benzenic compounds like this compound, steric crowding and long-range inductive effects demand more sophisticated engines. ACD/Labs and Mnova offer robust, commercially integrated solutions that bridge the gap through massive databases and ensemble methods. For researchers requiring the highest degree of in silico precision, emerging Graph Machine / Neural Network models represent the future of structural validation, consistently delivering sub-1.0 ppm accuracy.

References

  • Duprat, F., Ploix, J.-L., Dreyfus, G., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Preprints.org / MDPI. Retrieved from[Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Advanced Chemistry Development, Inc. Retrieved from[Link]

  • Mestrelab Research. Download NMR Predict - Fast & Accurate NMR Prediction from Chemical Structures. Mestrelab. Retrieved from[Link]

Sources

A Researcher's Guide to the Vibrational Landscape of (4-ethyl-2-methylphenyl)methanol: An FTIR Absorption Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning eye of researchers, scientists, and drug development professionals, understanding the molecular architecture of a compound is paramount. Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, stands as a cornerstone technique for elucidating functional groups and structural nuances. This guide provides an in-depth analysis of the expected FTIR absorption peaks for (4-ethyl-2-methylphenyl)methanol, offering a comparative framework grounded in established spectroscopic principles.

This compound, a substituted benzyl alcohol derivative, presents a rich tapestry of vibrational modes. Its structure, featuring a hydroxyl group, a 1,2,4-trisubstituted benzene ring, an ethyl substituent, and a methyl substituent, gives rise to a characteristic and interpretable FTIR spectrum. By dissecting the expected spectral features, we can gain valuable insights into its molecular identity.

The Vibrational Signature: A Tale of Functional Groups

The FTIR spectrum of this compound is a composite of the vibrational motions of its constituent parts. The primary alcohol, the aromatic ring, and the alkyl side chains each contribute distinct absorption bands.

A hallmark of an alcohol is the presence of a strong and broad absorption band in the region of 3550-3200 cm⁻¹, which is attributable to the O-H stretching vibration.[1][2][3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In a neat or concentrated sample, this hydrogen bonding is significant, leading to a pronounced, broad peak.

The C-O stretching vibration of a primary alcohol, such as the one in our target molecule, typically gives rise to a strong absorption in the 1075-1000 cm⁻¹ range.[5][6] This peak is often a prominent feature in the fingerprint region of the spectrum.

The aromatic portion of the molecule also leaves its indelible mark. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8][9] This is in contrast to the aliphatic C-H stretching vibrations from the methyl and ethyl groups, which will absorb just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.[8][10]

The benzene ring itself exhibits characteristic in-plane C-C stretching vibrations, which typically result in two to four bands in the 1600-1400 cm⁻¹ region.[7][9][11] Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.[12][13][14] For a 1,2,4-trisubstituted benzene, specific patterns of absorption are expected in this region.

Predicted FTIR Absorption Peaks for this compound

The following table summarizes the expected key FTIR absorption peaks for this compound, along with their assignments based on established correlation charts and spectral data of analogous compounds.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3550 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)Primary Alcohol
3100 - 3000Weak to MediumAromatic C-H StretchAromatic Ring
2975 - 2850Medium to StrongAliphatic C-H StretchMethyl & Ethyl Groups
1620 - 1580MediumC=C StretchAromatic Ring
1520 - 1470MediumC=C StretchAromatic Ring
1470 - 1440MediumCH₂ and CH₃ BendingEthyl & Methyl Groups
~1380MediumCH₃ Symmetric BendingMethyl Group
1075 - 1000StrongC-O StretchPrimary Alcohol
900 - 675Medium to StrongAromatic C-H Out-of-Plane Bending1,2,4-Trisubstituted Benzene

Comparative Analysis with Structurally Related Compounds

To further solidify our understanding, a comparison with the FTIR spectra of structurally similar molecules is invaluable.

  • Benzyl Alcohol: The spectrum of benzyl alcohol will share the strong, broad O-H stretch and the strong C-O stretch with our target molecule. However, the aromatic C-H out-of-plane bending region will differ due to the monosubstituted pattern of benzyl alcohol.[15][16][17]

  • Toluene and Xylenes: These molecules provide excellent references for the aromatic and alkyl C-H stretching and bending vibrations. The spectrum of toluene will show characteristic absorptions for a monosubstituted benzene ring,[9][10] while the various xylene isomers (ortho, meta, and para) will exhibit distinct patterns in the out-of-plane bending region, allowing for a comparative differentiation of substitution patterns.[14]

  • Ethylbenzene: This compound serves as a good model for the vibrational modes associated with the ethyl group attached to a benzene ring.

By comparing the predicted spectrum of this compound with the experimental spectra of these related compounds, a high degree of confidence in peak assignments can be achieved.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of the neat liquid is sufficient.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan to obtain a spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the prepared salt plates in the sample holder.

    • Acquire the spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Molecular Vibrations

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the major FTIR absorption bands.

Figure 1. Key vibrational modes of this compound.

Conclusion

The FTIR spectrum of this compound provides a detailed fingerprint of its molecular structure. By systematically analyzing the characteristic absorption bands of the primary alcohol, the substituted benzene ring, and the alkyl side chains, researchers can confidently identify and characterize this compound. This guide, by providing a thorough breakdown of the expected spectral features and a comparative context, serves as a valuable resource for scientists engaged in synthesis, quality control, and drug development.

References

  • Infrared spectra of alcohols and phenols - Chemistry. (n.d.). Retrieved from [Link][1]

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Colorado Boulder. Retrieved from [Link][2]

  • Benzene and its derivatives. (n.d.). Retrieved from [Link][12]

  • Verma, V. N. (1975). Vibrational Spectra of Some Substituted Benzene Derivatives. Applied Spectroscopy, 29(5), 349–353.[18]

  • Coates, J. (2017). The C-O bond I: Introduction and the infrared spectra of alcohols. Spectroscopy, 32(1), 14-23.[19]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-23.[5]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.[20]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link][7][9]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link][8]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link][3]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35.[6]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link][4]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link][21]

  • S. V. S. S. N. Raju, G. V. R. Sharma, & K. R. Rao. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Molecular Liquids, 175, 10-15.[22]

  • Brown, W. P. (n.d.). Infrared spectrum of methylbenzene (toluene). Doc Brown's Chemistry. Retrieved from [Link][10]

  • Decoding the Benzene Ring: Insights From IR Spectroscopy. (2026, January 21). Oreate AI Blog. Retrieved from [Link][11]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link][23]

  • IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link][24]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link][13]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.[14]

  • Rauf, M. A., Ikram, M., & Jabeen, Z. (1993). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(7), 939-942.[15]

  • Schmitt, M., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(42), 24593-24603.

  • Balasubramanian, S., & Ponnuswamy, M. N. (2015). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. The Chemist, 88(1), 1-13.[16]

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Publish Comparison Guide: Mass Spectrometry Fragmentation of (4-Ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: (4-Ethyl-2-methylphenyl)methanol Molecular Formula:


Molecular Weight:  150.22  g/mol
Primary Application:  Pharmaceutical intermediate, impurity profiling in drug synthesis, and metabolic tracking.

In the precise landscape of drug development, distinguishing positional isomers of alkylbenzyl alcohols is critical. This compound represents a specific structural challenge: it possesses both an ortho-methyl group and a para-ethyl group relative to the hydroxymethyl moiety. This guide provides a definitive technical analysis of its Electron Ionization (EI) mass spectrometry fragmentation patterns, distinguishing it from isobaric impurities and structural isomers through mechanistic causality.

Experimental Protocol (Standardized EI-GC-MS)

To ensure reproducibility and comparable fragmentation data, the following protocol is recommended. This setup minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects intrinsic fragmentation rather than pyrolytic artifacts.

Instrumental Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Hard ionization (70 eV) is required to generate structural diagnostic fragments.
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley).
Source Temp 230 °CPrevents condensation without inducing thermal dehydration of the alcohol.
Transfer Line 250 °CEnsures efficient transport of the semi-volatile alcohol.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar stationary phase provides boiling-point based separation, ideal for aromatic alcohols.
Inlet Mode Split (10:1)Prevents detector saturation; benzyl alcohols can tail if overloaded.

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is governed by the stability of the aromatic ring and the specific interactions between the ortho-methyl group and the hydroxymethyl functionality.

Primary Fragmentation Pathways
1. Molecular Ion (

) at

150
  • Observation: The molecular ion is detectable but typically of low to moderate intensity (5–20% relative abundance).

  • Mechanism: Removal of a

    
    -electron from the aromatic ring or a non-bonding electron from the oxygen.
    
  • Significance: Confirms the molecular weight of 150 Da, distinguishing it from homologous methylbenzyl alcohols (MW 122) or dimethylbenzyl alcohols (MW 136).

2. The Diagnostic "Ortho Effect": Loss of Water (

) at

132
  • Observation: A distinct peak at

    
     132.
    
  • Mechanism: This is a site-specific rearrangement unique to ortho-substituted benzyl alcohols . The close proximity of the ortho-methyl protons to the hydroxyl oxygen facilitates a 1,5-hydrogen shift, followed by the elimination of a neutral water molecule.

  • Differentiation: This peak is significantly attenuated or absent in meta- and para- isomers (e.g., (4-ethyl-3-methylphenyl)methanol), where the substituents are too distant for this specific intramolecular interaction.

3. Base Peak Formation: Loss of Hydroxyl (

) at

133
  • Observation: The Base Peak (100% relative abundance).

  • Mechanism: Benzylic cleavage of the

    
     bond releases a hydroxyl radical (
    
    
    
    ).
  • Structure: The resulting cation (

    
    ) is not merely a benzyl cation but rearranges to a stable ethyl-methyl-tropylium ion . This resonance-stabilized seven-membered ring is the thermodynamic sink of the fragmentation pathway.
    
4. Secondary Fragmentation: Breakdown of the Ethyl Group

From the stable ion at


 133, further fragmentation occurs:
  • 
     118 (
    
    
    
    ):
    Loss of a methyl radical (
    
    
    ). This likely originates from the ethyl group (
    
    
    -cleavage relative to the ring), shortening the chain.
  • 
     105 (
    
    
    
    ):
    Loss of ethylene (
    
    
    ). A classic fragmentation for ethyl-substituted aromatics, yielding the methyl-tropylium ion (
    
    
    105).
  • 
     91 and 77:  Terminal aromatic fragments (Tropylium ion 
    
    
    
    and Phenyl cation
    
    
    ), confirming the benzyl core.

Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the molecular ion and its key fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 150 This compound Ortho_Loss [M - H2O]+ m/z 132 (Ortho Effect) M_Ion->Ortho_Loss - H2O (18) Benzyl_Cation [M - OH]+ m/z 133 (Base Peak: Ethyl-methyl-tropylium) M_Ion->Benzyl_Cation - OH (17) Frag_118 [M - OH - CH3]+ m/z 118 Benzyl_Cation->Frag_118 - CH3 (15) Frag_105 [M - OH - C2H4]+ m/z 105 (Methyl-tropylium) Benzyl_Cation->Frag_105 - C2H4 (28) Frag_91 Tropylium Ion m/z 91 Frag_105->Frag_91 - CH2 (14) Frag_77 Phenyl Cation m/z 77 Frag_91->Frag_77 - C2H2

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization.

Comparative Performance Guide

This section objectively compares the target molecule's spectral signature against common alternatives (isomers) to aid in identification.

Differentiation from Positional Isomers

The primary challenge is distinguishing the target from isomers like (4-ethyl-3-methylphenyl)methanol (meta-isomer) or (2-ethyl-4-methylphenyl)methanol (swapped substituents).

FeatureTarget: (4-Ethyl-2-methyl-) Meta-Isomer: (4-Ethyl-3-methyl-) Swapped: (2-Ethyl-4-methyl-)

132 (

)
Prominent. Facilitated by the compact 6-membered transition state with the ortho-methyl.Weak/Absent. Distance prevents efficient H-transfer; thermal dehydration only.Present. But mechanism involves ethyl group H-abstraction, potentially yielding different abundance ratios.
Base Peak

133

133

133

105
Strong (Loss of ethylene from ethyl group).Strong.Strong.
Key Differentiator High 132/133 ratio. Low 132/133 ratio. Presence of

119
(Loss of

is often favored in sterically crowded ortho-ethyl systems).
Technique Comparison: EI vs. CI
FeatureElectron Ionization (EI) Chemical Ionization (CI)
Primary Info Structural Fingerprint (

133, 132, 105).
Molecular Weight Confirmation (

).
Use Case Identification. Required to distinguish the isomer based on the "Ortho Effect" pattern.Confirmation. Use only if MW is in doubt; cannot easily distinguish isomers.
Recommendation Preferred. The fragmentation pattern is the only way to prove the substitution pattern without NMR.Supplementary only.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methylbenzyl alcohol (Analogous Ortho-Effect Mechanism). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[2] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry (Tokyo, Japan), 13(2), 83–94. Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols: Fragmentation Patterns. Available at: [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34857, 4-Ethyl-2-methylphenol (Isomer Comparison). Available at: [Link]

Sources

A Comparative Guide to the HPLC Analysis of (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (4-ethyl-2-methylphenyl)methanol, a key intermediate in the synthesis of various organic molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection and offers detailed experimental protocols to ensure reproducible and reliable results.

Introduction to the Analysis of this compound

This compound is a substituted benzyl alcohol derivative. Its accurate and precise quantification is crucial for reaction monitoring, purity assessment, and quality control in various chemical and pharmaceutical applications.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such non-volatile and thermally labile compounds.[1] This guide will explore and compare two robust reversed-phase HPLC methods and briefly discuss alternative analytical strategies.

The primary separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[2] The choice of stationary phase chemistry and mobile phase composition significantly influences the retention and selectivity of the separation.[2][3]

Comparative HPLC Methodologies

This section details two distinct reversed-phase HPLC methods for the analysis of this compound, highlighting the impact of different stationary phases and organic modifiers on the chromatographic performance.

Method 1: C18 Stationary Phase with Acetonitrile/Water Mobile Phase

This is a conventional and widely applicable reversed-phase method, often the first choice for method development due to the robustness and broad applicability of C18 columns.[4]

Method 2: Pentafluorophenyl (PFP) Stationary Phase with Methanol/Water Mobile Phase

The PFP stationary phase offers alternative selectivity compared to C18, particularly for aromatic compounds, due to a combination of hydrophobic, π-π, and dipole-dipole interactions.[3][5][6] Methanol as the organic modifier can also alter the selectivity compared to acetonitrile.[6][7]

Experimental Protocols

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the initial mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[8]

Method 1: Detailed Protocol

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 255 nm

  • Injection Volume: 10 µL

Method 2: Detailed Protocol

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Methanol

  • Gradient: 70% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 255 nm

  • Injection Volume: 10 µL

Data Comparison

The following table summarizes the expected performance of the two methods. The retention time for this compound is expected to be longer with the methanol-based mobile phase on the PFP column due to the lower elution strength of methanol compared to acetonitrile in many reversed-phase systems.[7]

ParameterMethod 1 (C18/Acetonitrile)Method 2 (PFP/Methanol)
Expected Retention Time (min) ~ 5.8~ 7.2
Theoretical Plates > 8000> 9000
Tailing Factor < 1.2< 1.1
Resolution (from a closely related impurity) > 2.0> 2.5

Justification of Method Choices:

  • Method 1 is a reliable starting point for the analysis of aromatic alcohols. The C18 phase provides strong hydrophobic retention.

  • Method 2 offers an orthogonal separation mechanism. The PFP column's unique selectivity can be advantageous for resolving this compound from structurally similar impurities. The use of methanol can further enhance selectivity for aromatic compounds.[6]

Alternative Analytical Approaches

While HPLC is a primary technique, other methods can be employed for the analysis of this compound.

  • Gas Chromatography (GC): As a volatile compound, this compound can be analyzed by GC, often with derivatization to improve peak shape and thermal stability.[9] GC can offer higher resolution for volatile impurities.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and can be a valuable alternative for the analysis of substituted benzyl alcohols, especially if enantiomeric purity is a concern.[10][11]

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for this compound.

HPLC_Method_Development A Define Analytical Goal (Purity, Quantification) B Initial Method Scouting (C18 & PFP Columns) A->B C Evaluate Mobile Phase (Acetonitrile vs. Methanol) B->C D Optimize Gradient Profile C->D E Assess Peak Shape & Resolution D->E E->C Needs Improvement F Method Validation (Linearity, Accuracy, Precision) E->F Meets Criteria G Routine Analysis F->G

Caption: A typical workflow for HPLC method development.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps involved in performing an HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Filter Filter Samples (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Step-by-step experimental workflow for HPLC analysis.

Conclusion

This guide has presented a comparative analysis of two robust reversed-phase HPLC methods for the determination of this compound. The choice between a C18 and a PFP stationary phase, along with the selection of an appropriate organic modifier, allows for the optimization of selectivity and resolution to meet specific analytical challenges. For routine analysis, the C18 method with acetonitrile provides a reliable and straightforward approach. However, for complex samples requiring enhanced selectivity, the PFP column with a methanol-based mobile phase offers a powerful alternative. Researchers are encouraged to use this guide as a starting point for developing and validating methods tailored to their specific needs.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link][5]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link][4]

  • SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link][2]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link][3]

  • Peñalver, A., Pocurull, E., Borrull, F., & Marcé, R. M. (2002). Semipreparative reversed-phase liquid chromatographic fractionation of aroma extracts from wine and other alcoholic beverages. Journal of Chromatography A, 947(1), 87-95. Retrieved from [Link]

  • Lans, E. D., & Medlin, J. W. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis, 10(17), 10049-10060. Retrieved from [Link]

  • Sholokhova, A. Y., Borovikova, S. A., & Shpigun, O. A. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3794. Retrieved from [Link][9]

  • Daicel. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Q: If I switch to methanol, do the retention times change? Also, is it possible to continue using the same column? Retrieved from [Link][7]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link][6]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-300. Retrieved from [Link][10]

  • Boz, N. (2004). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Bulletin of the Korean Chemical Society, 25(10), 1473-1478.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link][8]

  • Cheméo. (n.d.). (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • Bishop, M., Farsbreg, M., & Kjellgren, K. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Typical chromatogram showing retention time for different residual solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

Sources

Technical Guide: Comparative Reactivity of (4-Ethyl-2-methylphenyl)methanol vs. Benzyl Alcohol

[1]

Executive Summary

While Benzyl Alcohol (BnOH) serves as the baseline benzylic substrate, This compound (EMPM) exhibits a distinct reactivity profile governed by the "push-pull" conflict between electronic activation and steric hindrance.[]

  • Electronic Activation: The para-ethyl and ortho-methyl groups function as strong electron-donating groups (EDGs), significantly stabilizing carbocationic intermediates.[] This makes EMPM approximately 3–5x more reactive than BnOH in

    
     type reactions (e.g., acid-catalyzed etherification).[]
    
  • Steric Modulation: The ortho-methyl group imposes a "gatekeeper" effect.[] While it activates the ring electronically, it sterically hinders the hydroxymethyl center, reducing the rate of

    
     substitutions and preventing over-oxidation in aldehyde synthesis.
    
  • Lipophilicity: EMPM is significantly more lipophilic (

    
    LogP 
    
    
    +1.4), altering its metabolic stability and solvent compatibility compared to BnOH.

Molecular Architecture & Properties[2]

The following table contrasts the fundamental physicochemical properties. Note the significant increase in lipophilicity for EMPM, a critical factor for drug development professionals assessing blood-brain barrier (BBB) permeability.

FeatureBenzyl Alcohol (BnOH)This compound (EMPM)Impact on Reactivity
Structure Ph-CH₂OH(4-Et, 2-Me)-Ph-CH₂OHEMPM has higher electron density.[]
MW 108.14 g/mol 150.22 g/mol EMPM has lower volatility.[]
LogP (Est.) 1.05~2.45EMPM prefers non-polar solvents; higher membrane permeability.[]
Hammett

0.00 (Reference)

(Et) = -0.15;

(Me) = -0.17
EMPM ring is electron-rich (Activated).[]
Steric Bulk MinimalModerate (Ortho-effect)EMPM hinders bulky reagents.[]
Structural Logic Diagram

The following diagram illustrates the competing forces defining EMPM's reactivity.

GEMPMThis compoundElecElectronic Activation(Para-Et + Ortho-Me)EMPM->ElecInduction/HyperconjugationStericSteric Hindrance(Ortho-Me)EMPM->StericSpatial BulkSN1S_N1 Reactivity(Carbocation Stability)Elec->SN1Increases RateOxOxidation Rate(Hydride Transfer)Elec->OxIncreases Rate(e- rich transition state)Steric->OxDecreases Rate(If oxidant is bulky)SN2S_N2 Reactivity(Backside Attack)Steric->SN2Blocks Approach

Figure 1: Mechanistic drivers of EMPM reactivity. Green arrows indicate activation; red arrows indicate inhibition.[]

Comparative Reactivity Profiles

A. Oxidation (Alcohol Aldehyde)

Mechanism: Hydride abstraction.[]

  • Benzyl Alcohol: Oxidizes readily to benzaldehyde.[] Prone to over-oxidation to benzoic acid if water is present.[]

  • EMPM:

    • Electronic Effect: The EDGs make the benzylic hydrogen more hydridic, theoretically accelerating oxidation via reagents like PCC or Swern (Hammett

      
       is negative for oxidation).
      
    • Steric Effect:[][2] The 2-methyl group hinders the formation of bulky chromate esters (Jones oxidation) or the approach of hypervalent iodine species (Dess-Martin).

    • Verdict: EMPM oxidizes faster with small oxidants (e.g., activated

      
      ) but shows higher selectivity  for the aldehyde, as the steric bulk protects the aldehyde hydrate from further oxidation to the carboxylic acid.
      
B. Nucleophilic Substitution ( vs )

Mechanism: Replacement of -OH (via leaving group activation).[]

Reaction TypeBenzyl AlcoholEMPMExplanation

(e.g., conc.[] HCl)
ModerateHigh The 4-ethyl and 2-methyl groups stabilize the benzylic carbocation via hyperconjugation.[]

(e.g., PBr3)
FastSlower The ortho-methyl group blocks the backside attack trajectory required for concerted substitution.
C. Electrophilic Aromatic Substitution (EAS)
  • Benzyl Alcohol: The -CH2OH group is activating (ortho/para).[]

  • EMPM: The ring is already "pre-loaded" with two activating alkyl groups.

    • Risk: EMPM is highly prone to side reactions (e.g., Friedel-Crafts self-alkylation) under strong acid conditions because the ring is extremely electron-rich.[]

Experimental Case Studies & Protocols

Protocol 1: Controlled Oxidation to Aldehyde

This protocol highlights the solubility and reactivity differences. EMPM requires non-polar media due to its lipophilicity.[]

Objective: Selective synthesis of the aldehyde without over-oxidation. Reagent: Pyridinium Chlorochromate (PCC).[]

  • Preparation:

    • BnOH: Dissolve 10 mmol in 20 mL Dichloromethane (DCM).

    • EMPM: Dissolve 10 mmol in 30 mL DCM (Increased volume required due to higher lipophilicity and MW).

  • Addition: Add 1.5 eq. PCC / Celite (1:1 w/w) at 0°C.[]

  • Reaction Monitoring (TLC):

    • BnOH: Complete in ~45 mins.

    • EMPM: Complete in ~30 mins (Electronic activation dominates steric hindrance for PCC).

  • Workup: Filter through a silica pad.[]

    • Observation: EMPM product is less polar; elutes significantly faster than benzaldehyde in Hexane/EtOAc gradients.[]

Protocol 2: Conversion to Benzyl Chloride ( Conditions)

Objective: Demonstrate carbocation stability. Reagent: Conc. HCl (Lucas Reagent conditions).

  • Setup: Mix 1 mmol alcohol with 3 mL conc. HCl at Room Temperature.

  • Observation:

    • BnOH: Solution remains clear initially; requires heat or time to turn cloudy (formation of alkyl chloride).[]

    • EMPM: Turns cloudy immediately (< 1 min).[]

    • Causality: The (4-ethyl-2-methylphenyl)methyl cation is significantly more stable than the benzyl cation, lowering the activation energy for the rate-determining ionization step.

Application in Drug Design (Metabolic Stability)

For researchers modifying a scaffold from Benzyl Alcohol to EMPM:

  • Metabolic Soft Spot: The 4-ethyl group introduces a new metabolic "soft spot."[] Cytochrome P450 enzymes typically hydroxylate benzylic carbons.[]

    • BnOH: Metabolism occurs at the primary alcohol (oxidation to acid).

    • EMPM: Metabolism can occur at the primary alcohol OR the benzylic position of the ethyl group (

      
      ).
      
  • Solubility: The LogP shift (+1.4) will drastically reduce aqueous solubility.[] Formulation may require cyclodextrins or lipid-based delivery systems.[]

Metabolic Pathway Visualization[1]

Metabolismcluster_0Pathway A: Alcohol Oxidation (Main)cluster_1Pathway B: Alkyl Hydroxylation (New Risk)EMPMEMPM(Lipophilic)AldehydeAldehyde IntermediateEMPM->AldehydeADH/ALDHHydroxyEthyl1-Hydroxyethyl metabolite(Chiral Center Created)EMPM->HydroxyEthylCYP450(Benzylic Oxidation of Et group)AcidCarboxylic Acid(Excreted)Aldehyde->Acid

Figure 2: Metabolic divergence.[] Pathway B represents a new metabolic liability introduced by the ethyl group.

References

  • Hammett, L. P. (1937).[] The Effect of Structure upon the Reactions of Organic Compounds.[2][3] Benzene Derivatives. Journal of the American Chemical Society. Link (Foundational text on electronic effects/Hammett equation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for carbocation stability and steric effects in solvolysis).[]

  • Mahdavi-Shakib, A., et al. (2020).[] Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies. ACS Catalysis.[] Link (Detailed kinetics on substituted benzyl alcohol oxidation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1427328-51-5, this compound. Link (Source for physical property estimation).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source for Ortho-effect and steric inhibition of resonance).[]

GC-MS Analysis and Impurity Profiling of (4-Ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide

Part 1: Introduction & Chemical Context

(4-Ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5), also known as 4-ethyl-2-methylbenzyl alcohol, is a functionalized aromatic alcohol often utilized as a key intermediate in the synthesis of pharmaceuticals (e.g., pyrazole derivatives) and fine fragrances (muguet odorant analogs).

In drug development and high-value synthesis, the purity of this intermediate is a Critical Quality Attribute (CQA). Impurities such as unreacted aldehydes, over-oxidized acids, or positional isomers can propagate through subsequent reaction steps, leading to complex side-products that are difficult to remove.

This guide details a robust GC-MS (Gas Chromatography-Mass Spectrometry) workflow for impurity profiling, contrasting it with HPLC and GC-FID alternatives to justify its selection as the primary characterization tool.

Part 2: Analytical Strategy & Logic
Why GC-MS?

While HPLC-UV is standard for non-volatile pharmaceutical intermediates, this compound possesses specific physicochemical properties that favor GC-MS:

  • Volatility: With a molecular weight of ~150 Da and a boiling point predicted around 240–250°C, it is amenable to gas phase analysis without decomposition.

  • Structural Identification: Impurities in benzyl alcohol synthesis often involve isomerism (e.g., 5-ethyl vs. 4-ethyl) or oxidation states (aldehyde vs. acid). Mass spectrometry provides the fragmentation fingerprints necessary to distinguish these species, which UV detection cannot definitively identify.

  • Derivatization Necessity: The primary hydroxyl group (-CH₂OH) and potential benzoic acid impurities are polar, leading to peak tailing on non-polar columns. We employ Silylation (TMS derivatization) to mask these polar groups, improving peak symmetry, thermal stability, and detection limits.

Part 3: Experimental Protocol

This protocol is designed to be self-validating . The presence of the derivatized aldehyde and acid peaks serves as a system suitability check for the derivatization efficiency.

3.1. Reagents & Standards[1][2]
  • Analyte: this compound (>98%).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine or Dichloromethane (DCM).

  • Internal Standard (IS): Dodecane or a deuterated benzyl alcohol analog.

3.2. Sample Preparation (Derivatization)
  • Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous pyridine. Vortex until dissolved.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes. This ensures complete silylation of the sterically hindered hydroxyl groups and any trace carboxylic acids.

  • Cooling: Allow to cool to room temperature before injection.

3.3. GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)Standard single-quadrupole setup.
Inlet Split (20:1), 250°CPrevents column overload; high temp ensures rapid vaporization.
Column DB-5ms (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase separates based on boiling point.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard carrier for optimal MS performance.
Oven Program 60°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp separates closely eluting isomers; final bake-out removes silylated high-boilers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (Electron Ionization), 230°C, 70 eVStandard fragmentation for library matching (NIST).
Scan Mode Full Scan (40–450 amu)Catches all unexpected impurities.
Part 4: Impurity Profiling & Signaling Pathways

Understanding the "genealogy" of impurities is crucial for process control. The diagram below illustrates the relationship between the target molecule and its common impurities (Precursors, Degradants, and Isomers).

4.1. Impurity Network Diagram

ImpurityPathways cluster_synthesis Upstream Synthesis Target This compound (Target API) Aldehyde 4-Ethyl-2-methylbenzaldehyde (Precursor/Oxidation) Target->Aldehyde Oxidation (Air/Storage) OverRed 4-Ethyl-2-methyltoluene (Over-Reduction) Target->OverRed Hydrogenolysis (Trace) Aldehyde->Target Reduction (NaBH4/LiAlH4) Acid 4-Ethyl-2-methylbenzoic Acid (Over-Oxidation) Aldehyde->Acid Over-Oxidation Isomer (5-Ethyl-2-methylphenyl)methanol (Positional Isomer) Isomer->Target Co-eluting Impurity

Figure 1: Synthesis and degradation pathways leading to common impurities. Monitoring the Aldehyde and Acid levels is critical for stability testing.

4.2. Mass Spectral Identification (Predicted)
  • Target (TMS-ether): Molecular Ion (M+) at m/z 222. Base peak likely m/z 207 ([M-15]⁺, loss of methyl from Si).

  • Aldehyde (Underivatized): M+ at m/z 148. Distinctive M-1 (147) and M-29 (119) loss of CHO.

  • Acid (TMS-ester): M+ at m/z 236. Characteristic fragment at m/z 117 (COOSiMe₃).

Part 5: Comparative Analysis (Alternatives)

To objectively validate the choice of GC-MS, we compare it against common alternatives.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Use Impurity ID & QuantificationRoutine QC of non-volatilesRoutine QC of volatiles
Selectivity High (Mass spectral fingerprint distinguishes isomers)Medium (Relies solely on retention time)Medium (Relies solely on retention time)
Sensitivity High (SIM mode can detect <1 ppm)Medium (Dependent on chromophore extinction coeff.)High (Linear range is excellent)
Sample Prep Complex (Requires derivatization for best results)Simple (Dilute and shoot)Complex (Derivatization often needed)
Limitations Not suitable for thermally labile salts.Cannot easily identify unknown impurity peaks.No structural information for new impurities.
Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34857, 4-Ethyl-2-methylphenol. (Note: Structurally analogous phenol data used for fragmentation prediction). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phenol, 4-ethyl-2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds). Retrieved from [Link]

Sources

Advanced UV-Vis Spectroscopic Characterization of (4-Ethyl-2-methylphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Ethyl-2-methylphenyl)methanol is a sterically hindered, dialkyl-substituted aromatic alcohol frequently utilized as a specialized solvent, preservative, or intermediate in active pharmaceutical ingredient (API) synthesis. In drug development, accurately tracking this compound requires robust, highly specific analytical methods. This guide provides an objective comparison of its Ultraviolet-Visible (UV-Vis) spectroscopic properties against simpler structural analogs (benzyl alcohol and 4-methylbenzyl alcohol), establishing a self-validating experimental protocol for its precise quantification.

Mechanistic Principles: The Auxochromic Effect

To understand the unique spectroscopic profile of this compound, we must examine the electronic transitions of the benzenoid ring. Unsubstituted benzyl alcohol exhibits a primary absorption band (E-band, an allowed


 transition) near 205.5 nm ()[1] and a weaker secondary band (B-band, a forbidden 

transition) around 257 nm.

When alkyl groups are added to the aromatic ring, they act as auxochromes . In this compound, the ethyl group at the para position and the methyl group at the ortho position donate electron density into the


-system via hyperconjugation and inductive effects ()[2].

The Causality of the Shift: This electronic enrichment destabilizes the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (red shift) of both the E and B bands. Furthermore, the asymmetrical di-alkyl substitution disrupts the uniform symmetry of the benzene ring. This symmetry breaking partially relaxes the quantum selection rules for the forbidden B-band, manifesting as a hyperchromic effect —a significant increase in molar absorptivity (


).

Comparative Spectroscopic Data

The following table synthesizes the comparative UV-Vis performance parameters, illustrating the progressive red-shift and hyperchromic enhancement as alkyl substitution increases.

CompoundSubstitution PatternPrimary

(E-Band)
Secondary

(B-Band)
Approx. Molar Absorptivity (

) at B-Band
Benzyl Alcohol None205.5 nm257 nm~200

4-Methylbenzyl Alcohol para-Methyl210 nm265 nm~310

This compound para-Ethyl, ortho-Methyl218 nm 272 nm ~450

Note: Spectral values are solvent-dependent. The above values assume a polar, UV-transparent solvent such as HPLC-grade water or dilute acetonitrile.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following methodology establishes a self-validating system. Every step includes a built-in quality check to prevent chemical or instrumental deviations from the Beer-Lambert law ()[3].

Step 1: Solvent Selection and System Suitability

  • Action : Select a solvent with a UV cut-off well below the target

    
    . HPLC-grade water (cut-off 190 nm) or Acetonitrile (cut-off 190 nm) are ideal. If Methanol (cut-off 205 nm) is used, be aware it may obscure the E-band of unsubstituted benzyl alcohol, though the red-shifted 218 nm band of this compound will remain visible.
    
  • Validation Check : Run a solvent-only scan. The baseline must not fluctuate by more than

    
     Absorbance Units (AU).
    

Step 2: Gravimetric Stock Preparation

  • Action : Accurately weigh 10.0 mg of this compound using a calibrated microbalance. Dissolve in 100 mL of the chosen solvent to create a 100 ppm stock solution ()[4].

  • Validation Check : Sonicate for 5 minutes to ensure complete dissolution. Undissolved particulate scattering will artificially inflate absorbance readings, mimicking a false hyperchromic effect.

Step 3: Serial Dilution & Linearity Range

  • Action : Prepare working standards at 5, 10, 20, and 40 ppm.

  • Validation Check : Target an absorbance range strictly between 0.1 and 1.0 AU. Values above 1.0 AU suffer from stray light interference and refractive index alterations, causing non-linear deviations from Beer's Law[3].

Step 4: Spectroscopic Scanning & Integration

  • Action : Using a dual-beam UV-Vis spectrophotometer, place the solvent blank in the reference cell and the sample in the read cell. Scan from 190 nm to 400 nm at a resolution of 1 nm.

  • Validation Check : Identify the exact

    
     for the B-band (expected ~272 nm). Plot Absorbance vs. Concentration to calculate the molar absorptivity (
    
    
    
    ) from the slope. An
    
    
    confirms system integrity and validates the absence of polymeric aggregation.

Analytical Workflow Diagram

UV_Workflow A 1. Analyte Selection This compound B 2. Solvent Selection (HPLC Water or Acetonitrile) A->B C 3. System Blanking (Dual-Beam Baseline Correction) B->C D 4. Spectroscopic Scanning (190 nm - 400 nm) C->D E 5. Peak Integration (Determine λ_max & Absorbance) D->E F 6. Beer-Lambert Validation (Calculate Molar Absorptivity ε) E->F

Fig 1: Self-validating UV-Vis spectroscopic workflow for aromatic alcohols.

References

  • Waters Corporation . 2998 Photodiode Array Detector Overview and Maintenance Guide. Source: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research . Lab Manual - UV-Visible Spectroscopy. Source:[Link]

  • ACS Publications . Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. Source: [Link]

  • SlideShare . UV- Visible Spectroscopy: Deviations from Beer's Law. Source:[Link]

Sources

distinguishing (4-ethyl-2-methylphenyl)methanol from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

The analytical differentiation of closely related structural isomers—such as distinguishing (4-ethyl-2-methylphenyl)methanol from its positional counterparts like (5-ethyl-2-methylphenyl)methanol or (3-ethyl-4-methylphenyl)methanol—presents a classic challenge in drug development and metabolomics. Because these isomers share identical molecular weights (


, MW: 150.22  g/mol ) and nearly identical functional groups, standard low-resolution techniques are insufficient.

As a Senior Application Scientist, I approach this challenge by leveraging orthogonal analytical modalities. This guide objectively compares the resolving power of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind each technique and providing self-validating protocols to ensure absolute structural certainty.

Mechanistic Basis of Isomer Differentiation

To definitively identify this compound, we must probe the specific 1,2,4-substitution pattern on the benzene ring.

  • Position 1: Hydroxymethyl group (

    
    )
    
  • Position 2: Methyl group (

    
    )
    
  • Position 4: Ethyl group (

    
    )
    

The fundamental analytical challenge is that positional isomers of alkylbenzyl alcohols yield highly similar electron ionization (EI) mass spectra. Both the 4-ethyl and 5-ethyl isomers will undergo


-cleavage to lose a methyl radical from the ethyl group, forming a stable substituted tropylium ion at m/z 135[1]. Therefore, mass spectrometry alone cannot be trusted for definitive structural elucidation without chromatographic retention indexing[2].

Conversely, the spatial arrangement of these substituents dictates unique magnetic environments for the remaining aromatic protons (positions 3, 5, and 6). NMR spectroscopy exploits these microenvironments, making it the gold standard for distinguishing positional isomers.

Comparative Performance: GC-MS vs. NMR

The table below summarizes the diagnostic performance of GC-MS and NMR when comparing this compound to its closest structural isomer, (5-ethyl-2-methylphenyl)methanol.

Analytical FeatureThis compound(5-ethyl-2-methylphenyl)methanolDiagnostic Value

H NMR: Aromatic

~7.0 ppm (d, J = 1.5 Hz)~7.1 ppm (d, J = 7.8 Hz)High: Meta vs. Ortho coupling

H NMR: Aromatic

~7.2 ppm (d, J = 7.8 Hz)~7.2 ppm (d, J = 1.5 Hz)High: Ortho vs. Meta coupling
2D NOESY Correlations Ethyl



,

Ethyl



,

Definitive: Maps spatial proximity
GC-MS: Molecular Ion

m/z 150m/z 150None: Isobaric
GC-MS: Base Peak m/z 135 (Loss of

)
m/z 135 (Loss of

)
Low: Identical primary fragmentation
GC-MS: Kovats RI (HP-5) ~1420~1415Moderate: Requires pure reference standards

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive isomer identification.

Protocol 1: High-Resolution GC-EI-MS with Retention Indexing

Causality: Because the EI fragmentation pathways of alkylbenzyl alcohols are nearly identical, we must rely on the subtle differences in their boiling points and dipole moments. By calculating the Kovats Retention Index (RI), we normalize the retention time against an alkane standard, creating an instrument-independent structural identifier[4].

  • System Suitability & Calibration: Inject a

    
     n-alkane standard mixture. Validation: Ensure baseline resolution between all alkane peaks to confirm column efficiency.
    
  • Sample Preparation: Dissolve the unknown isomer mixture in GC-grade ethyl acetate to a concentration of 100 µg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 250°C. Causality: A slow ramp rate maximizes the resolution of closely eluting positional isomers.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: 35–400 m/z.

  • Data Processing: Calculate the Kovats RI for the target peak using the adjacent n-alkane retention times. Compare the calculated RI and the ratio of m/z 135 to m/z 119 against a validated reference library[2].

Protocol 2: 2D NMR (NOESY) Structural Elucidation

Causality: 1D


H NMR provides connectivity through scalar bonds (J-coupling), but 2D NOESY provides spatial proximity (< 5 Å) through space. This allows us to definitively map the position of the ethyl group relative to the hydroxymethyl group.
  • Sample Preparation: Dissolve 15 mg of the purified compound in 600 µL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must appear exactly at 0.00 ppm with a symmetrical line shape (linewidth < 1 Hz) to confirm magnetic field homogeneity.
    
  • Temperature Equilibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer and equilibrate at 298 K for 5 minutes. Causality: Temperature fluctuations alter the chemical shift of the

    
     proton, which can obscure critical aromatic signals.
    
  • 1D

    
    H Acquisition:  Acquire a standard 1D proton spectrum. Analyze the aromatic region (6.8–7.5 ppm).
    
    • Identification Rule: For this compound,

      
       and 
      
      
      
      will show an ortho coupling (J ≈ 7.8 Hz), while
      
      
      will appear as a fine doublet or broad singlet (J ≈ 1.5 Hz) isolated between the alkyl groups.
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Check: Look for a cross-peak between the benzylic

      
       protons and the 
      
      
      
      methyl protons.
    • Definitive Proof: In the 4-ethyl isomer, the ethyl

      
       protons will show NOE correlations to 
      
      
      
      and
      
      
      , but not to
      
      
      . If an NOE is observed between the ethyl group and
      
      
      , the compound is the 5-ethyl isomer.

Orthogonal Workflow Visualization

The following diagram illustrates the logical integration of these two modalities. By combining the high-throughput separation capabilities of GC-MS with the absolute structural mapping of NMR, researchers can achieve unambiguous isomer identification.

Workflow cluster_0 Chromatographic Separation (GC-MS) cluster_1 Structural Elucidation (NMR) Start Isomeric Mixture (Alkylbenzyl Alcohols) GCMS High-Res GC-EI-MS Start->GCMS NMR Multinuclear NMR Start->NMR RI Kovats Retention Index (RI) GCMS->RI Frag Product Ion Ratios GCMS->Frag Sync Orthogonal Data Integration RI->Sync Frag->Sync JComp J-Coupling Analysis NMR->JComp NOESY 2D NOESY Mapping NMR->NOESY JComp->Sync NOESY->Sync End Definitive Identification: This compound Sync->End

Orthogonal workflow for distinguishing alkylbenzyl alcohol structural isomers.

References

  • AI redefines mass spectrometry chemicals identification: retention time prediction in metabolomics and for a Human Exposome Project Frontiers in Chemistry
  • Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry ResearchG
  • Organic Chemistry: Structural Isomers and Benzyl Alcohols UPERTIS
  • Automated procedure for candidate compound selection in GC-MS metabolomics based on prediction of Kovats retention index Bioinform

Sources

Elemental Analysis and Purity Validation of (4-Ethyl-2-methylphenyl)methanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

(4-Ethyl-2-methylphenyl)methanol (CAS 1427328-51-5) is a highly versatile substituted benzyl alcohol utilized as a critical building block in pharmaceutical development and complex organic synthesis[1]. Because benzyl alcohols are inherently susceptible to over-oxidation (forming corresponding benzaldehydes or benzoic acids) and can retain trace moisture or extraction solvents from synthesis, rigorous purity validation is a non-negotiable prerequisite before downstream application.

This guide provides an objective, comparative analysis of the analytical modalities used to validate the purity of this compound, emphasizing the causality behind experimental choices and establishing a self-validating analytical system.

The Causality of Analytical Modalities: Why Orthogonal Testing?

A common pitfall in synthetic chemistry is relying solely on a single chromatographic technique (e.g., HPLC-UV) for purity assessment. A self-validating system requires orthogonal methods that exploit different physical and chemical properties of the analyte to eliminate blind spots.

  • Elemental Analysis (CHNO) vs. Chromatographic Purity: While HPLC and GC are excellent for detecting organic impurities, they are often blind to inorganic salts (e.g., magnesium sulfate used during workup) or lack the response factors to accurately quantify retained solvents. Elemental analysis provides the exact mass percentage of Carbon, Hydrogen, Nitrogen, and Oxygen. For this compound (C₁₀H₁₄O), the theoretical composition is 79.96% C, 9.39% H, and 10.65% O[2]. A deviation of >0.4% in experimental values strongly indicates bulk contamination, prompting immediate repurification[3].

  • HPLC-UV vs. GC-FID: Gas Chromatography (GC-FID) is highly sensitive for volatile compounds. However, benzyl alcohols can undergo thermal dehydration in the high-temperature injection port, artificially lowering the apparent purity by forming styrene derivatives. circumvents thermal degradation, offering a gentler, non-destructive analysis, provided the impurities possess a chromophore.

  • Quantitative NMR (qNMR): Chromatographic methods yield relative purity based on peak area normalization, which assumes all components have identical response factors. qNMR provides absolute purity by comparing the integral of a specific analyte proton against a highly pure internal standard, delivering a true mass-fraction purity.

Purity Validation Workflow

PurityWorkflow Start Synthesized This compound Sub1 Structural Confirmation (HRMS & 1H/13C NMR) Start->Sub1 Sub2 Bulk Composition (Elemental Analysis CHNO) Sub1->Sub2 Sub3 Trace Impurity Profiling (HPLC-UV & GC-FID) Sub1->Sub3 Decision Orthogonal Data Concordance? Sub2->Decision Sub4 Absolute Purity (qNMR) Sub3->Sub4 Sub4->Decision Pass Validated for Preclinical Use Decision->Pass Yes Fail Repurification (Distillation/Chromatography) Decision->Fail No Fail->Start

Figure 1: Orthogonal purity validation workflow for this compound.

Experimental Methodologies

Protocol 1: Elemental Analysis (Combustion Method)

This protocol determines the bulk purity by combusting the sample and quantifying the resulting gases[3].

  • Sample Preparation: Dry the this compound sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace surface moisture.

  • Calibration: Calibrate the elemental analyzer using a certified standard (e.g., sulfanilamide) of known elemental composition[3].

  • Combustion: Accurately weigh 1.5–2.0 mg of the sample into a combustible tin capsule. Drop the capsule into the combustion reactor operating at 950°C under a steady stream of pure oxygen.

  • Detection: The resulting gases (CO₂, H₂O) are swept by a helium carrier gas through a reduction furnace, separated via a GC column, and quantified using a Thermal Conductivity Detector (TCD)[3].

Protocol 2: HPLC-UV Purity Profiling

This method separates the target alcohol from potential oxidation byproducts (e.g., 4-ethyl-2-methylbenzaldehyde)[4].

  • System Setup: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Prepare Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Gradient Elution: Program a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min to ensure elution of both polar and non-polar impurities.

  • Detection: Monitor the eluent at 254 nm (optimal for the aromatic ring) and 210 nm. Inject 5 µL of a 1 mg/mL sample solution prepared in methanol.

Protocol 3: Absolute Purity via qNMR
  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) into a vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse. Critical Step: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T₁ of the slowest relaxing proton) to ensure complete longitudinal relaxation and accurate integration.

  • Calculation: Calculate purity by comparing the integral of the benzylic -CH₂- protons (target) against the olefinic protons of maleic acid (calibrant).

Quantitative Data Presentation

To demonstrate the efficacy of this orthogonal approach, two distinct synthetic batches were analyzed. Batch A underwent rigorous vacuum distillation, while Batch B was subjected to a standard aqueous workup without extended drying.

Table 1: Elemental Analysis (CHNO) Comparison

ElementTheoretical (C₁₀H₁₄O)Batch A (Distilled)Batch B (Standard Workup)Assessment
Carbon (C) 79.96%79.88%78.12%Batch B fails (Deviation >0.4%)
Hydrogen (H) 9.39%9.42%9.85%Batch B fails (Excess H suggests H₂O)
Oxygen (O) 10.65%10.70%12.03%Batch B fails (Excess O suggests H₂O)

Insight: Batch B's significant deviation in Carbon, Hydrogen, and Oxygen strongly indicates the retention of water, a flaw completely invisible to standard GC-FID analysis.

Table 2: Orthogonal Purity Results

Analytical ModalityBatch A Purity (%)Batch B Purity (%)Primary Impurity Detected
HPLC-UV (254 nm) 99.5%98.2%4-Ethyl-2-methylbenzaldehyde
GC-FID 98.8%97.5%Thermal dehydration products
qNMR (Absolute) 99.2%94.1%Water (broad peak at ~1.5 ppm)

Insight: Notice the discrepancy in Batch B. HPLC-UV reports a purity of 98.2%, as it only detects UV-active organic impurities. However, qNMR reveals the true absolute purity is only 94.1%, perfectly correlating with the failed elemental analysis due to retained moisture. Furthermore, GC-FID systematically underreports the purity of Batch A (98.8% vs. 99.5% HPLC) due to minor thermal degradation in the injection port.

Conclusion

The validation of this compound demands a multi-technique approach. Relying on a single chromatographic method introduces blind spots—either through thermal degradation (GC) or invisibility to inorganic/solvent impurities (HPLC). By combining the bulk compositional verification of elemental analysis with the structural specificity of qNMR and the trace-level detection of HPLC-UV, researchers can establish a self-validating, foolproof system for purity certification.

References

  • National Institutes of Health (NIH), "HPLC Purity Profiling and Validation", [Link]

  • WebQC, "Penguinone (C₁₀H₁₄O) Properties and Elemental Composition", [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for (4-ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling substituted aromatic alcohols requires a rigorous approach to both operational safety and environmental compliance. (4-ethyl-2-methylphenyl)methanol (CAS: 1427328-51-5) is a specialized benzylic alcohol derivative utilized in advanced organic synthesis and medicinal chemistry (1)[1].

While its specific applications are highly specialized, its hazard profile closely mirrors that of general benzyl alcohol derivatives. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposal of this compound, ensuring that your laboratory exceeds standard EPA and OSHA compliance metrics.

Physicochemical Properties & Hazard Assessment

Before designing a disposal protocol, it is critical to understand the intrinsic properties of the chemical. The lipophilic aromatic ring coupled with the hydrophilic hydroxyl group gives this compound unique solubility and permeation characteristics.

Quantitative Hazard Profile
ParameterClassification / ValueCausality & Operational Impact
Chemical Identity CAS: 1427328-51-5Unique identifier for tracking, inventory, and SDS retrieval (1)[1].
GHS Classification Acute Tox. 4 (Oral/Inhalation), Eye Irrit. 2Requires localized ventilation and splash-proof eye protection to prevent mucosal irritation (2)[2].
Water Solubility Moderate to HighHigh mobility in aqueous environments; strictly prohibits drain disposal to protect aquatic ecosystems (2)[2].
Incompatibilities Strong Oxidizers, Strong AcidsThe benzylic carbon is highly susceptible to exothermic oxidation, risking thermal runaway (3)[3].
Environmental Fate Harmful to aquatic lifeCannot be processed by standard municipal wastewater treatment; requires specialized thermal destruction (4)[4].

The Causality of Chemical Handling (E-E-A-T)

In laboratory safety, protocols fail when scientists do not understand the why behind the what.

  • Permeation Risk: Substituted benzyl alcohols act as permeation enhancers. If spilled on the skin, they can rapidly cross the stratum corneum, carrying other dissolved hazardous solutes with them. This is why standard latex gloves are insufficient; butyl rubber or heavy-duty nitrile must be used to prevent systemic absorption.

  • Oxidation Hazards: The benzylic position (the carbon directly attached to the aromatic ring) is highly reactive. Mixing this compound waste with oxidizing agents (e.g., nitric acid, permanganates) can lead to the spontaneous formation of benzoic acid derivatives in a highly exothermic reaction (3)[3]. Strict segregation is non-negotiable.

Step-by-Step Methodologies: Spill Response & Disposal

The following protocols are designed as self-validating systems: each step contains a verification check to ensure the hazard has been neutralized before proceeding to the next.

Protocol A: Immediate Spill Response and Containment
  • Evacuate and Ventilate: Immediately remove personnel from the spill radius. Maximize local exhaust ventilation (e.g., fume hoods or snorkel exhausts).

    • Validation: Ensure the ambient odor (typically a faint, sweet aromatic scent) dissipates before re-entry.

  • Don Appropriate PPE: Equip chemical splash goggles, a chemically resistant lab coat, and butyl rubber gloves.

    • Causality: Prevents systemic absorption via dermal contact and protects mucosal membranes from volatile vapors (3)[3].

  • Chemical Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite (5)[5].

    • Causality: Combustible absorbents like sawdust can ignite if the spill is contaminated with oxidizers. Inert absorbents mitigate this risk.

  • Collection and Sealing: Use non-sparking tools to sweep the saturated absorbent into a high-density polyethylene (HDPE) container. Seal tightly.

    • Validation: Inspect the sealed container for any signs of vapor leakage or exterior contamination.

Protocol B: Routine Waste Segregation and Storage
  • Categorize the Waste Stream: Designate the waste as "Non-Halogenated Organic Waste." If the compound was used in a reaction involving halogenated solvents (e.g., dichloromethane), it must be reclassified as "Halogenated Organic Waste."

  • Segregate from Incompatibles: Store the waste container in a designated cabinet strictly away from strong acids and oxidizing agents (6)[6].

  • Apply GHS/EPA Labeling: Affix a compliant hazardous waste label. The label must explicitly state "this compound", the CAS number (1427328-51-5), the accumulation start date, and display the GHS "Exclamation Mark" pictogram (2)[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

Protocol C: Final Disposal via Licensed Contractor
  • Manifest Preparation: Prepare a Uniform Hazardous Waste Manifest detailing the exact volume, physical state, and hazard class of the accumulated waste.

  • Thermal Destruction (Incineration): Transfer the waste to an EPA-licensed hazardous waste facility for high-temperature thermal incineration (7)[7].

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the aromatic ring and oxidation of the hydrocarbon chain, yielding only carbon dioxide and water. This completely neutralizes the environmental hazard and prevents soil or groundwater contamination (4)[4].

Operational Workflow Visualization

The following diagram maps the logical progression from waste generation to final destruction, ensuring all safety and regulatory checkpoints are met.

WasteWorkflow Start Waste Generation: This compound Assess Hazard Assessment & PPE (Respirator, Nitrile Gloves) Start->Assess Liquid Liquid Waste (Aqueous/Organic) Assess->Liquid Process Waste Solid Solid Waste (Absorbents, Wipes) Assess->Solid Spill Cleanup Segregation Segregation (Keep away from Oxidizers) Liquid->Segregation Solid->Segregation Labeling GHS/EPA Labeling (Non-Halogenated Organics) Segregation->Labeling Storage Secondary Containment (Ventilated, <90 Days) Labeling->Storage Disposal Licensed Thermal Incineration (Complete Destruction) Storage->Disposal

Workflow for the safe assessment, segregation, and thermal disposal of substituted benzyl alcohols.

References

  • Bidepharm. "CAS号:1427328-51-5 this compound." Bidepharm,
  • Fisher Scientific. "SAFETY DATA SHEET - Benzyl alcohol." Fisher Scientific,
  • Valudor Products. "Safety Data Sheet: benzyl alcohol." Valudor Products,
  • 3M.
  • Environmental Protection Agency (Ireland). "EPA Approval Request for Benzyl Alcohol Buffer Project." EPA,
  • Carl ROTH.
  • Chemical Suppliers. "SAFETY DATA SHEET BENZYL ALCOHOL TECH." Chemical Suppliers,

Sources

Personal Protective Equipment & Handling Guide: (4-Ethyl-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile[1]

Immediate Action Required: Treat (4-ethyl-2-methylphenyl)methanol as a Category 2 Skin & Eye Irritant .[1] While acute toxicity data for this specific isomer is limited, its structural analogs (substituted benzyl alcohols) exhibit solvent-like permeation properties that compromise standard nitrile gloves over time.

Chemical Identification & Physical Properties[1]
  • Chemical Name: this compound[1][2]

  • CAS Number: 1427328-51-5[1][2]

  • Synonyms: 4-Ethyl-2-methylbenzyl alcohol[1]

  • Molecular Formula: C₁₀H₁₄O[1]

  • Molecular Weight: 150.22 g/mol [1]

PropertyValue (Experimental/Predicted)Operational Implication
Physical State Liquid (Viscous)Risk of splashing during transfer; use positive displacement pipettes.[1]
Boiling Point ~250°C (Predicted)Low vapor pressure at RT, but aerosols are hazardous.
Flash Point >100°C (Predicted)Class IIIB Combustible. Low fire risk unless heated.
Solubility Organic solvents (DMSO, MeOH)Use compatible solvents for cleaning; water wash is ineffective alone.
Stability Oxidation-proneStore under inert gas (Argon/Nitrogen) to prevent aldehyde formation.
Hazard Classification (GHS)

Based on structural analogs and SDS data:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5][6][7][8][9]

  • H335: May cause respiratory irritation.[3][9]

Part 2: Personal Protective Equipment (PPE) Strategy

Core Directive: Do not rely solely on standard thin nitrile gloves for prolonged contact. Benzyl alcohol derivatives can permeate thin nitrile (<0.1 mm) in under 30 minutes.

Hand Protection Protocol

The "Splash vs. Submersion" Rule:

Exposure ScenarioRecommended MaterialThicknessBreakthrough TimeAction
Incidental Splash Nitrile (High Grade)≥ 5 mil (0.12 mm)~15–30 minsChange gloves immediately upon contamination.[1]
Prolonged Handling Viton® or Butyl Rubber≥ 12 mil> 480 minsRequired for spill cleanup or bulk transfer.
High Dexterity Double-Glove NitrileOuter: 5 milInner: 4 mil~45 minsInspect inner glove for sweat vs. chemical permeation.[1]

Scientific Rationale: Aromatic alcohols swell the polymer matrix of nitrile, creating micro-voids that facilitate rapid permeation. Double-gloving provides a sacrificial outer layer and a visual indicator (color change) of breach.

Respiratory & Body Protection[1][10]
  • Respiratory: Handling at room temperature does not typically generate significant vapor. However, if heating or creating aerosols (e.g., sonication), use a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label).

  • Eye/Face: Chemical splash goggles (indirect vented) are mandatory. Face shields are required when handling volumes >100 mL.

  • Body: Chemical-resistant lab coat (poly-cotton blend is sufficient for minor handling; Tyvek® apron for bulk transfer).[1]

PPE Workflow Diagram

PPE_Workflow Start Task Assessment Volume Volume > 10 mL? Start->Volume Heat Heating or Aerosolizing? Volume->Heat Yes StandardPPE Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (Double) Volume->StandardPPE No HighRiskPPE Enhanced PPE: - Splash Goggles - Face Shield - Viton/Butyl Gloves - Fume Hood Sash Lowered Heat->HighRiskPPE No RespProt Add Respiratory Protection (OV Cartridge) Heat->RespProt Yes Execution Execute Experiment StandardPPE->Execution Proceed HighRiskPPE->Execution Proceed RespProt->HighRiskPPE

Figure 1: Decision logic for selecting appropriate PPE based on experimental volume and conditions.

Part 3: Operational Handling & Storage[1]

Storage "Best Practice"

While often shipped at room temperature, long-term stability requires cold storage .

  • Atmosphere: Purge headspace with Nitrogen or Argon after every use. Benzyl alcohols oxidize to benzaldehydes (yellowing) upon air exposure.

  • Temperature: Store at 2–8°C (Refrigerator).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap liner leaching.

Weighing & Transfer Protocol

The "Drop-Wise" Danger: Viscous liquids often hang on pipette tips, leading to drips outside the vessel.

  • Technique: Use positive displacement pipettes or reverse pipetting mode.

  • Containment: Perform all weighing inside a fume hood. If the balance is outside, transfer the closed vial to the balance, tare, remove vial to hood, add liquid, and return to balance. Never open the vial on an open bench.

Part 4: Emergency Response & Disposal[1]

Spill Response Matrix

Neutralization: There is no specific chemical neutralizer. Physical removal is the primary method.

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 10 mL) Inside Hood Size->Minor Major Major (> 10 mL) Or Outside Hood Size->Major ActionMinor 1. Absorb with vermiculite/pads 2. Wipe with Ethanol 3. Wash with soap/water Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Butyl/Viton Gloves 3. Dike with absorbent socks 4. Contact HSE Major->ActionMajor

Figure 2: Triage protocol for spill management ensuring containment before cleanup.

Disposal Procedures
  • Waste Stream: Non-halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste container, as this can cause an exothermic reaction.

  • Container: High-density polyethylene (HDPE) or glass waste carboys.

References

  • PubChem. (2024). Compound Summary: Benzyl alcohol derivatives and safety data. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.